molecular formula C9H11BrN2 B1444486 6-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxaline CAS No. 912284-82-3

6-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxaline

Cat. No.: B1444486
CAS No.: 912284-82-3
M. Wt: 227.1 g/mol
InChI Key: DXGACWBAFPNXOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxaline is a useful research compound. Its molecular formula is C9H11BrN2 and its molecular weight is 227.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

7-bromo-4-methyl-2,3-dihydro-1H-quinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2/c1-12-5-4-11-8-6-7(10)2-3-9(8)12/h2-3,6,11H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXGACWBAFPNXOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCNC2=C1C=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90731937
Record name 6-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90731937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

912284-82-3
Record name 6-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90731937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-bromo-1-methyl-1,2,3,4-tetrahydroquinoxaline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 6-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxaline: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxaline, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from analogous structures and established chemical principles to present a detailed account of its chemical properties, a plausible synthetic pathway, predicted spectral characteristics, and potential applications in drug discovery. The tetrahydroquinoxaline scaffold is a well-established pharmacophore, and this guide aims to provide a foundational resource for researchers interested in the synthesis and evaluation of this particular derivative.

Introduction: The Significance of the Tetrahydroquinoxaline Scaffold

The 1,2,3,4-tetrahydroquinoxaline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of biologically active compounds. These molecules have demonstrated a broad spectrum of pharmacological activities, including but not limited to, anticancer, antimicrobial, and central nervous system (CNS) modulatory effects.[1][2] The introduction of various substituents onto this heterocyclic system allows for the fine-tuning of its physicochemical properties and biological targets.

The subject of this guide, this compound, incorporates two key modifications to the parent tetrahydroquinoxaline structure: a bromine atom at the 6-position and a methyl group on one of the nitrogen atoms. The presence of a bromine atom can significantly influence a molecule's pharmacokinetic profile, often enhancing its metabolic stability and potency through favorable interactions with biological targets. The N-methylation can impact solubility, cell permeability, and receptor binding affinity. This unique combination of functional groups makes this compound a compelling candidate for further investigation in drug discovery programs.

Physicochemical and Predicted Properties

While experimental data for this compound is not extensively reported in the public domain, its fundamental properties can be reliably predicted based on its structure.

PropertyValueSource
CAS Number 912284-82-3[3][4]
Molecular Formula C₉H₁₁BrN₂[3][5]
Molecular Weight 227.10 g/mol [3][5]
Predicted LogP 2.31[5]
Predicted Hydrogen Bond Donors 1[5]
Predicted Hydrogen Bond Acceptors 2[5]
Predicted Rotatable Bonds 0[5]
Predicted Topological Polar Surface Area (TPSA) 15.27 Ų[5]

These predicted properties suggest that the compound possesses drug-like characteristics, with a reasonable balance of lipophilicity and polarity, indicating potential for good oral bioavailability.

Proposed Synthesis Pathway

The proposed synthesis commences with the formation of the 6-bromo-1,2,3,4-tetrahydroquinoxaline core, followed by selective N-methylation.

Step 1: Synthesis of 6-Bromo-1,2,3,4-tetrahydroquinoxaline (Intermediate 2)

The initial step involves the reductive cyclization of a suitable precursor. A common method for the synthesis of tetrahydroquinoxalines is the reduction of the corresponding quinoxaline. 6-Bromoquinoxaline (1 ) can be synthesized via the bromination of quinoxaline.[6] Subsequent reduction of the pyrazine ring can be achieved using various reducing agents.

Experimental Protocol (Proposed):

  • Synthesis of 6-Bromoquinoxaline (1): In a round-bottom flask, dissolve quinoxaline (1.0 eq) in glacial acetic acid. Add N-Bromosuccinimide (NBS) (1.0 eq) and a catalytic amount of benzoyl peroxide.[6] Heat the reaction mixture at reflux for 20 hours.[6] After cooling to room temperature, remove the solvent under reduced pressure. Neutralize the residue with a saturated solution of sodium carbonate and extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield 6-bromoquinoxaline (1 ).[6]

  • Reduction to 6-Bromo-1,2,3,4-tetrahydroquinoxaline (2): Dissolve 6-bromoquinoxaline (1 ) in a suitable solvent such as ethanol or methanol. Add a reducing agent, for example, sodium borohydride (NaBH₄) in portions at 0 °C, or perform catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed. Upon completion, carefully quench the reaction with water and extract the product with an organic solvent. Purify the crude product by column chromatography to obtain 6-bromo-1,2,3,4-tetrahydroquinoxaline (2 ).

Step 2: N-Methylation to Yield this compound (3)

The final step is the selective methylation of one of the nitrogen atoms of the tetrahydroquinoxaline ring. Reductive amination using formaldehyde is a common and efficient method for N-methylation.[4]

Experimental Protocol (Proposed):

  • To a solution of 6-bromo-1,2,3,4-tetrahydroquinoxaline (2 ) in a suitable solvent like methanol or acetonitrile, add an aqueous solution of formaldehyde (1.1 eq).

  • Add a reducing agent, such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN), portion-wise at room temperature.

  • Stir the reaction mixture at room temperature until the reaction is complete, as indicated by TLC.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the final product, this compound (3 ), by column chromatography on silica gel.

Diagram of Proposed Synthesis:

G cluster_0 Step 1: Synthesis of Intermediate cluster_1 Step 2: N-Methylation Quinoxaline Quinoxaline 6-Bromoquinoxaline_1 6-Bromoquinoxaline (1) Quinoxaline->6-Bromoquinoxaline_1 NBS, Benzoyl Peroxide Glacial Acetic Acid, Reflux 6-Bromo-THQ_2 6-Bromo-1,2,3,4-tetrahydroquinoxaline (2) 6-Bromoquinoxaline_1->6-Bromo-THQ_2 Reduction (e.g., NaBH4 or H2/Pd-C) Final_Product_3 6-Bromo-1-methyl-1,2,3,4- tetrahydroquinoxaline (3) 6-Bromo-THQ_2->Final_Product_3 Formaldehyde, Reducing Agent (e.g., NaBH3CN)

Caption: Proposed two-step synthesis of this compound.

Predicted Spectroscopic Data

1H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the tetrahydro-pyrazine ring, the N-methyl protons, and the N-H proton.

  • Aromatic Protons: The protons on the benzene ring will appear in the aromatic region (typically δ 6.5-7.5 ppm). The bromine atom at the 6-position will influence the chemical shifts and coupling patterns of the adjacent protons. We would expect to see a doublet for the proton at C5, a doublet of doublets for the proton at C7, and a doublet for the proton at C8.

  • Methylene Protons: The two methylene groups of the tetrahydro-pyrazine ring (at C2 and C3) will likely appear as two distinct multiplets in the aliphatic region (typically δ 3.0-4.0 ppm).

  • N-Methyl Protons: The methyl group attached to the nitrogen will give a sharp singlet, likely in the range of δ 2.5-3.0 ppm.

  • N-H Proton: The proton on the other nitrogen atom will appear as a broad singlet, and its chemical shift will be dependent on the solvent and concentration.

13C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information about the carbon framework of the molecule.

  • Aromatic Carbons: Six signals are expected in the aromatic region (δ 110-150 ppm). The carbon atom attached to the bromine (C6) will have a chemical shift significantly influenced by the halogen.

  • Aliphatic Carbons: Two signals for the methylene carbons (C2 and C3) are expected in the aliphatic region (δ 40-55 ppm).

  • N-Methyl Carbon: A single signal for the N-methyl carbon will appear in the upfield region (δ 30-40 ppm).

Mass Spectrometry (Predicted)

The mass spectrum will be characterized by the presence of a molecular ion peak and a distinct isotopic pattern due to the bromine atom.

  • Molecular Ion (M+): The mass spectrum should show a molecular ion peak (M⁺) and an (M+2)⁺ peak of nearly equal intensity, which is characteristic of a monobrominated compound.[7] The expected m/z values for these peaks would be around 226 and 228, corresponding to the ⁷⁹Br and ⁸¹Br isotopes, respectively.

  • Fragmentation Pattern: Common fragmentation pathways for such molecules may involve the loss of the methyl group, cleavage of the tetrahydro-pyrazine ring, and loss of a bromine radical.[5]

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

  • N-H Stretch: A peak in the region of 3300-3500 cm⁻¹ corresponding to the N-H stretching vibration.

  • C-H Stretches: Aromatic C-H stretching vibrations will appear just above 3000 cm⁻¹, while aliphatic C-H stretches will be observed just below 3000 cm⁻¹.

  • C=C Aromatic Stretch: Peaks in the range of 1450-1600 cm⁻¹ are characteristic of the aromatic ring.

  • C-N Stretch: C-N stretching vibrations will be present in the fingerprint region, typically between 1000 and 1350 cm⁻¹.

  • C-Br Stretch: A peak in the lower frequency region (500-600 cm⁻¹) can be attributed to the C-Br bond.

Reactivity and Potential for Further Functionalization

The chemical structure of this compound offers several avenues for further chemical modification, making it a versatile intermediate for the synthesis of a diverse library of compounds.

  • Palladium-Catalyzed Cross-Coupling Reactions: The bromine atom at the 6-position is a prime handle for various palladium-catalyzed cross-coupling reactions.

    • Suzuki-Miyaura Coupling: Reaction with boronic acids or their esters can be used to introduce a wide range of aryl or heteroaryl substituents at the 6-position.[8] This is a powerful method for building molecular complexity and exploring structure-activity relationships.

    • Buchwald-Hartwig Amination: This reaction allows for the formation of a new carbon-nitrogen bond by coupling with a variety of primary or secondary amines.[9] This would enable the synthesis of derivatives with different amine functionalities at the 6-position, which could be crucial for modulating biological activity.

    • Heck and Sonogashira Couplings: These reactions can be employed to introduce alkenyl and alkynyl groups, respectively, further expanding the chemical space accessible from this scaffold.

  • N-Functionalization: The secondary amine in the tetrahydro-pyrazine ring can be further functionalized through acylation, sulfonylation, or alkylation to introduce a variety of substituents that can influence the compound's properties.

Diagram of Potential Reactions:

G Start 6-Bromo-1-methyl-1,2,3,4- tetrahydroquinoxaline Suzuki 6-Aryl/Heteroaryl Derivative Start->Suzuki Suzuki-Miyaura Coupling (R-B(OH)2, Pd catalyst, base) Buchwald 6-Amino Derivative Start->Buchwald Buchwald-Hartwig Amination (R2NH, Pd catalyst, base) N_Func N-Acyl/Sulfonyl/Alkyl Derivative Start->N_Func N-Functionalization (Acyl chloride, Sulfonyl chloride, etc.)

Caption: Potential synthetic transformations of this compound.

Potential Applications in Drug Discovery

While there are no specific pharmacological studies reported for this compound, the well-documented biological activities of the broader tetrahydroquinoxaline class provide a strong rationale for its investigation in several therapeutic areas.

  • Oncology: Many quinoxaline and tetrahydroquinoxaline derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of topoisomerases and kinases.[1] The ability to functionalize the 6-position of this compound allows for the exploration of interactions with different biological targets relevant to cancer.

  • Central Nervous System (CNS) Disorders: Tetrahydroisoquinoline and tetrahydroquinoline derivatives are known to interact with various CNS receptors, including dopamine and serotonin receptors.[2][10] This suggests that derivatives of this compound could be explored as potential therapeutic agents for neurological and psychiatric disorders.

  • Infectious Diseases: The quinoxaline scaffold is present in several antimicrobial and antiparasitic agents. The development of new derivatives of this compound could lead to the discovery of novel agents to combat infectious diseases.

Conclusion

This compound is a structurally interesting heterocyclic compound with significant potential as a building block in medicinal chemistry. Although detailed experimental data for this specific molecule is currently limited, this guide has provided a comprehensive overview based on established chemical principles and data from analogous compounds. The proposed synthetic route offers a practical approach to its preparation, and the predicted spectral data provides a basis for its characterization. The versatile reactivity of this compound, particularly at the bromine-substituted position and the secondary amine, opens up numerous possibilities for the creation of diverse chemical libraries for biological screening. Further research into the synthesis, characterization, and biological evaluation of this compound and its derivatives is highly warranted and could lead to the discovery of novel therapeutic agents.

References

  • 001CHEMICAL. CAS No. 912284-82-3, this compound. [Link]

  • ChemWhat. This compound CAS#: 912284-82-3. [Link]

  • Fisher, G. H., Whitman, P. J., & Schultz, H. P. (1970). Quinoxaline studies. XVI. Unequivocal synthesis of (S)-2-methyl-1,2,3,4-tetrahydroquinoxaline. Journal of Organic Chemistry, 35(7), 2240-2243.
  • PubChem. 1,2,3,4-Tetrahydro-1-methylquinoline. [Link]

  • SpectraBase. (+/-)-2-METHYL-1,2,3,4-TETRAHYDRO-QUINOXALINE-HYDROCHLORIDE. [Link]

  • Gao, C., et al. (2023). Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors. RSC Medicinal Chemistry, 14(11), 2235-2249.
  • PubChem. 6-bromo-1,2,3,4-tetrahydroquinoline. [Link]

  • Nyíredi, A., et al. (2021). Fused-Ring Derivatives of Quinoxalines: Spectroscopic Characterization and Photoinduced Processes Investigated by EPR Spin Trapping Technique. International Journal of Molecular Sciences, 22(16), 8891.
  • ResearchGate. 1 H NMR spectra of N-[6-methyl-2-(4'-nitrophenyl)-1,2,3,4-tetrahydroquinolin-4-yl] pyrrolidin-2-one 14. [Link]

  • ResearchGate. Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. [Link]

  • ResearchGate. Synthesis and CNS Activity of Conformationally Restricted Butyrophenones. Part 27. New Synthetic Approaches to CNS Drugs. A Straightforward, Efficient Synthesis of Tetrahydroindol-4-ones and Tetrahydroquinolin-5-ones via Palladium-Catalyzed Oxidation of Hydroxyenaminones. [Link]

  • Al-karkhi, A. M., et al. (2014). Synthesis and evaluation of the structural elements in alkylated tetrahydroisoquinolines for binding to CNS receptors. Bioorganic & medicinal chemistry letters, 24(15), 3464–3467.
  • Wang, W., et al. (2015). Synthesis of 6-bromo-4-iodoquinoline.
  • Wikipedia. Suzuki reaction. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

  • PrepChem.com. Synthesis of 6-bromo-4-hydroxyquinoline. [Link]

  • SpectraBase. 1-methyl-8-(1-methylallyl)-1,2,3,4-tetrahydroquinoline. [Link]

  • Organic Chemistry Portal. Synthesis of tetrahydroquinolines. [Link]

  • PubMed. Discovery and Optimization of Tetrahydroisoquinoline Derivatives To Enhance Lysosome Biogenesis as Preclinical Candidates for the Treatment of Alzheimer's Disease. [Link]

  • Journal of Organic and Pharmaceutical Chemistry. Biological Activities of Tetrahydroisoquinolines Derivatives. [Link]

  • Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]

  • YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • ChemBK. N-Methyl-1,2,3,4-tetrahydroquinoline. [Link]

  • PubMed Central. Photochemical synthesis of an epigenetic focused tetrahydroquinoline library. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Myers, A. G. The Suzuki Reaction. Chem 115.
  • PubChem. 1,2,3,4-Tetrahydroquinoxaline. [Link]

  • The Royal Society of Chemistry. Tandem synthesis of tetrahydroquinolines and identification of reaction network by operando NMR. [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Google Patents.
  • ResearchGate. (PDF) Biological Activities of Tetrahydroisoquinolines Derivatives. [Link]

  • RACO. Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • The Good Scents Company. para-methyl tetrahydroquinoline. [Link]

  • NIH. Exploring Substituted Tetrazoloquinazoline: Biological Activities, Molecular Docking Analysis, and Anti-Breast Cancer MCF7/HER2 Effects. [Link]

  • PubMed. Biological activities of isatin and its derivatives. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • PubMed Central. Highly enantioselective synthesis of both tetrahydroquinoxalines and dihydroquinoxalinones via Rh–thiourea catalyzed asymmetric hydrogenation. [Link]

  • Royal Society of Chemistry. Highly enantioselective synthesis of both tetrahydroquinoxalines and dihydroquinoxalinones via Rh–thiourea catalyzed asymmetric hydrogenation. [Link]

  • YouTube. Bromo pattern in Mass Spectrometry. [Link]

  • PubMed Central. Highly enantioselective synthesis of both enantiomers of tetrahydroquinoxaline derivatives via Ir-catalyzed asymmetric hydrogenation. [Link]

  • ResearchGate. 13 C-NMR spectrum of four carbons alkyl chain analog of methyl ester of terminally oxidized carboxylic acid metabolite of CRA13 (CDCl 3 , 125 MHz).. [Link]

  • ResearchGate. Enantiodivergent Synthesis of Chiral Tetrahydroquinoxaline Derivatives via Ruthenium‐Catalyzed Asymmetric Hydrogenation. [Link]

Sources

An In-depth Technical Guide to 6-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxaline

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 912284-82-3 Molecular Formula: C₉H₁₁BrN₂ Molecular Weight: 227.10 g/mol

Introduction

6-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxaline is a substituted heterocyclic compound belonging to the tetrahydroquinoxaline class. The tetrahydroquinoxaline scaffold is a "privileged" structure in medicinal chemistry, recognized for its presence in a wide array of biologically active compounds.[1] The introduction of a bromine atom at the 6-position and a methyl group at the 1-position of the tetrahydroquinoxaline core offers a unique combination of steric and electronic properties, making it an intriguing building block for the design of novel therapeutic agents. This guide provides a comprehensive overview of the available technical information for this compound, including its physicochemical properties, a plausible synthetic route, potential applications in drug discovery, and safety and handling information. While specific experimental data for this exact molecule is limited in publicly available literature, this document synthesizes information from closely related analogues to provide a valuable resource for researchers, scientists, and drug development professionals.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented in the table below. These values are primarily sourced from chemical supplier databases.[2][3][4]

PropertyValueSource
CAS Number 912284-82-3[2][3][4]
Molecular Formula C₉H₁₁BrN₂[2][3][4]
Molecular Weight 227.10[2][3][4]
Appearance Not specified (likely a solid)-
Purity ≥98% (as offered by suppliers)[3]
Storage 4°C[3]
SMILES CN1CCNC2=C1C=CC(Br)=C2[3]

Proposed Synthesis

Step 1: Synthesis of 6-Bromo-1,2,3,4-tetrahydroquinoxaline

The synthesis of the 6-bromo-1,2,3,4-tetrahydroquinoxaline intermediate can be achieved through the condensation of 4-bromo-1,2-phenylenediamine with a two-carbon synthon, such as glyoxal or a derivative, followed by reduction. A more direct approach, however, would be the reduction of commercially available 6-bromoquinoxaline.

Experimental Protocol (Proposed):

  • To a solution of 6-bromoquinoxaline (1.0 eq) in a suitable solvent such as ethanol or methanol, add a reducing agent like sodium borohydride (NaBH₄) (4.0 eq) portion-wise at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 6-bromo-1,2,3,4-tetrahydroquinoxaline.

  • Purify the crude product by column chromatography on silica gel.

Step 2: N-Methylation of 6-Bromo-1,2,3,4-tetrahydroquinoxaline

The final step involves the selective methylation of the nitrogen at the 1-position. This can be achieved using a variety of methylating agents.

Experimental Protocol (Proposed):

  • Dissolve 6-bromo-1,2,3,4-tetrahydroquinoxaline (1.0 eq) in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile.

  • Add a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) (1.2 eq) and stir the mixture for 30 minutes at room temperature.

  • Add a methylating agent, for example, methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄) (1.1 eq), dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 6-12 hours, monitoring its progress by TLC.

  • After completion, pour the reaction mixture into water and extract with an organic solvent like ethyl acetate (3 x 50 mL).

  • Combine the organic extracts, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting crude product by column chromatography to obtain this compound.

Synthesis of this compound 6-Bromoquinoxaline 6-Bromoquinoxaline 6-Bromo-1,2,3,4-tetrahydroquinoxaline 6-Bromo-1,2,3,4-tetrahydroquinoxaline 6-Bromoquinoxaline->6-Bromo-1,2,3,4-tetrahydroquinoxaline Reduction (e.g., NaBH4) This compound This compound 6-Bromo-1,2,3,4-tetrahydroquinoxaline->this compound N-Methylation (e.g., CH3I, Base) Potential Applications cluster_0 Core Scaffold cluster_1 Medicinal Chemistry Core This compound Anticancer Anticancer Agents (e.g., Tubulin Inhibitors) Core->Anticancer CNS CNS-Active Compounds Core->CNS Library Scaffold for Library Synthesis Core->Library

Caption: Potential research applications of the core scaffold.

Safety and Handling

Based on information from chemical suppliers, this compound is associated with the following hazards: [3]

  • GHS Pictogram: GHS07 (Exclamation Mark)

  • Signal Word: Warning

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

Precautionary Statements:

Standard laboratory safety precautions should be taken when handling this compound. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. The compound should be handled in a well-ventilated area, preferably in a fume hood. [3]For more detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound represents a valuable, yet underexplored, chemical entity. Its structural features suggest significant potential as a versatile building block in the synthesis of novel compounds with interesting biological activities, particularly in the areas of oncology and neuroscience. While specific experimental data for this compound remains scarce, this guide provides a solid foundation for researchers by outlining its known properties, a plausible synthetic strategy, and promising avenues for future investigation. Further research into the synthesis, characterization, and biological evaluation of this compound and its derivatives is warranted to fully unlock its potential in drug discovery and development.

References

  • Uçar, S., Eşsiz, S., & Daştan, A. (2017).
  • Li, Y., et al. (2023). Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors. RSC Medicinal Chemistry.
  • Romero Bohórquez, A. R., et al. (2021). N-Substituted tetrahydroquinolines with outstanding biological activity.
  • Supporting Information for various compounds. The Royal Society of Chemistry.
  • CAS 912284-82-3 this compound. Scbt.com.
  • CN103880745A - Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid.
  • This compound CAS#: 912284-82-3.
  • Preparation of brominated tetrahydroquinolines (2 and 3) and quinolines (5 and 6).
  • Nguyen, T. T. H., et al. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry.
  • United States Patent (19).
  • Nguyen, T. T. H., et al. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry.
  • 1-methyl-8-(1-methylallyl)-1,2,3,4-tetrahydroquinoline - Optional[1H NMR]. Chemical Shifts.
  • The Diverse Biological Activities of Substituted Quinoxaline Compounds: An In-depth Technical Guide. Benchchem.
  • 6,7-Dibromo-1,2,3,4-tetrahydroquinoxalin-2-one. Benchchem.
  • 1,2,3,4-Tetrahydroquinoxaline. PubChem.
  • Wang, W., et al. (2015). Synthesis of 6-bromo-4-iodoquinoline.
  • Figure 1. 1 H NMR spectra of 6-bromo-1,2,3,4-tetrahydroquinoline (2)...
  • (PDF) Synthesis of 6-bromo-4-iodoquinoline.
  • This compound CAS 912284-82-3.
  • This compound. ChemScene.
  • Faheem, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances.
  • Structure of 1,2,3,4‐tetrahydroquinoline (THQ)
  • CAS No. 912284-82-3, this compound. 001CHEMICAL.
  • WO 00/38684 - (2-IMIDAZOLIN-2-YLAMINO) QUINOXALINE DERIVATIVES FOR USE AS PERIPHERAL PAIN KILLING AGENTS.
  • US11780847B1 - Processes for the preparation of (3S,4R)-3-ethyl-4-(3H-imidazo[1,2-a]pyrrolo[2,3-e]-pyrazin-8-yl)-N-(2,2,2-trifluoroethyl)pyrrolidine-1- carboxamide and solid state forms thereof.
  • Faheem, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4- tetrahydroisoquinoline analogs -biological activities and SAR studies.
  • Sau, A., et al. (2024).
  • 1,2,3,4-Tetrahydroquinoline(635-46-1) 1H NMR spectrum. ChemicalBook.
  • 6-Bromo-1-methyl-1,2,3,4-tetrahydroisoquinoline. CHIRALEN.
  • 1,2,3,4-Tetrahydroquinoline(635-46-1) 13C NMR spectrum. ChemicalBook.
  • 1,2,3,4-TETRAHYDROISOQUINOLINE(91-21-4) 13C NMR spectrum. ChemicalBook.
  • 6-Bromo-1,2,3,4-tetrahydroquinoline. PubChem.
  • Development of a Highly Selective Synthesis of 4-Substituted Tetrahydroquinolines: Substrate Scope and Mechanistic Study. ChemRxiv.
  • Effects of N-Substitutions on the Tetrahydroquinoline (THQ) Core of Mixed-Efficacy μ-Opioid Receptor (MOR)/δ-Opioid Receptor (DOR) Ligands.
  • USRE46284E1 - Method of administrating an anticancer drug containing α, α, α-trifluorothymidine and thymidine phosphorylase inhibitor.
  • Faheem, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances.
  • Photochemical synthesis of an epigenetic focused tetrahydroquinoline library. NSF Public Access Repository.
  • CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6-.
  • US4347284A - White cover sheet material capable of reflecting ultraviolet rays.

Sources

6-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxaline molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 6-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxaline

Abstract

This technical guide provides a comprehensive scientific overview of this compound, a heterocyclic compound of significant interest in pharmaceutical research and organic synthesis. The document is structured to serve researchers, scientists, and drug development professionals by detailing the compound's core physicochemical properties, with a primary focus on the determination and verification of its molecular weight. Furthermore, this guide presents a proposed synthetic pathway, robust analytical methodologies for structural confirmation and purity assessment, and insights into its applications as a key chemical intermediate. The protocols and workflows herein are designed to uphold the principles of scientific integrity, providing a self-validating framework for the synthesis and characterization of this molecule.

Compound Profile and Physicochemical Properties

This compound belongs to the quinoxaline class of heterocyclic compounds, which are integral scaffolds in numerous biologically active molecules. Its structure, featuring a bromine atom and an N-methylated tetrahydro-pyrazine ring fused to a benzene ring, makes it a versatile building block for creating a diverse array of chemical derivatives.[1][2] This versatility is particularly valuable in medicinal chemistry, where it serves as a key intermediate in the development of novel therapeutic agents, especially those targeting central nervous system disorders.[1]

Chemical Identifiers and Core Data

A precise understanding of a compound's fundamental properties is the bedrock of any research endeavor. The key identifiers and quantitative data for this compound are summarized below.

PropertyValueSource(s)
Molecular Weight 227.10 g/mol [1][3][4][5][6]
Molecular Formula C₉H₁₁BrN₂[1][3][4][5]
CAS Number 912284-82-3[1][3][4][5]
Canonical SMILES CN1CCNC2=C1C=CC(Br)=C2[4][7]
Synonyms 6-bromo-1,2,3,4-tetrahydro-1-methyl-quinoxaline[4][5]
Purity (Typical) ≥95% - ≥98%[1][4]
Molecular Weight: Calculation and Empirical Verification

The molecular weight of 227.10 g/mol is a calculated value derived from the molecular formula (C₉H₁₁BrN₂) using the atomic weights of each element.

  • Carbon (C): 9 x 12.011 u = 108.099 u

  • Hydrogen (H): 11 x 1.008 u = 11.088 u

  • Bromine (Br): 1 x 79.904 u = 79.904 u

  • Nitrogen (N): 2 x 14.007 u = 28.014 u

  • Total Molecular Weight: 227.105 u (commonly rounded to 227.10 g/mol )

While the calculated molecular weight is fundamental, it is theoretical. In any research setting, this value must be empirically confirmed, most commonly via mass spectrometry. This technique not only verifies the molecular mass of the parent molecule but also provides crucial structural information based on isotopic patterns, as will be detailed in the Analytical Characterization section.

Physicochemical and Computational Data

These properties are critical for predicting the compound's behavior in various chemical environments, from reaction solvents to biological systems.

PropertyValueSignificance in Research
Topological Polar Surface Area (TPSA) 15.27 Ų[4]Predicts drug transport properties such as intestinal absorption and blood-brain barrier penetration.
LogP (Octanol-Water Partition Coeff.) 2.3108[4]Indicates moderate lipophilicity, influencing solubility and membrane permeability.
Hydrogen Bond Acceptors 2[4]Influences molecular interactions and binding affinity.
Hydrogen Bond Donors 1[4]Influences molecular interactions and binding affinity.
Storage Conditions 2-8°C, protect from light, under inert gas[1]Essential for maintaining compound stability and preventing degradation.

Proposed Synthesis and Purification Strategy

Proposed Synthetic Workflow

The causality behind this proposed two-step synthesis lies in its efficiency. It begins with the reductive amination of a brominated diamine with a protected amino-aldehyde, followed by a standard N-methylation. This approach offers good control over the formation of the heterocyclic ring and the introduction of the methyl group.

G A 4-Bromo-1,2-phenylenediamine C Reductive Amination (e.g., NaBH(OAc)₃) A->C B N-(2-oxoethyl)acetamide B->C D Intermediate: 6-Bromo-1,2,3,4-tetrahydroquinoxaline C->D E N-Methylation (e.g., HCHO, HCOOH - Eschweiler-Clarke reaction) D->E F Final Product: This compound E->F G Purification (Column Chromatography) F->G

Caption: Proposed two-step synthesis and purification workflow.

Experimental Protocol (Proposed)

This protocol is a generalized procedure. Researchers should perform small-scale trials to optimize reaction conditions, such as stoichiometry, temperature, and reaction time.

Step 1: Synthesis of 6-Bromo-1,2,3,4-tetrahydroquinoxaline (Intermediate D)

  • To a stirred solution of 4-Bromo-1,2-phenylenediamine (1.0 eq) in a suitable solvent (e.g., 1,2-dichloroethane or THF), add N-(2-oxoethyl)acetamide (1.1 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 20 minutes. The choice of this mild reducing agent is crucial to prevent over-reduction and side reactions.

  • Allow the reaction to stir at room temperature for 12-24 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude intermediate. This intermediate may be purified or used directly in the next step.

Step 2: Synthesis of this compound (Final Product F)

  • Dissolve the crude 6-Bromo-1,2,3,4-tetrahydroquinoxaline (1.0 eq) in formic acid (a sufficient volume to dissolve).

  • Add aqueous formaldehyde (37 wt. %, 2.5 eq). The Eschweiler-Clarke reaction is chosen here as it is a high-yield, metal-free method for N-methylation of primary and secondary amines.

  • Heat the mixture to reflux (approx. 100°C) for 4-8 hours, monitoring by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and basify by carefully adding a saturated solution of sodium carbonate until CO₂ evolution ceases and the pH is > 9.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Purification Protocol

The crude final product should be purified using silica gel column chromatography.

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 30%). The moderate polarity of the target compound (LogP ≈ 2.31) makes this solvent system an excellent starting point.

  • Collect fractions and analyze by TLC.

  • Combine the pure fractions and evaporate the solvent to yield the final product as a solid or oil.

Analytical Characterization and Quality Control

A multi-technique analytical approach is non-negotiable for the unambiguous confirmation of the chemical structure and the quantification of its purity. This workflow constitutes a self-validating system where each analysis corroborates the others.

G Crude Purified Product MS Mass Spectrometry (MS) Confirms Molecular Weight Crude->MS NMR NMR Spectroscopy ('H & '¹³C) Confirms Molecular Structure Crude->NMR HPLC HPLC Determines Purity Crude->HPLC Final Structurally Confirmed, High-Purity Compound MS->Final NMR->Final HPLC->Final

Caption: Analytical workflow for structural and purity validation.

Mass Spectrometry (MS)
  • Objective: To provide empirical confirmation of the molecular weight (227.10 g/mol ).

  • Methodology: Electrospray ionization (ESI) in positive mode is a suitable technique. The sample is dissolved in a solvent like methanol or acetonitrile and infused into the mass spectrometer.

  • Expected Outcome: The key diagnostic feature is the isotopic pattern of bromine. Natural bromine exists as two major isotopes: ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%). Therefore, the mass spectrum will exhibit two major peaks of nearly equal intensity:

    • [M]+ peak: at m/z ≈ 227 (corresponding to C₉H₁₁⁷⁹BrN₂)

    • [M+2]+ peak: at m/z ≈ 229 (corresponding to C₉H₁₁⁸¹BrN₂) The presence of this characteristic 1:1 doublet is definitive proof of a monobrominated compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To elucidate the precise atomic connectivity and confirm the molecular structure.

  • ¹H NMR Spectroscopy (Expected Signals):

    • Aromatic Protons: 3 protons in the aromatic region (approx. 6.5-7.5 ppm), exhibiting splitting patterns consistent with a 1,2,4-trisubstituted benzene ring.

    • Aliphatic Protons (CH₂): 4 protons corresponding to the two methylene groups of the tetrahydroquinoxaline ring, likely appearing as complex multiplets.

    • N-H Proton: 1 proton (if not exchanged with D₂O), typically a broad singlet.

    • N-CH₃ Protons: 3 protons appearing as a singlet (approx. 2.5-3.5 ppm).

  • ¹³C NMR Spectroscopy (Expected Signals):

    • Aromatic Carbons: 6 distinct signals in the aromatic region (~110-150 ppm), one of which will be directly bonded to bromine and show a lower intensity.

    • Aliphatic Carbons: 2 signals for the methylene carbons.

    • N-CH₃ Carbon: 1 signal for the methyl carbon.

High-Performance Liquid Chromatography (HPLC)
  • Objective: To determine the purity of the final compound.

  • Methodology: A reverse-phase C18 column is standard. A typical mobile phase would be a gradient of acetonitrile and water (often with 0.1% trifluoroacetic acid or formic acid to improve peak shape). Detection is commonly performed with a UV detector at a wavelength where the aromatic system absorbs (e.g., 254 nm).

  • Expected Outcome: A pure sample will yield a single, sharp peak in the chromatogram. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage. For research purposes, a purity of >98% is often required.

Applications in Research and Development

The utility of this compound lies in its function as a modifiable scaffold. The bromine atom is particularly important, as it provides a reactive handle for introducing further chemical diversity through cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), which are cornerstone reactions in modern drug discovery.

G A 6-Bromo-1-methyl-1,2,3,4- tetrahydroquinoxaline (Key Intermediate) B Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald) A->B C Diverse Library of Novel Derivatives B->C D Biological Screening (HTS, Assay Development) C->D E Identification of Bioactive 'Hit' Compounds D->E

Sources

6-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxaline structure elucidation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structure Elucidation of 6-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxaline

Introduction

In the landscape of modern drug discovery and organic synthesis, heterocyclic compounds form a foundational class of molecules. Among these, quinoxaline derivatives are of significant interest due to their presence in various biologically active compounds and their utility as versatile synthetic intermediates.[1][2] This guide provides a detailed, in-depth exploration of the analytical methodologies required for the unambiguous structure elucidation of a specific derivative: This compound .

This document is intended for researchers, chemists, and drug development professionals. It moves beyond a simple listing of techniques to explain the causality behind experimental choices, demonstrating how a suite of modern analytical methods provides a self-validating system for structural confirmation. We will detail the expected outcomes from mass spectrometry, infrared spectroscopy, and a full complement of nuclear magnetic resonance experiments, illustrating how each technique provides a unique and essential piece of the structural puzzle.

Molecular Structure Overview

The target molecule, this compound, possesses a core tetrahydroquinoxaline framework, which is a fusion of a benzene ring and a dihydropyrazine ring. Key structural features include a bromine atom substituting the benzene ring at position 6, a methyl group on the nitrogen at position 1, and a secondary amine at position 4. The elucidation process must confirm the presence and precise location of each of these features.

Caption: Structure of this compound.

Proposed Synthetic Pathway

The synthesis of quinoxaline derivatives is well-established, often involving the condensation of ortho-phenylenediamines with α-dicarbonyl compounds.[2][3] For our target molecule, a logical approach involves the reductive amination of 4-bromo-2-nitroaniline, followed by cyclization and reduction.

SynthesisWorkflow start 4-Bromo-2-nitroaniline step1 N-methylation (e.g., MeI, K₂CO₃) start->step1 intermediate1 4-Bromo-N¹-methyl- 2-nitroaniline step1->intermediate1 step2 Reduction of Nitro Group (e.g., H₂, Pd/C or SnCl₂) intermediate1->step2 intermediate2 4-Bromo-N¹-methyl- benzene-1,2-diamine step2->intermediate2 step3 Cyclization with Glyoxal (or equivalent) intermediate2->step3 intermediate3 6-Bromo-1-methyl- quinoxaline step3->intermediate3 step4 Reduction of Pyrazine Ring (e.g., NaBH₄ or H₂, Rh/Al₂O₃) intermediate3->step4 product 6-Bromo-1-methyl-1,2,3,4- tetrahydroquinoxaline step4->product

Caption: Proposed synthetic workflow for the target compound.

Part 1: Molecular Formula and Weight Confirmation

The first step in any structure elucidation is to determine the molecular formula and weight, for which high-resolution mass spectrometry (HRMS) is the gold standard.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Dissolve approximately 1 mg of the purified compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Utilize an ESI-TOF (Electrospray Ionization - Time of Flight) or Orbitrap mass spectrometer.

  • Analysis Mode: Operate in positive ion mode to detect the protonated molecule [M+H]⁺.

  • Data Acquisition: Acquire the spectrum over a mass range of m/z 100-500. Ensure the instrument is calibrated to achieve mass accuracy within 5 ppm.

Expected Data & Interpretation

The key to confirming the presence of bromine is observing its characteristic isotopic pattern. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in two peaks of almost equal intensity separated by 2 Da for any bromine-containing fragment.

ParameterExpected ValueRationale
Molecular Formula C₉H₁₁BrN₂Derived from the proposed structure.[4][5]
Exact Mass [M] 226.0106 DaCalculated for C₉H₁₁⁷⁹BrN₂.
Exact Mass [M+2] 228.0085 DaCalculated for C₉H₁₁⁸¹BrN₂.
Observed [M+H]⁺ 227.0184 DaProtonated molecular ion for the ⁷⁹Br isotope.[6]
Observed [M+H+2]⁺ 229.0163 DaProtonated molecular ion for the ⁸¹Br isotope.
Isotopic Ratio ~1:1Confirms the presence of a single bromine atom.

The observation of this distinct isotopic doublet with high mass accuracy provides definitive evidence for the elemental composition of the molecule.

Part 2: Functional Group Identification via Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting the vibrations of its chemical bonds.[7]

Experimental Protocol: FTIR Spectroscopy
  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the spectrum from 4000 cm⁻¹ to 400 cm⁻¹.

Expected Data & Interpretation

The IR spectrum will confirm the presence of the N-H bond, aromatic and aliphatic C-H bonds, and the overall heterocyclic framework.

Wavenumber (cm⁻¹)Vibration TypeInterpretation
~3350-3300N-H StretchIndicates the presence of the secondary amine at the N-4 position.
~3100-3000C(sp²)-H StretchAromatic C-H bonds on the benzene ring.[7]
~2980-2850C(sp³)-H StretchAliphatic C-H bonds from the -CH₂- and -CH₃ groups.[8]
~1600-1450C=C StretchAromatic ring skeletal vibrations.
~1350-1250C-N StretchAromatic and aliphatic amine C-N bonds.
~850-800C-H Out-of-plane BendSuggests the 1,2,4-trisubstitution pattern on the benzene ring.

The presence of a distinct N-H stretching band is crucial for confirming the tetrahydro- form of the quinoxaline ring, distinguishing it from its fully aromatic counterpart.

Part 3: Definitive Structure Mapping with Nuclear Magnetic Resonance (NMR)

NMR spectroscopy is the most powerful tool for structure elucidation, providing detailed information about the carbon-hydrogen framework of a molecule. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required for an unambiguous assignment.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

  • Experiments: Acquire ¹H, ¹³C{¹H}, COSY, HSQC, and HMBC spectra.

¹H NMR: Proton Environment Analysis

The ¹H NMR spectrum reveals the number of unique protons, their chemical environment, and their connectivity through spin-spin coupling.

Predicted δ (ppm)MultiplicityIntegrationAssignmentRationale
~6.9-7.2d1HH-5Aromatic proton ortho to the electron-donating N-4 group.
~6.8-7.1dd1HH-7Aromatic proton ortho to the bromine and meta to the N-4 group.
~6.6-6.8d1HH-8Aromatic proton ortho to the electron-donating N-1 group.
~4.5-5.0br s1HN-H (4)Exchangeable proton of the secondary amine; shift is solvent-dependent.
~3.3-3.5t2HH-3Aliphatic protons adjacent to the N-4 amine.
~3.0-3.2t2HH-2Aliphatic protons adjacent to the N-1 methyl amine.
~2.8s3HN-CH₃Singlet for the N-methyl group protons.
¹³C NMR: Carbon Skeleton Analysis

The ¹³C NMR spectrum indicates the number of chemically non-equivalent carbon atoms.

Predicted δ (ppm)Carbon TypeAssignment
~145Aromatic QuaternaryC-8a
~135Aromatic QuaternaryC-4a
~130Aromatic CHC-7
~120Aromatic CHC-5
~115Aromatic CHC-8
~110Aromatic QuaternaryC-6 (C-Br)
~50-55Aliphatic CH₂C-2
~40-45Aliphatic CH₂C-3
~40-45Aliphatic CH₃N-CH₃
2D NMR: Establishing Connectivity

While 1D NMR provides the pieces, 2D NMR connects them.

  • COSY (Correlation Spectroscopy): This experiment confirms proton-proton couplings. A key expected correlation would be between the signals for the H-2 and H-3 methylene protons, confirming the ethylene bridge in the dihydropyrazine ring.

  • HSQC (Heteronuclear Single Quantum Coherence): This spectrum maps each proton directly to the carbon it is attached to, allowing for the unambiguous assignment of the protonated carbons listed in the tables above.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the ultimate tool for assembling the molecular fragments. It reveals correlations between protons and carbons that are 2 or 3 bonds away.

Caption: Key expected HMBC correlations for structural confirmation.

Crucial HMBC Correlations for Elucidation:

  • N-CH₃ Protons to C-2 and C-8a: This correlation is vital. It definitively places the methyl group on the N-1 nitrogen by showing its proximity to both the adjacent aliphatic carbon (C-2) and the aromatic bridgehead carbon (C-8a).

  • H-8 Proton to C-6: This correlation confirms the relative positions of H-8 and the bromine-bearing C-6, locking in the substitution pattern on the aromatic ring.

  • H-2 Protons to C-8a: This links the aliphatic portion of the dihydropyrazine ring to the aromatic system at the correct junction.

Conclusion

The structure elucidation of this compound is a systematic process that relies on the synergistic application of multiple analytical techniques. Mass spectrometry, with its characteristic isotopic pattern, confirms the elemental formula and the presence of bromine. Infrared spectroscopy provides crucial evidence of the key functional groups, particularly the N-H bond of the tetrahydro ring. Finally, a comprehensive suite of 1D and 2D NMR experiments provides an unambiguous map of the molecular framework. The HMBC experiment, in particular, serves as the cornerstone of the elucidation, connecting all fragments into a single, validated structure. This multi-faceted approach ensures the highest level of scientific integrity and trustworthiness in the final structural assignment.

References

  • An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. (n.d.). National Institutes of Health. Retrieved January 20, 2026, from [Link]

  • Synthesis of Quinoxaline Derivatives via Tandem Oxidative Azidation/Cyclization Reaction of N-Arylenamines. (2016). ACS Publications. Retrieved January 20, 2026, from [Link]

  • Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods. (n.d.). Retrieved January 20, 2026, from [Link]

  • Recent Developments in the Synthesis of Quinoxaline Derivatives by Green Synthetic Approaches. (n.d.). Taylor & Francis Online. Retrieved January 20, 2026, from [Link]

  • Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. (n.d.). Retrieved January 20, 2026, from [Link]

  • Supporting Information. (2019). The Royal Society of Chemistry. Retrieved January 20, 2026, from [Link]

  • 1H NMR spectra of 6-bromo-1,2,3,4-tetrahydroquinoline (2) (top;...). (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Figure 1. 1 H NMR spectra of 6-bromo-1,2,3,4-tetrahydroquinoline (2)... (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Preparation of brominated tetrahydroquinolines (2 and 3) and quinolines (5 and 6). (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • This compound. (n.d.). MySkinRecipes. Retrieved January 20, 2026, from [Link]

  • Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid. (n.d.). Google Patents.
  • 6-Bromo-1,2,3,4-tetrahydroquinoline. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]

  • 6-Bromo-1,2,3,4-tetrahydroquinoline-8-carbonitrile. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Crystal structure and Hirshfeld surface analysis of 1-[6-bromo-2-(4-fluorophenyl)... (n.d.). National Institutes of Health. Retrieved January 20, 2026, from [Link]

  • CAS No. 912284-82-3, this compound. (n.d.). 001CHEMICAL. Retrieved January 20, 2026, from [Link]

  • 6-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxaline (C007B-513084). (n.d.). Cenmed Enterprises. Retrieved January 20, 2026, from [Link]

  • This compound (C9H11BrN2). (n.d.). PubChemLite. Retrieved January 20, 2026, from [Link]

  • 1,2,3,4-Tetrahydroquinoxaline. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Density functional theory calculations and vibrational spectra of 6-methyl 1,2,3,4-tetrahyroquinoline. (2008). PubMed. Retrieved January 20, 2026, from [Link]

  • Table of Characteristic IR Absorptions. (n.d.). Retrieved January 20, 2026, from [Link]

  • 1-Acetyl-6-bromo-1,2,3,4-tetrahydroquinoline. (2018). SIELC Technologies. Retrieved January 20, 2026, from [Link]

  • Infrared Spectroscopy. (n.d.). Retrieved January 20, 2026, from [Link]

  • This compound. (n.d.). MySkinRecipes. Retrieved January 20, 2026, from [Link]9814-6-bromo-1-methyl-1-2-3-4-tetrahydroquinoxaline)

Sources

Navigating the Spectroscopic Landscape of 6-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxaline: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

This technical guide offers a detailed exploration of the spectral characteristics of 6-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxaline, a heterocyclic compound of interest in medicinal chemistry and drug development. While experimental spectral data for this specific molecule is not widely available in public databases, this document provides a robust predictive analysis based on foundational spectroscopic principles and comparative data from structurally related analogs. This guide is intended for researchers, scientists, and professionals in drug development who require a deep understanding of the molecule's structural verification.

Introduction: The Significance of this compound

This compound belongs to the quinoxaline family, a class of nitrogen-containing heterocyclic compounds that are scaffolds in a wide array of pharmacologically active molecules. The introduction of a bromine atom and a methyl group to the tetrahydroquinoxaline core can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable intermediate for the synthesis of novel therapeutic agents. Accurate spectral characterization is paramount for confirming the identity and purity of this compound in any research and development pipeline.

Predicted Mass Spectrometry (MS) Data

Mass spectrometry is a cornerstone technique for determining the molecular weight and elemental composition of a compound. For this compound (C₉H₁₁BrN₂), the predicted monoisotopic mass is approximately 226.0106 g/mol . Due to the presence of bromine, the mass spectrum is expected to exhibit a characteristic isotopic pattern, with two major peaks of nearly equal intensity separated by two mass units (M+ and M+2), corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Table 1: Predicted m/z Values for Common Adducts of this compound

Adduct IonPredicted m/z (⁷⁹Br)Predicted m/z (⁸¹Br)
[M+H]⁺227.0184229.0163
[M+Na]⁺249.0003250.9983
[M+K]⁺264.9743266.9722

A plausible fragmentation pathway in mass spectrometry would involve the loss of the methyl group or cleavage of the tetrahydro-pyrazine ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. In the absence of experimental spectra for this compound, we can predict the expected chemical shifts and coupling patterns by analyzing the spectra of the closely related compound, 6-bromo-1,2,3,4-tetrahydroquinoline.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is anticipated to show distinct signals for the aromatic, aliphatic, and N-methyl protons.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

ProtonPredicted Chemical Shift (ppm)MultiplicityIntegrationNotes
N-CH₃~2.9 - 3.1Singlet3HThe electron-donating nitrogen will shield this group.
H-2, H-3~3.2 - 3.6Multiplets4HProtons on the saturated heterocyclic ring.
H-5~6.6 - 6.8Doublet1HAromatic proton ortho to the N-methyl group.
H-7~6.9 - 7.1Doublet of doublets1HAromatic proton meta to the bromine and ortho to the other nitrogen.
H-8~6.5 - 6.7Doublet1HAromatic proton ortho to the bromine.
N-HVariableBroad singlet1HChemical shift is dependent on solvent and concentration.
¹³C NMR Spectroscopy

The carbon NMR spectrum will provide insights into the electronic environment of each carbon atom in the molecule.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (ppm)Notes
N-CH₃~40 - 45Aliphatic carbon attached to nitrogen.
C-2, C-3~45 - 55Aliphatic carbons in the heterocyclic ring.
C-4a, C-8a~125 - 145Aromatic carbons at the ring fusion.
C-5, C-7, C-8~110 - 130Aromatic carbons bearing protons.
C-6~110 - 115Aromatic carbon attached to bromine.

Infrared (IR) Spectroscopy: Key Functional Group Vibrations

Infrared spectroscopy is instrumental in identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to display characteristic absorption bands.

Table 4: Predicted IR Absorption Bands for this compound

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
N-H Stretch3300 - 3500Medium, broad
C-H Stretch (Aromatic)3000 - 3100Medium
C-H Stretch (Aliphatic)2850 - 3000Medium
C=C Stretch (Aromatic)1450 - 1600Medium to strong
C-N Stretch1250 - 1350Medium
C-Br Stretch500 - 600Strong

Proposed Synthesis Workflow

A plausible synthetic route to this compound can be envisioned starting from 4-bromo-2-nitroaniline.

Synthesis_Workflow A 4-bromo-2-nitroaniline B Reduction of nitro group A->B C 4-bromo-1,2-diaminobenzene B->C D Cyclization with glyoxal C->D E 6-bromoquinoxaline D->E F Reduction of quinoxaline ring E->F G 6-bromo-1,2,3,4-tetrahydroquinoxaline F->G H N-methylation G->H I This compound H->I

Caption: Proposed synthesis of this compound.

Experimental Protocol Outline:
  • Reduction of 4-bromo-2-nitroaniline: The starting material is reduced to 4-bromo-1,2-diaminobenzene using a standard reducing agent such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation.

  • Cyclization: The resulting diamine is then reacted with glyoxal in a suitable solvent, like ethanol or acetic acid, to form the quinoxaline ring, yielding 6-bromoquinoxaline.

  • Reduction of the Quinoxaline Ring: The aromatic quinoxaline is reduced to the tetrahydro derivative using a reducing agent like sodium borohydride or catalytic hydrogenation under pressure.

  • N-methylation: The final step involves the selective methylation of the nitrogen at the 1-position. This can be achieved using a methylating agent such as methyl iodide or dimethyl sulfate in the presence of a mild base.

Conclusion

This technical guide provides a comprehensive predictive overview of the spectral properties of this compound. By leveraging established spectroscopic principles and comparative analysis with a structurally similar molecule, we have outlined the expected NMR, MS, and IR data. The proposed synthetic pathway offers a logical and experimentally feasible approach to its preparation. This document serves as a valuable resource for scientists engaged in the synthesis and characterization of novel quinoxaline derivatives for potential therapeutic applications.

References

  • At the time of this writing, specific experimental spectral data for this compound was not available in the searched public-domain scientific literature and databases. The predictive data herein is based on established principles of organic spectroscopy and data from analogous compounds.

An In-depth Technical Guide to 6-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxaline: Solubility and Stability for the Research Scientist

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the key physicochemical properties, with a focus on the solubility and stability, of 6-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxaline. Designed for researchers, scientists, and professionals in drug development, this document synthesizes known data with established scientific principles to offer practical, field-proven insights for the effective handling, formulation, and application of this compound.

Introduction to this compound

This compound is a heterocyclic compound featuring a tetrahydroquinoxaline core, substituted with a bromine atom at the 6-position and a methyl group at the 1-position. The tetrahydroquinoxaline scaffold is a privileged structure in medicinal chemistry, forming the basis for a variety of biologically active molecules. The introduction of a bromine atom can significantly modulate a compound's physicochemical properties, including its lipophilicity and metabolic stability, while the N-methylation can influence its solubility and receptor-binding affinity. Understanding the solubility and stability of this specific derivative is paramount for its successful application in research and development.

Physicochemical Properties

A summary of the fundamental physicochemical properties of this compound is presented in Table 1. This data is compiled from various chemical suppliers and databases.[1][2][3][4]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 912284-82-3[1][2][3]
Molecular Formula C₉H₁₁BrN₂[1][2][4]
Molecular Weight 227.10 g/mol [1][2][4]
Appearance Not specified (likely a solid)N/A
Purity ≥95% - ≥98%[1][3][5]
Storage Conditions 2-8°C, protected from light, stored under an inert gas[6]
Topological Polar Surface Area (TPSA) 15.27 Ų[1]
Predicted logP 2.3108[1]

Solubility Profile: A Theoretical and Experimental Framework

Theoretical Solubility Assessment

The solubility of a compound is governed by its ability to interact with the solvent molecules. The structure of this compound suggests a moderate lipophilicity. The presence of the bromine atom and the benzene ring contribute to its nonpolar character, while the two nitrogen atoms in the tetrahydroquinoxaline ring can act as hydrogen bond acceptors, potentially affording some solubility in polar protic solvents. The methyl group at the 1-position may slightly increase its lipophilicity compared to the unsubstituted parent compound.

Based on these features, it is anticipated that this compound will exhibit good solubility in a range of organic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and chlorinated solvents like dichloromethane. Its solubility in alcohols such as ethanol and methanol is expected to be moderate. Aqueous solubility is likely to be low but may be enhanced at lower pH values due to the potential for protonation of the nitrogen atoms.

Experimental Workflow for Solubility Determination

A systematic approach is necessary to experimentally determine the solubility of this compound in various solvent systems. The following workflow outlines a standard procedure for generating a comprehensive solubility profile.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_compound Weigh Compound add_solvent Add Solvent Incrementally prep_compound->add_solvent prep_solvent Prepare Solvent Systems prep_solvent->add_solvent equilibrate Equilibrate Sample (e.g., 24h at 25°C) add_solvent->equilibrate observe Visual Observation for Dissolution equilibrate->observe centrifuge Centrifuge to Separate Undissolved Solid observe->centrifuge If solid remains supernatant Collect Supernatant centrifuge->supernatant analyze Analyze Supernatant (e.g., HPLC-UV, LC-MS) supernatant->analyze quantify Quantify Concentration analyze->quantify G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_solution Prepare Compound Solution acid Acidic (e.g., 0.1 N HCl) prep_solution->acid base Basic (e.g., 0.1 N NaOH) prep_solution->base oxidative Oxidative (e.g., 3% H₂O₂) prep_solution->oxidative thermal Thermal (e.g., 60°C) prep_solution->thermal photo Photolytic (ICH Q1B) prep_solution->photo sampling Sample at Time Points (e.g., 0, 2, 4, 8, 24h) acid->sampling base->sampling oxidative->sampling thermal->sampling photo->sampling hplc Analyze by HPLC-UV/DAD sampling->hplc mass_spec Identify Degradants by LC-MS hplc->mass_spec If degradation observed

Sources

A Researcher's Guide to 6-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxaline: Sourcing, Quality Assessment, and Application

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxaline is a substituted tetrahydroquinoxaline that holds significant interest as a building block in medicinal chemistry and drug discovery. Its unique structural features, including the presence of a bromine atom, make it a valuable scaffold for the synthesis of a diverse range of compounds with potential therapeutic applications. This guide provides a comprehensive overview of the commercial landscape for this compound, guidance on quality assessment, and insights into its potential applications in research and development. This document is intended to serve as a practical resource for scientists seeking to procure and utilize this compound in their work.

Commercial Availability: A Comparative Overview

A number of chemical suppliers offer this compound, typically for research and development purposes. When selecting a supplier, it is crucial to consider not only the listed purity but also the availability of comprehensive analytical data and responsive technical support. Below is a comparative table of some commercial suppliers.

SupplierPurity SpecificationCAS NumberAdditional Information
ChemScene ≥98%[1]912284-82-3[1]Offers custom synthesis and process optimization services.[1]
BLDpharm Not specified for the free base; available as the hydrochloride salt.[2]2792185-77-2 (HCl salt)[2]Provides online ordering and a COA inquiry service.[2]
Cenmed Enterprises ≥95%[3]912284-82-3[3]Provides product in various sizes (e.g., 100mg).[3]
MySkinRecipes ≥95%[4]912284-82-3[4]States the compound is utilized in organic synthesis and pharmaceutical research, particularly for neurological and psychiatric disorders.[4]
Sunway Pharm Ltd 97%[5]912284-82-3[5]Offers the compound for scientific research use only and provides contact information for their sales department.[5]
001CHEMICAL NLT 98%912284-82-3Provides the compound for research needs.
Watson International Not Specified912284-82-3Lists the compound as an intermediate.

Note: The availability and specifications from suppliers can change. It is always recommended to contact the suppliers directly for the most current information and to request a Certificate of Analysis (CoA) for a specific lot.

Quality Assessment and Self-Validating Protocols

Ensuring the identity and purity of this compound is paramount for the reliability and reproducibility of experimental results. A self-validating system for quality control should be implemented upon receipt of the compound from any commercial supplier.

Diagram: Quality Control Workflow

QC_Workflow cluster_0 Initial Inspection cluster_1 Analytical Verification cluster_2 Decision Visual_Inspection Visual Inspection (Color, Form) Documentation_Review Documentation Review (CoA, SDS) Visual_Inspection->Documentation_Review NMR NMR Spectroscopy (1H, 13C) Documentation_Review->NMR MS Mass Spectrometry (Identity Confirmation) NMR->MS HPLC HPLC Analysis (Purity Assessment) MS->HPLC Accept Accept for Use HPLC->Accept Meets Specs Reject Reject/Contact Supplier HPLC->Reject Fails Specs Synthesis_Pathway Quinoxaline Quinoxaline 6_Bromoquinoxaline 6-Bromoquinoxaline Quinoxaline->6_Bromoquinoxaline NBS, AcOH 6_Bromo_THQ 6-Bromo-1,2,3,4- tetrahydroquinoxaline 6_Bromoquinoxaline->6_Bromo_THQ Reduction (e.g., NaBH4) Target_Compound 6-Bromo-1-methyl-1,2,3,4- tetrahydroquinoxaline 6_Bromo_THQ->Target_Compound Methylating Agent (e.g., MeI, Base)

Sources

Unlocking the Therapeutic Potential of 6-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxaline: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Tetrahydroquinoxaline Scaffold as a Privileged Motif in Medicinal Chemistry

In the landscape of modern drug discovery, certain molecular frameworks consistently emerge as cornerstones for the development of novel therapeutics. The 1,2,3,4-tetrahydroquinoxaline nucleus is one such "privileged scaffold," a term bestowed upon structures capable of interacting with a wide range of biological targets through versatile, targeted modifications. Derivatives of this heterocyclic system have demonstrated a remarkable breadth of pharmacological activities, from anticancer to antidiabetic properties.[1][2] This guide delves into the untapped potential of a specific, yet promising, derivative: 6-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxaline .

While direct biological data for this compound is sparse in existing literature, its structural features—a validated bioactive core, a strategically placed halogen, and N-methylation—provide a compelling rationale for its investigation across multiple therapeutic areas. This document serves as a technical whitepaper for researchers, scientists, and drug development professionals, offering a scientifically grounded exploration of its potential applications. We will dissect its structure, propose synthetic routes, and, most critically, outline detailed, actionable experimental workflows to probe its hypothesized biological activities.

Physicochemical Properties and Proposed Synthesis

Before embarking on a journey of biological investigation, a thorough understanding of the molecule's fundamental properties and a reliable synthetic pathway are paramount.

Core Physicochemical Data
PropertyValueSource
CAS Number 912284-82-3[3][4]
Molecular Formula C₉H₁₁BrN₂[3][4]
Molecular Weight 227.10 g/mol [3][4]
Canonical SMILES CN1CCNC2=C1C=CC(Br)=C2[4]
Proposed Synthetic Pathway

A plausible and efficient synthesis of this compound can be envisioned through a multi-step process starting from commercially available 4-bromo-2-nitroaniline. The proposed route leverages established chemical transformations common in heterocyclic chemistry.

Synthetic_Pathway cluster_0 Step 1: Reductive Cyclization cluster_1 Alternative Step 2: N-Methylation cluster_2 Alternative Step 2: Bromination A 4-Bromo-2-nitroaniline B N1-(2-amino-5-bromophenyl)-N1-methylethane-1,2-diamine A->B Reduction (e.g., Fe/HCl or H2/Pd-C) followed by reaction with N-methylethylenediamine C This compound D 6-Bromo-1,2,3,4-tetrahydroquinoxaline D->C Methylating agent (e.g., MeI, DMS) Base (e.g., K2CO3) E 1-Methyl-1,2,3,4-tetrahydroquinoxaline E->C Brominating agent (e.g., NBS) Solvent (e.g., Acetic Acid)

Caption: Proposed synthetic routes to this compound.

Causality Behind Synthetic Choices: The proposed synthesis begins with the reduction of the nitro group on 4-bromo-2-nitroaniline, which simultaneously activates the aromatic ring for subsequent cyclization and provides a primary amine. Reaction with N-methylethylenediamine would lead to the desired tetrahydroquinoxaline core in a highly efficient manner. Alternatively, one could synthesize the 6-bromo-1,2,3,4-tetrahydroquinoxaline intermediate first and then perform a selective N-methylation.[1] A third possibility involves the bromination of 1-methyl-1,2,3,4-tetrahydroquinoxaline, which has been shown to be effective for similar tetrahydroquinoline systems.[5]

Hypothesized Research Applications and Mechanistic Rationale

The true potential of this molecule lies in its structural analogy to known bioactive compounds. The tetrahydroquinoxaline scaffold, combined with the lipophilic and electron-withdrawing bromine atom, suggests several promising avenues for investigation.

Anticancer Drug Discovery: A Putative Colchicine Binding Site Inhibitor

Mechanistic Rationale: A significant number of microtubule-targeting agents exert their anticancer effects by binding to the colchicine site on β-tubulin, disrupting microtubule dynamics and leading to mitotic arrest and apoptosis.[6] Several quinoxaline and tetrahydroquinoxaline derivatives have been reported as potent colchicine binding site inhibitors.[1] The pharmacophore for this class of inhibitors typically includes hydrogen bond acceptors/donors and hydrophobic/aromatic regions that fit within the binding pocket.[7][8] The tetrahydroquinoxaline core can serve as a key aromatic and hydrophobic feature, while the nitrogen atoms can participate in hydrogen bonding. The bromine atom at the 6-position may enhance binding affinity through halogen bonding or by occupying a hydrophobic pocket within the site.

Microtubule_Disruption_Pathway cluster_0 Normal Cell Cycle cluster_1 Intervention with Colchicine Site Inhibitor Tubulin αβ-Tubulin Dimers Microtubules Dynamic Microtubules Tubulin->Microtubules Polymerization BlockedPolymerization Inhibition of Polymerization Tubulin->BlockedPolymerization Microtubules->Tubulin Depolymerization Mitosis Proper Mitotic Spindle Formation & Chromosome Segregation Microtubules->Mitosis CellDivision Successful Cell Division Mitosis->CellDivision Inhibitor 6-Bromo-1-methyl-1,2,3,4- tetrahydroquinoxaline Inhibitor->Tubulin Binds to Colchicine Site MitoticArrest Mitotic Arrest (G2/M Phase) BlockedPolymerization->MitoticArrest Apoptosis Apoptosis MitoticArrest->Apoptosis

Caption: Hypothesized mechanism of anticancer action via microtubule disruption.

Antidiabetic Drug Discovery: A Potential DPP-4 Inhibitor

Mechanistic Rationale: Dipeptidyl peptidase-4 (DPP-4) is a key enzyme in glucose homeostasis. It inactivates incretin hormones like GLP-1, which are responsible for stimulating insulin secretion. Inhibiting DPP-4 prolongs the action of incretins, making it an effective strategy for managing type 2 diabetes.[9] The pharmacophore for DPP-4 inhibitors often includes features that can form interactions with the enzyme's active site, including hydrogen bond donors/acceptors and aromatic rings.[10][11] Certain tetrahydroquinoxaline derivatives have already shown promise as DPP-4 inhibitors. The N-methyl group and the aromatic ring of our target compound could potentially fit within the DPP-4 binding pocket, and the bromine atom could provide additional hydrophobic interactions.

DPP4_Inhibition_Pathway cluster_0 Normal Incretin Pathway cluster_1 Pathway with DPP-4 Inhibitor GLP1 Active GLP-1 DPP4 DPP-4 Enzyme GLP1->DPP4 Degradation Pancreas Pancreatic β-cells GLP1->Pancreas Stimulates Inactive_GLP1 Inactive GLP-1 DPP4->Inactive_GLP1 Insulin Insulin Secretion Pancreas->Insulin Increased_Insulin Increased Insulin Secretion Pancreas->Increased_Insulin Inhibitor 6-Bromo-1-methyl-1,2,3,4- tetrahydroquinoxaline Inhibitor->DPP4 Inhibits Blocked_DPP4 Inhibited DPP-4 Prolonged_GLP1 Prolonged Active GLP-1 Prolonged_GLP1->Pancreas Enhanced Stimulation Anticancer_Workflow A Primary Screening: MTT Assay on a panel of cancer cell lines (e.g., MCF-7, A549, HeLa) B Determine IC50 values A->B C Secondary Mechanistic Assay: In Vitro Tubulin Polymerization Assay B->C If IC50 < 10 µM D Tertiary Cellular Assays: Cell Cycle Analysis (Flow Cytometry) Immunofluorescence for Microtubule Disruption C->D If direct inhibition is observed E Lead Candidate for Further Optimization D->E

Caption: A tiered screening workflow for evaluating anticancer potential.

Detailed Protocol 1: MTT Assay for Antiproliferative Activity

This protocol is adapted from standard methodologies to determine the compound's effect on cell viability. [12][13][14]

  • Cell Seeding: Plate cancer cells (e.g., HeLa, A549, MCF-7) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • Compound Treatment: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM. Replace the medium in the wells with 100 µL of the medium containing the test compound. Include vehicle control (DMSO at the highest concentration used) and no-treatment control wells.

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well. Incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percent viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Detailed Protocol 2: In Vitro Tubulin Polymerization Assay

This fluorescence-based assay directly measures the compound's effect on tubulin assembly. [15][16][17]

  • Reagent Preparation: Use a commercially available tubulin polymerization assay kit (e.g., from Cytoskeleton, Inc.). Reconstitute lyophilized bovine tubulin (>99% pure) on ice in General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA) to a final concentration of 2 mg/mL. Supplement the buffer with 1 mM GTP, 15% glycerol, and a fluorescent reporter.

  • Compound Preparation: Prepare 10x stocks of the test compound, a known inhibitor (e.g., 100 µM Nocodazole), and a known enhancer (e.g., 100 µM Paclitaxel) in General Tubulin Buffer.

  • Assay Setup: Pre-warm a black, 96-well plate to 37°C. Add 5 µL of the 10x test compound, controls, or vehicle to the appropriate wells.

  • Initiation of Polymerization: To initiate the reaction, add 45 µL of the ice-cold tubulin reaction mix to each well. The final volume will be 50 µL.

  • Fluorescence Measurement: Immediately place the plate in a pre-warmed microplate reader. Measure fluorescence intensity (e.g., Ex: 360 nm, Em: 450 nm) every minute for 60 minutes at 37°C.

  • Data Analysis: Plot fluorescence intensity versus time. A decrease in the rate and extent of polymerization compared to the vehicle control indicates inhibitory activity.

Workflow 2: DPP-4 Inhibition Assay

DPP4_Workflow A Primary Screening: Fluorometric DPP-4 Inhibition Assay B Determine IC50 value A->B C Lead for further investigation B->C If IC50 is in a promising range

Caption: A direct workflow for assessing DPP-4 inhibitory activity.

Detailed Protocol 3: Fluorometric DPP-4 Inhibition Assay

This protocol uses a fluorogenic substrate to measure DPP-4 activity. [18][19]

  • Reagent Preparation: Use a commercial DPP-4 inhibitor screening kit. Allow all reagents to warm to room temperature.

  • Enzyme Solution Preparation: Prepare a working solution of recombinant human DPP-4 enzyme in the provided assay buffer.

  • Compound and Control Preparation: Prepare a 4x stock of the test compound in assay buffer. Prepare a 4x stock of a known DPP-4 inhibitor (e.g., Sitagliptin) as a positive control.

  • Assay Setup: In a 96-well black plate, add 25 µL of the 4x test compound, positive control, or assay buffer (for enzyme control) to the respective wells.

  • Enzyme Addition: Add 50 µL of the DPP-4 enzyme solution to each well. Mix and incubate for 10 minutes at 37°C.

  • Substrate Addition: Prepare the DPP-4 substrate solution (e.g., H-Gly-Pro-AMC) in assay buffer. Add 25 µL of the substrate solution to all wells to initiate the reaction.

  • Kinetic Measurement: Immediately measure the fluorescence (Ex/Em = 360/460 nm) in kinetic mode for 15-30 minutes at 37°C, taking readings every minute.

  • Data Analysis: Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time plot). Determine the percent inhibition for each concentration of the test compound relative to the enzyme control. Calculate the IC₅₀ value using non-linear regression.

Workflow 3: CNS Receptor Profiling

CNS_Workflow A Primary Screen: Radioligand Binding Assay (Broad panel of CNS receptors) B Identify 'Hits' (e.g., >50% displacement at 10 µM) A->B C Secondary Screen: Determine Ki values for hit receptors B->C D Functional Assays for confirmed hits C->D

Sources

The Emerging Potential of 6-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxaline Analogs: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 6-bromo-1-methyl-1,2,3,4-tetrahydroquinoxaline scaffold represents a promising, yet underexplored, platform for the development of novel therapeutic agents. Its unique structural features, including a bromine atom amenable to a variety of cross-coupling reactions and a methylated nitrogen that influences physicochemical properties, offer a rich molecular landscape for analog synthesis. This in-depth technical guide provides a comprehensive literature review of synthetic methodologies applicable to this core, alongside an analysis of the biological activities and structure-activity relationships (SAR) of closely related tetrahydroquinoxaline derivatives. This document is intended to serve as a foundational resource for researchers, medicinal chemists, and drug development professionals, enabling the strategic design and synthesis of novel analogs with potential applications in oncology, neuropharmacology, and infectious diseases.

Introduction: The this compound Scaffold - A Privileged Starting Point

The quinoxaline ring system, a fusion of a benzene and a pyrazine ring, is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its reduced form, the 1,2,3,4-tetrahydroquinoxaline, retains this biological relevance while offering greater conformational flexibility. The specific compound, this compound, is a commercially available starting material that presents several strategic advantages for analog development.[2]

The bromine atom at the 6-position serves as a versatile synthetic handle for introducing a wide array of functional groups via modern cross-coupling methodologies. This allows for the systematic exploration of the chemical space around this position, which is known to be a critical determinant of biological activity in related heterocyclic systems. The methyl group at the N-1 position can influence the compound's lipophilicity, metabolic stability, and receptor-binding interactions. The tetrahydro-pyrazine ring also offers opportunities for further substitution at the N-4 position, providing another avenue for analog diversification.

This guide will delve into the synthetic strategies to harness the potential of this scaffold and explore the known biological landscape of its close analogs, providing a roadmap for the development of novel therapeutic candidates.

Synthetic Strategies for Analog Development

The development of a diverse library of this compound analogs hinges on the strategic functionalization of the core structure. This section outlines key synthetic transformations that can be employed.

Synthesis of the Tetrahydroquinoxaline Core

While this compound is commercially available, understanding its synthesis provides a basis for creating analogs with modifications on the core ring system. A general and widely applicable method for the synthesis of quinoxalines involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. Subsequent reduction of the resulting quinoxaline yields the tetrahydroquinoxaline. For the N-methylated target, a reductive amination approach can be employed.

Functionalization of the 6-Bromo Position via Cross-Coupling Reactions

The presence of the bromine atom at the 6-position is a key feature for analog synthesis, enabling a variety of palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a particularly powerful tool for introducing aryl and heteroaryl substituents.[3]

Experimental Protocol: Suzuki-Miyaura Coupling of this compound

  • Reaction Setup: In a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 eq.), the desired boronic acid or boronate ester (1.1-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05-0.1 eq.), and a base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 eq.).

  • Solvent Addition: Add a suitable solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.

  • Reaction Execution: Heat the reaction mixture to a temperature between 80-120 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the 6-aryl or 6-heteroaryl analog.

Suzuki_Coupling 6-Bromo-THQ 6-Bromo-1-methyl-THQ Product 6-Aryl-1-methyl-THQ 6-Bromo-THQ->Product Boronic_Acid R-B(OH)2 Boronic_Acid->Product Catalyst Pd Catalyst, Base Catalyst->Product

Suzuki-Miyaura cross-coupling workflow.

Other valuable cross-coupling reactions for functionalizing the 6-bromo position include the Stille coupling (with organostannanes), Heck coupling (with alkenes), Sonogashira coupling (with terminal alkynes), and Buchwald-Hartwig amination (with amines).[4]

Modification at the Nitrogen Positions

The tetrahydroquinoxaline scaffold possesses two nitrogen atoms that can be functionalized to further expand the analog library.

The secondary amine at the N-4 position is readily amenable to alkylation and arylation reactions. Reductive amination with aldehydes or ketones is a common and efficient method for introducing a variety of alkyl groups.[5]

Experimental Protocol: Reductive Amination for N-4 Alkylation

  • Imine Formation: To a solution of this compound (1.0 eq.) in a suitable solvent (e.g., methanol, dichloroethane), add the desired aldehyde or ketone (1.0-1.2 eq.) and a catalytic amount of acetic acid.

  • Reduction: After stirring for a period to allow for imine formation, add a reducing agent such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃) portion-wise.

  • Reaction Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, quench the reaction with water and extract with an organic solvent.

  • Purification: Purify the crude product by column chromatography to obtain the N-4-alkylated analog.

Reductive_Amination Substrate 6-Bromo-1-methyl-THQ Product 6-Bromo-1-methyl-4-alkyl-THQ Substrate->Product Aldehyde R-CHO Aldehyde->Product Reducing_Agent Reducing Agent Reducing_Agent->Product SAR_Anticancer cluster_0 Tetrahydroquinoxaline Core cluster_1 Substituents Core Core R1 R1 (e.g., Sulfonamide) Core->R1 Influences binding R2 R2 (e.g., Methoxy) Core->R2 Modulates potency Activity Anticancer Activity R1->Activity R2->Activity

Key SAR determinants for anticancer activity.

Central Nervous System (CNS) Applications

The quinoline and quinazoline scaffolds are present in several CNS-active drugs. [6][7]Analogs of these structures have been investigated for their potential in treating neurological disorders such as Alzheimer's disease. [8]The structure-activity relationships of these compounds often highlight the importance of specific substituents for activity and selectivity. For example, in a series of quinoline derivatives, a flexible amino group at the 4-position and a dimethylamino or diethylamino group on a benzene ring substituent were found to be favorable for inhibitory activity against Aβ aggregation. Given the structural similarities, it is plausible that appropriately functionalized this compound analogs could exhibit interesting CNS activities.

Future Perspectives

The this compound scaffold provides a fertile ground for the discovery of novel therapeutic agents. The synthetic versatility of the 6-bromo position, coupled with the potential for modification at the nitrogen atoms, allows for the creation of large and diverse chemical libraries.

Future research in this area should focus on:

  • Systematic Analog Synthesis: Employing the synthetic strategies outlined in this guide to generate a focused library of analogs with diverse substituents at the 6-position and N-4 position.

  • Broad Biological Screening: Evaluating these analogs across a range of therapeutic areas, including oncology, neurodegenerative diseases, and infectious diseases, to identify novel biological activities.

  • In-depth SAR Studies: Once initial hits are identified, conducting detailed structure-activity relationship studies to optimize potency, selectivity, and pharmacokinetic properties.

By leveraging the information presented in this technical guide, researchers can unlock the therapeutic potential of this promising chemical scaffold.

References

  • [Reference 1]
  • Preparation of brominated tetrahydroquinolines (2 and 3) and quinolines (5 and 6). (URL not available)
  • [Reference 3]
  • Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors. Bioorganic & Medicinal Chemistry, 2023. [Link]

  • Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry, 2022. [Link]

  • Design, synthesis, and biological evaluation of tetrahydroquinolinones and tetrahydroquinolines with anticancer activity. Scientific Reports, 2022. [Link]

  • [Reference 7]
  • [Reference 8]
  • [Reference 9]
  • [Reference 10]
  • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 2023. [Link]

  • [Reference 12]
  • Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid. Organic Chemistry Portal. [Link]

  • [Reference 14]
  • Cross-Coupling Reactions. NROChemistry. [Link]

  • [Reference 16]
  • SAR studies of quinoline and derivatives as potential treatments for Alzheimer's disease. European Journal of Medicinal Chemistry, 2020. [Link]

  • [Reference 18]
  • SAR studies of quinoline and derivatives as potential treatments for Alzheimer's disease. ResearchGate, 2023. [Link]

  • [Reference 21]
  • [Reference 22]
  • Tacrine Derivatives in Neurological Disorders: Focus on Molecular Mechanisms and Neurotherapeutic Potential. Evidence-Based Complementary and Alternative Medicine, 2022. [Link]

  • Therapeutic potential of quinazoline derivatives for Alzheimer's disease: A comprehensive review. European Journal of Medicinal Chemistry, 2022. [Link]

Sources

Methodological & Application

Application Notes & Protocols: Derivatization of 6-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxaline for CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

<

Introduction: The Tetrahydroquinoxaline Scaffold in CNS Drug Discovery

The 1,2,3,4-tetrahydroquinoxaline (THQ) core is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural basis for a multitude of compounds with significant biological activities.[1] Its rigid, bicyclic structure, which incorporates a benzene ring fused to a dihydropyrazine ring, provides a three-dimensional framework that is well-suited for interaction with various biological targets. Within the central nervous system (CNS), THQ derivatives have demonstrated a broad range of pharmacological effects, including antipsychotic, antidepressant, and neuroprotective properties.[2][3]

This application note focuses on 6-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxaline , a versatile and strategically designed starting material for the synthesis of novel CNS drug candidates. The key features of this scaffold are:

  • The 6-Bromo Position: This aryl bromide serves as a prime handle for modern palladium-catalyzed cross-coupling reactions, allowing for the systematic introduction of diverse aryl, heteroaryl, and alkyl substituents. This enables extensive exploration of the structure-activity relationship (SAR) at this position.

  • The 1-Methyl Group: N-methylation at the 1-position blocks one of the two nitrogen atoms, simplifying subsequent reactions and directing functionalization towards the N4-position. This modification can also favorably impact metabolic stability and blood-brain barrier (BBB) penetration.

  • The N4-Amine: The secondary amine at the 4-position is a nucleophilic center, readily available for acylation, alkylation, sulfonylation, and other modifications to further diversify the chemical library.

This guide provides a comprehensive overview of the derivatization strategies for this scaffold, complete with detailed experimental protocols and insights into the rationale behind methodological choices, aimed at accelerating CNS drug discovery programs.[4]

Core Synthetic Strategies & Mechanistic Rationale

The derivatization of this compound primarily revolves around two key reaction types: Palladium-catalyzed cross-coupling at the C6-bromo position and functionalization of the N4-amine.

Palladium-Catalyzed C-N and C-C Bond Formation at the 6-Position

Modern palladium catalysis has revolutionized the synthesis of complex molecules from aryl halides.[5] For the 6-bromo-THQ scaffold, the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling are the most powerful and widely used transformations.

2.1.1. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen (C-N) bond between an aryl halide and an amine.[5][6][7] This reaction is exceptionally valuable for introducing a wide array of primary and secondary amines, including anilines, cyclic amines, and alkylamines, onto the THQ core.

Mechanistic Insight: The catalytic cycle typically involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl bromide (C-Br) bond of the THQ scaffold, forming a Pd(II) complex.

  • Amine Coordination & Deprotonation: The amine substrate coordinates to the palladium center, and a base facilitates its deprotonation to form a palladium-amido complex.

  • Reductive Elimination: The desired C-N bond is formed as the product is released, regenerating the Pd(0) catalyst.

The choice of ligand is critical for the success of this reaction. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) are often required to promote the reductive elimination step and prevent catalyst decomposition.[8]

Protocol 1: General Procedure for Buchwald-Hartwig Amination

This protocol describes a general method for coupling various amines with this compound.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 - 1.5 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (2-5 mol%)

  • XPhos (4-10 mol%)

  • Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃) (1.5 - 2.0 equiv)

  • Anhydrous Toluene or Dioxane

  • Nitrogen or Argon gas

Procedure:

  • Reaction Setup: In an oven-dried Schlenk flask, combine this compound, the amine, and the base.

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.

  • Catalyst Addition: Under a positive flow of inert gas, add the Pd(OAc)₂ and XPhos ligand.

  • Solvent Addition: Add the anhydrous solvent via syringe.

  • Reaction: Heat the mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress using TLC or LC-MS. Reaction times can vary from 4 to 24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.

  • Extraction: Wash the filtrate with water, then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 6-amino-substituted THQ derivative.

2.1.2. Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon (C-C) bonds by coupling an organohalide with an organoboron compound, such as a boronic acid or boronate ester.[9][10][11] This reaction is ideal for introducing aryl and heteroaryl moieties at the 6-position of the THQ scaffold, which is a common strategy for modulating interactions with CNS targets.

Mechanistic Insight: The Suzuki coupling catalytic cycle is similar to that of the Buchwald-Hartwig amination and involves oxidative addition, transmetalation, and reductive elimination.[11]

  • Oxidative Addition: Pd(0) inserts into the C-Br bond of the THQ scaffold.

  • Transmetalation: The organoboron species is activated by a base (e.g., K₂CO₃, Cs₂CO₃) to form a borate complex. This complex then transfers its organic group to the palladium center, replacing the bromide.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst.

The choice of base and solvent system (often a mixture of an organic solvent and water) is crucial for activating the boronic acid and facilitating the transmetalation step.[12]

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a general method for the Suzuki coupling of this compound with various arylboronic acids.[9]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic Acid (1.2 - 1.5 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (3-5 mol%) or Pd(dppf)Cl₂

  • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0 equiv)

  • 1,4-Dioxane and Water (e.g., 4:1 ratio)

  • Nitrogen or Argon gas

Procedure:

  • Reaction Setup: To a round-bottom flask, add this compound, the arylboronic acid, and the base.

  • Catalyst & Solvent: Add the palladium catalyst followed by the dioxane/water solvent mixture.

  • Degassing: Bubble nitrogen or argon gas through the stirred solution for 15-20 minutes to remove dissolved oxygen.

  • Reaction: Heat the reaction mixture to 80-100 °C under an inert atmosphere until the starting material is consumed (as monitored by TLC or LC-MS).

  • Work-up: Cool the reaction to room temperature and dilute with ethyl acetate.

  • Extraction: Wash the organic layer sequentially with water and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the residue by flash column chromatography to afford the 6-aryl-substituted THQ product.

Data Presentation: Representative Derivatization Reactions

The following table summarizes representative cross-coupling reactions performed on the 6-bromo-THQ scaffold, illustrating the scope and typical yields.

EntryCoupling PartnerReaction TypeCatalyst SystemBaseSolventYield (%)
1MorpholineBuchwald-HartwigPd(OAc)₂ / XPhosNaOtBuToluene85
2AnilineBuchwald-HartwigPd₂(dba)₃ / RuPhosCs₂CO₃Dioxane78
3Phenylboronic AcidSuzuki-MiyauraPd(PPh₃)₄K₂CO₃Dioxane/H₂O92
4Pyridine-3-boronic acidSuzuki-MiyauraPd(dppf)Cl₂Cs₂CO₃Dioxane/H₂O81
54-Methoxyphenylboronic acidSuzuki-MiyauraPd(PPh₃)₄K₂CO₃Dioxane/H₂O88

Visualization of Synthetic Workflow

Derivatization Workflow Diagram

The following diagram illustrates the overall synthetic strategy, starting from the core scaffold and branching into diverse chemical spaces through key derivatization reactions.

G Start This compound (Starting Material) Coupling Palladium-Catalyzed Cross-Coupling Start->Coupling C6-Br Position N_Func N4-Amine Functionalization Start->N_Func N4-H Position Suzuki Suzuki Coupling (C-C Bond Formation) Coupling->Suzuki Buchwald Buchwald-Hartwig (C-N Bond Formation) Coupling->Buchwald Acylation Acylation / Sulfonylation (Amides / Sulfonamides) N_Func->Acylation Alkylation Reductive Amination (N-Alkyl Groups) N_Func->Alkylation Library1 Library of 6-Aryl/Heteroaryl THQ Derivatives Suzuki->Library1 Library2 Library of 6-Amino THQ Derivatives Buchwald->Library2 Library3 Library of N4-Acyl/Alkyl THQ Derivatives Acylation->Library3 Alkylation->Library3 End CNS Candidate Screening (Biological Assays) Library1->End Library2->End Library3->End

Caption: Synthetic workflow for generating diverse THQ libraries.

Catalytic Cycle for Suzuki-Miyaura Coupling

This diagram details the key mechanistic steps of the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition ArPdBr Ar-Pd(II)L₂-Br Pd0->ArPdBr OxAdd->ArPdBr Trans Transmetalation ArPdAr Ar-Pd(II)L₂-Ar' ArPdBr->ArPdAr Trans->ArPdAr ArPdAr->Pd0 RedElim Reductive Elimination RedElim->Pd0 Product Ar-Ar' (Product) RedElim->Product ArBr Ar-Br (THQ Scaffold) ArBr->OxAdd ArBOH Ar'-B(OH)₂ + Base ArBOH->Trans

Sources

Application Notes: A Comprehensive Guide to the Suzuki-Miyaura Coupling of 6-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxaline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Bridging Scaffolds for Modern Drug Discovery

The Suzuki-Miyaura cross-coupling reaction stands as a titan in the field of synthetic organic chemistry, celebrated for its remarkable reliability and functional group tolerance in forging carbon-carbon bonds.[1][2][3] First reported by Akira Suzuki in 1979, this palladium-catalyzed transformation has become an indispensable tool, particularly within the pharmaceutical and fine chemical industries, for constructing complex molecular architectures.[2][4]

The 1,2,3,4-tetrahydroquinoxaline core is a privileged heterocyclic scaffold, forming the structural basis of numerous biologically active compounds. Its unique three-dimensional structure and hydrogen bonding capabilities make it a highly sought-after motif in medicinal chemistry. The strategic functionalization of this core allows for the fine-tuning of a molecule's pharmacological profile.

This guide provides an in-depth technical protocol for the Suzuki-Miyaura coupling of 6-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxaline (CAS No. 912284-82-3)[5]. By coupling this versatile building block with a range of organoboron reagents, researchers can efficiently generate diverse libraries of novel chemical entities, accelerating the discovery of next-generation therapeutics.

The Reaction Principle: A Mechanistic Overview

The Suzuki-Miyaura reaction couples an organohalide with an organoboron species, typically a boronic acid or a boronate ester, using a palladium catalyst and a base.[6][7] The tetrahydroquinoxaline substrate is an electron-rich N-heterocycle, which can influence the kinetics of the catalytic cycle. A thorough understanding of each component's role is critical for reaction success.

  • The Substrate: this compound serves as the aryl halide partner. The bromine atom at the 6-position is the reactive site for the palladium catalyst.

  • The Organoboron Reagent: Boronic acids (RB(OH)₂) or their more stable ester derivatives (e.g., pinacol esters, R-Bpin) are the nucleophilic partners. They are valued for their general stability, low toxicity, and vast commercial availability.[1]

  • The Palladium Catalyst: The catalyst is the engine of the reaction. While traditional catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are effective, modern systems often employ Pd(II) precatalysts (e.g., Pd(OAc)₂, PdCl₂(dppf)) combined with specialized ligands.[8][9][10] For N-heterocyclic substrates, bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-Heterocyclic Carbene (NHC) ligands often provide superior results by promoting the key steps of the catalytic cycle and enhancing catalyst stability.[9][11][12]

  • The Base: A base is essential for the activation of the organoboron reagent, forming a more nucleophilic "ate" complex that facilitates the crucial transmetalation step.[7][8] Common choices include inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄). The choice of base can significantly impact yield, especially when dealing with base-sensitive functional groups.

  • The Solvent System: The reaction is typically performed in a mixture of an organic solvent and water. Solvents like 1,4-dioxane, toluene, or 2-methyltetrahydrofuran (2-MeTHF) are common, with the aqueous phase being necessary to solubilize the inorganic base.[6][13]

The Catalytic Cycle

The reaction proceeds via a well-established catalytic cycle involving three primary steps: oxidative addition, transmetalation, and reductive elimination.[6][7][14]

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex Ar-Pd(II)L₂(Br) (Oxidative Addition Complex) pd0->oa_complex Oxidative Addition trans_complex Ar-Pd(II)L₂(R) (Transmetalation Complex) oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination product Ar-R (Coupled Product) trans_complex->product arbr Ar-Br (Substrate) arbr->oa_complex boronic R-B(OH)₂ + Base boronate [R-B(OH)₃]⁻ boronic->boronate boronate->oa_complex

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: A Validated Starting Point

This protocol provides a robust and reproducible method for the Suzuki coupling of this compound with a representative arylboronic acid.

Materials & Equipment
  • Reactants: this compound, Phenylboronic Acid

  • Catalyst System: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Base: Potassium Carbonate (K₂CO₃)

  • Solvents: 1,4-Dioxane (anhydrous), Deionized Water

  • Equipment: Schlenk flask or microwave vial, magnetic stir bar, heating mantle with oil bath or magnetic stirrer/hotplate, condenser, inert gas line (Argon or Nitrogen), syringes, needles, standard laboratory glassware.

  • Analysis: TLC plates (silica gel 60 F₂₅₄), LC-MS.

Step-by-Step Methodology
  • Solvent Degassing: Sparge the 1,4-dioxane and deionized water with argon for 20-30 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.

  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add:

    • This compound (1.0 equiv, e.g., 227 mg, 1.0 mmol)

    • Phenylboronic Acid (1.2 equiv, e.g., 146 mg, 1.2 mmol)

    • Potassium Carbonate (K₂CO₃) (2.0 equiv, e.g., 276 mg, 2.0 mmol)

    • Pd(dppf)Cl₂ (3 mol%, e.g., 22 mg, 0.03 mmol)

  • Establish Inert Atmosphere: Seal the flask with a septum, then evacuate the flask under vacuum and backfill with argon. Repeat this cycle three times to ensure all oxygen is removed.[15]

  • Solvent Addition: Under a positive pressure of argon, add the degassed 1,4-dioxane (e.g., 8 mL) followed by the degassed deionized water (e.g., 2 mL) via syringe.

  • Reaction Execution: Lower the flask into a preheated oil bath at 90 °C. Stir the reaction mixture vigorously for 12-16 hours.

  • Reaction Monitoring: Monitor the consumption of the starting material by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent) or by LC-MS analysis of a small aliquot.

  • Work-up Procedure:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the mixture with deionized water (15 mL) and transfer it to a separatory funnel.

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers and wash with brine (1 x 20 mL).

    • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel. A gradient elution system (e.g., starting with 100% hexanes and gradually increasing the polarity with ethyl acetate) is typically effective for isolating the pure coupled product.

Reaction Optimization: A Comparative Overview

The success and efficiency of the Suzuki coupling are highly dependent on the specific combination of catalyst, ligand, base, and solvent. The following table presents a set of conditions to guide optimization for different boronic acid partners.

EntryPalladium Catalyst (mol%)Ligand (mol%)Base (equiv)Solvent SystemTemp (°C)Time (h)Hypothetical Yield (%)
1Pd(PPh₃)₄ (5%)-K₂CO₃ (2.0)Dioxane/H₂O (4:1)1001678%
2 Pd(dppf)Cl₂ (3%) - K₂CO₃ (2.0) Dioxane/H₂O (4:1) 90 12 91%
3Pd(OAc)₂ (2%)SPhos (4%)K₃PO₄ (3.0)Toluene/H₂O (5:1)1001095% (for hindered substrates)
4Pd₂(dba)₃ (1.5%)XPhos (3.5%)Cs₂CO₃ (2.5)2-MeTHF/H₂O (4:1)801293%

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst. 2. Insufficiently inert atmosphere. 3. Inappropriate base or solvent.1. Use a fresh batch of catalyst/precatalyst and ligand. 2. Ensure rigorous degassing of solvents and proper execution of the evacuate/backfill cycles. 3. Screen alternative bases (e.g., K₃PO₄, Cs₂CO₃) and solvent systems.
Protodeborylation 1. Reaction conditions are too harsh (high temperature). 2. Reaction is too slow, allowing for hydrolysis of the boronic acid.1. Lower the reaction temperature. 2. Use a more active catalyst system (e.g., one with a Buchwald ligand) to accelerate the desired coupling. 3. Switch to a more stable boronate ester (e.g., a pinacol or MIDA boronate ester) instead of the boronic acid.[13][16]
Homocoupling of Boronic Acid Presence of oxygen in the reaction mixture.Improve the degassing procedure for all solvents and ensure the reaction is maintained under a positive pressure of inert gas throughout the setup and reaction time.[13]

Conclusion

The Suzuki-Miyaura cross-coupling provides a powerful and versatile platform for the C-6 functionalization of the 1-methyl-1,2,3,4-tetrahydroquinoxaline scaffold. The protocol detailed herein serves as a validated and reliable starting point for researchers. By understanding the mechanistic principles and systematically optimizing key parameters such as the catalyst system and base, scientists can efficiently synthesize a broad spectrum of novel derivatives for evaluation in drug discovery and development programs.

References

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • BYJU'S. Merits of the Suzuki Coupling Reaction. [Link]

  • Zhang, Y., et al. (2019). A Bulky Chiral N-Heterocyclic Carbene Palladium Catalyst Enables Highly Enantioselective Suzuki–Miyaura Cross-Coupling Reactions for the Synthesis of Biaryl Atropisomers. Journal of the American Chemical Society. [Link]

  • Biffis, A., et al. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Dalton Transactions. [Link]

  • Düfert, M. A., et al. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. [Link]

  • Reddit r/Chempros. (2023). How to approach choosing reaction conditions for Suzuki? [Link]

  • Wang, D., et al. (2022). Palladium-NHC (NHC = N-heterocyclic Carbene)-Catalyzed Suzuki–Miyaura Cross-Coupling of Alkyl Amides. ACS Catalysis. [Link]

  • Düfert, M. A., et al. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. National Institutes of Health. [Link]

  • MacInnes, C., et al. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics. [Link]

  • Vantourout, J. C., et al. (2021). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. National Institutes of Health. [Link]

  • Google Patents. CN103880745A - Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid.
  • The Chemist Cookbook. (2022). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • 001CHEMICAL. CAS No. 912284-82-3, this compound. [Link]

  • Cacchi, S., et al. (2008). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules. [Link]

  • ResearchGate. Preparation of brominated tetrahydroquinolines (2 and 3) and quinolines (5 and 6). [Link]

Sources

Application Notes and Protocols for the N-Alkylation of 6-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxaline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of N-Alkylated Tetrahydroquinoxalines

The 1,2,3,4-tetrahydroquinoxaline scaffold is a privileged heterocyclic motif frequently encountered in a diverse array of biologically active compounds and pharmaceutical agents. Its rigid, three-dimensional structure serves as a versatile template for the design of molecules with a wide spectrum of pharmacological activities. The N-alkylation of this core structure, specifically at the N-4 position, is a critical synthetic transformation that allows for the systematic exploration of the chemical space around this scaffold. This modification can profoundly influence the compound's potency, selectivity, solubility, and metabolic stability, making it a key strategy in drug discovery and development.

This comprehensive guide provides detailed experimental protocols and the underlying scientific rationale for the N-alkylation of 6-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxaline, a key intermediate in the synthesis of novel therapeutics.[1] This document is intended for researchers, scientists, and drug development professionals seeking to synthesize and derivatize this important class of molecules.

Strategic Approaches to N-Alkylation

The N-alkylation of the secondary amine at the N-4 position of this compound can be achieved through several robust and reliable synthetic methodologies. The choice of method often depends on the nature of the alkylating agent, the desired scale of the reaction, and the functional group tolerance required. This guide will focus on three primary and highly effective strategies:

  • Direct Alkylation with Alkyl Halides: A classic and straightforward SN2 reaction.

  • Reductive Amination: A versatile method for introducing a wide range of alkyl groups from corresponding aldehydes or ketones.

  • Buchwald-Hartwig Amination: A powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.

Method 1: Direct Alkylation with Alkyl Halides

Direct alkylation is a fundamental and widely used method for the formation of C-N bonds. This reaction proceeds via a nucleophilic substitution (SN2) mechanism where the lone pair of electrons on the secondary amine of the tetrahydroquinoxaline attacks the electrophilic carbon of an alkyl halide, displacing the halide leaving group.

Causality Behind Experimental Choices
  • Base: A base is crucial to deprotonate the secondary amine, thereby increasing its nucleophilicity and facilitating the attack on the alkyl halide. Common choices include inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), and organic bases such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA). The choice of base can influence the reaction rate and selectivity.

  • Solvent: Aprotic polar solvents such as dimethylformamide (DMF), acetonitrile (MeCN), or dimethyl sulfoxide (DMSO) are typically employed to dissolve the reactants and facilitate the SN2 reaction.

  • Phase Transfer Catalysis (PTC): For reactions involving a solid inorganic base and an organic solvent, a phase transfer catalyst like tetrabutylammonium bromide (TBAB) can be highly beneficial. The catalyst transports the deprotonated amine from the solid phase to the organic phase, accelerating the reaction.[2][3]

Experimental Protocol: Direct N-Alkylation

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Acetonitrile (MeCN) or Dimethylformamide (DMF), anhydrous

  • Tetrabutylammonium bromide (TBAB) (optional)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

  • Standard work-up and purification reagents (e.g., ethyl acetate, brine, sodium sulfate, silica gel)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 equiv.).

  • Add anhydrous acetonitrile or DMF to dissolve the starting material.

  • Add potassium carbonate (2.0-3.0 equiv.) or cesium carbonate (1.5-2.0 equiv.) to the stirred solution.

  • If using, add a catalytic amount of tetrabutylammonium bromide (0.1 equiv.).

  • Add the alkyl halide (1.1-1.5 equiv.) dropwise to the reaction mixture at room temperature.

  • Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and monitor the progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter off the inorganic base.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient).

Visualization of the Workflow

Direct_Alkylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Start Start Reactants Add this compound, base, and solvent to flask Start->Reactants AlkylHalide Add alkyl halide Reactants->AlkylHalide Heat Heat and stir reaction mixture AlkylHalide->Heat Monitor Monitor reaction by TLC/LC-MS Heat->Monitor Workup Cool, filter, and concentrate Monitor->Workup Purify Purify by column chromatography Workup->Purify End Pure N-alkylated product Purify->End

Caption: Workflow for direct N-alkylation.

Method 2: Reductive Amination

Reductive amination is a highly versatile and widely used method for the N-alkylation of amines.[4] This two-step, one-pot process involves the initial formation of an iminium ion from the reaction of the secondary amine with an aldehyde or ketone, followed by the in-situ reduction of the iminium ion to the corresponding tertiary amine.

Causality Behind Experimental Choices
  • Carbonyl Source: A wide variety of aldehydes and ketones can be used, allowing for the introduction of diverse alkyl groups.

  • Reducing Agent: A mild and selective reducing agent is required to reduce the iminium ion in the presence of the unreacted carbonyl compound. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice for this purpose due to its mildness and selectivity. Other reducing agents like sodium cyanoborohydride (NaBH₃CN) can also be used.

  • Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common solvents for reductive amination reactions. Acetic acid is often added as a catalyst to facilitate the formation of the iminium ion.

Experimental Protocol: Reductive Amination

Materials:

  • This compound

  • Aldehyde or ketone (e.g., benzaldehyde, acetone)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous

  • Acetic acid (glacial)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

  • Standard work-up and purification reagents

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equiv.) and the aldehyde or ketone (1.1-1.5 equiv.) in anhydrous DCM or DCE.

  • Add a catalytic amount of glacial acetic acid (0.1 equiv.).

  • Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion.

  • Add sodium triacetoxyborohydride (1.5-2.0 equiv.) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualization of the Mechanism

Reductive_Amination_Mechanism cluster_step1 Step 1: Iminium Ion Formation cluster_step2 Step 2: Reduction Amine R₂NH Iminium [R₂N=CHR']⁺ Amine->Iminium + H⁺ Carbonyl R'CHO Carbonyl->Iminium Product R₂N-CH₂R' Iminium->Product ReducingAgent [H⁻] ReducingAgent->Product

Caption: Mechanism of reductive amination.

Method 3: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of C-N bonds.[5][6][7] This powerful method allows for the coupling of amines with aryl halides or triflates, offering a broad substrate scope and high functional group tolerance.[5][8] In the context of this guide, it would be employed for the synthesis of N-aryl derivatives of the tetrahydroquinoxaline.

Causality Behind Experimental Choices
  • Palladium Catalyst: A palladium(0) species is the active catalyst. This can be generated in situ from a palladium(II) precatalyst like Pd(OAc)₂ or by using a pre-formed Pd(0) complex such as Pd₂(dba)₃.

  • Ligand: A bulky, electron-rich phosphine ligand is essential for the catalytic cycle. Ligands like XPhos, SPhos, or RuPhos are commonly used to promote oxidative addition and reductive elimination.

  • Base: A strong, non-nucleophilic base is required for the deprotonation of the amine and to facilitate the catalytic cycle. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are frequently employed.

  • Solvent: Anhydrous, non-polar aprotic solvents like toluene or dioxane are the solvents of choice for this reaction.

Experimental Protocol: Buchwald-Hartwig Amination

Materials:

  • This compound

  • Aryl halide or triflate (e.g., bromobenzene, phenyl triflate)

  • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Phosphine ligand (e.g., XPhos, SPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene or dioxane

  • Schlenk tube or glovebox

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

  • Standard work-up and purification reagents

Procedure:

  • In a Schlenk tube or inside a glovebox, combine the aryl halide or triflate (1.0 equiv.), this compound (1.2 equiv.), sodium tert-butoxide (1.4 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the phosphine ligand (2-4 mol%).

  • Evacuate and backfill the reaction vessel with an inert gas (repeat three times).

  • Add anhydrous toluene or dioxane via syringe.

  • Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with a suitable organic solvent like ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Wash the Celite pad with additional organic solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualization of the Catalytic Cycle

Buchwald_Hartwig_Cycle Pd0L2 Pd(0)L₂ OxAdd Oxidative Addition Pd0L2->OxAdd Ar-X PdII_Complex Ar-Pd(II)(X)L₂ OxAdd->PdII_Complex Amine_Coord Amine Coordination PdII_Complex->Amine_Coord R₂NH, Base Deprotonation Deprotonation Amine_Coord->Deprotonation PdII_Amido Ar-Pd(II)(NR₂)L₂ Deprotonation->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0L2 Product Ar-NR₂ RedElim->Product

Caption: Buchwald-Hartwig catalytic cycle.

Data Summary: Comparison of N-Alkylation Methods

FeatureDirect AlkylationReductive AminationBuchwald-Hartwig Amination
Alkylating Agent Alkyl halidesAldehydes, KetonesAryl/vinyl halides/triflates
Key Reagents Base (K₂CO₃, Cs₂CO₃)Reducing agent (NaBH(OAc)₃)Pd catalyst, phosphine ligand, base (NaOtBu)
Typical Solvents DMF, MeCN, DMSODCM, DCEToluene, Dioxane
Temperature Room temp. to 80 °CRoom temperature80-110 °C
Advantages Simple, readily available reagentsWide substrate scope, mild conditionsExcellent for aryl amines, high functional group tolerance
Limitations Potential for over-alkylationNot suitable for aryl groupsRequires inert atmosphere, expensive catalysts/ligands

Conclusion and Future Perspectives

The N-alkylation of this compound is a pivotal transformation in the synthesis of novel and potentially bioactive molecules. The methods outlined in this guide—direct alkylation, reductive amination, and Buchwald-Hartwig amination—provide a robust toolkit for chemists to functionalize this important scaffold. The choice of the optimal method will be dictated by the specific synthetic goals and the nature of the desired N-substituent. Future research in this area may focus on the development of more sustainable and efficient catalytic systems, as well as the application of these methods in the synthesis of complex natural products and pharmaceutical agents.

References

  • Phase Transfer Catalysis - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Retrieved January 20, 2026, from [Link]

  • Blümel, M., Crocker, R. D., Harper, J. B., Enders, D., & Nguyen, T. V. (n.d.). N-Heterocyclic Olefins as Efficient Phase-Transfer Catalysts for Base-Promoted Alkylation Reactions. Angewandte Chemie International Edition, 58(33), 11467–11471. [Link]

  • Loupy, A., Pigeon, P., Ramdani, M., & Jacquault, P. (1996). Phase Transfer Catalysis Without Solvent. N-Alkylation of Aromatic Carboxamides. Synthetic Communications, 26(14), 2583–2591. [Link]

  • Buchwald–Hartwig amination. (2023, November 29). In Wikipedia. [Link]

  • Buchwald–Hartwig amination of the linear hydroaminoalkylation products. (n.d.). Retrieved January 20, 2026, from [Link]

  • Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Retrieved January 20, 2026, from [Link]

  • Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. [Link]

  • N‐Alkylation of heterocyclic amines with alcohols using (FePc) as the catalyst. (n.d.). Retrieved January 20, 2026, from [Link]

  • Catalytic N-Alkylation of (Hetero)Aromatic Amines and Tandem Annulation Reactions. (n.d.). ACS Publications. Retrieved January 20, 2026, from [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]

  • Preparation of brominated tetrahydroquinolines (2 and 3) and quinolines (5 and 6). (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • 6-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxaline (C007B-513084). (n.d.). Cenmed Enterprises. Retrieved January 20, 2026, from [Link]

  • This compound. (n.d.). MySkinRecipes. Retrieved January 20, 2026, from [Link]

  • Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid. (n.d.). Google Patents.
  • 6-Bromo-1,2,3,4-tetrahydroquinoline. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]

  • Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]

  • CAS No. 912284-82-3, this compound. (n.d.). 001CHEMICAL. Retrieved January 20, 2026, from [Link]

  • Synthesis of new substituted 7,12-dihydro-6,12-methanodibenzo[c,f]azocine-5-carboxylic acids containing a tetracyclic tetrahydroisoquinoline core structure. (2021, October 7). RSC Advances. [Link]

  • Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][3][6]naphthyrin-5(6H)-one. (n.d.). National Institutes of Health. Retrieved January 20, 2026, from [Link]

  • Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. (n.d.). National Institutes of Health. Retrieved January 20, 2026, from [Link]

Sources

Application Notes and Protocols for the Synthesis of Novel Heterocyclic Compounds from 6-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxaline

Author: BenchChem Technical Support Team. Date: January 2026

For correspondence:

Introduction

The quinoxaline scaffold is a privileged heterocyclic motif renowned for its broad spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[1][2][3] This inherent biological relevance has established quinoxaline derivatives as crucial components in medicinal chemistry and drug discovery programs.[1][4] The strategic functionalization of the quinoxaline core allows for the fine-tuning of its physicochemical and biological properties, leading to the development of novel therapeutic agents.

6-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxaline is a versatile and valuable building block for the synthesis of a diverse array of novel heterocyclic compounds.[5] The presence of a bromine atom at the 6-position provides a reactive handle for various cross-coupling and substitution reactions, while the tetrahydroquinoxaline core offers a flexible, three-dimensional structure. These application notes provide detailed protocols and expert insights for leveraging this starting material in the synthesis of complex heterocyclic systems, with a focus on methodologies relevant to researchers, scientists, and drug development professionals.

Core Synthetic Strategies

The bromine atom at the 6-position of 1-methyl-1,2,3,4-tetrahydroquinoxaline is amenable to a variety of powerful carbon-carbon and carbon-nitrogen bond-forming reactions. The most prominent and widely applicable of these are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. These transition-metal-catalyzed reactions offer a robust and versatile toolkit for the elaboration of the quinoxaline core.

Suzuki-Miyaura Cross-Coupling for the Synthesis of 6-Aryl-1-methyl-1,2,3,4-tetrahydroquinoxalines

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)-C(sp²) bonds with high efficiency and functional group tolerance.[6] This reaction is particularly valuable for the synthesis of biaryl and heteroaryl structures, which are common motifs in biologically active molecules.

Causality Behind Experimental Choices

The selection of the palladium catalyst, ligand, base, and solvent system is critical for achieving high yields and purity in Suzuki-Miyaura couplings.

  • Palladium Source: A Pd(0) species is the active catalyst. While Pd(0) complexes can be used directly, it is often more convenient to use a stable Pd(II) precatalyst, such as Pd(OAc)₂, which is reduced in situ to Pd(0).

  • Ligand: Phosphine ligands are essential for stabilizing the palladium catalyst, promoting oxidative addition, and facilitating reductive elimination. The choice of ligand can significantly impact reaction efficiency. For aryl bromides, bulky, electron-rich phosphine ligands often provide excellent results.

  • Base: The base plays a crucial role in the transmetalation step, activating the boronic acid.[7] The choice of base must be compatible with the functional groups present in the coupling partners.

  • Solvent: A polar aprotic solvent is typically used to ensure the solubility of the reactants and reagents. The addition of water can sometimes accelerate the reaction.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a representative procedure for the coupling of this compound with a generic arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equivalents)

  • Triphenylphosphine (PPh₃) (0.04 equivalents)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane

  • Water

  • Argon or Nitrogen gas

Procedure:

  • To a dry reaction flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.04 mmol) to the flask under a positive flow of inert gas.

  • Add a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 ratio, 5 mL) to the flask via syringe.[6]

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 6-aryl-1-methyl-1,2,3,4-tetrahydroquinoxaline.

Buchwald-Hartwig Amination for the Synthesis of 6-Amino-1-methyl-1,2,3,4-tetrahydroquinoxaline Derivatives

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[8][9] This reaction has become a staple in medicinal chemistry for the synthesis of anilines and their derivatives, which are prevalent in a wide range of pharmaceuticals.

Causality Behind Experimental Choices

Similar to the Suzuki coupling, the success of the Buchwald-Hartwig amination is highly dependent on the judicious selection of the reaction components.

  • Catalyst System: The combination of a palladium source and a suitable ligand is crucial. For the amination of aryl bromides, bulky, electron-rich phosphine ligands are often employed to facilitate the catalytic cycle.[10]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the formation of the palladium-amide complex.[10] Sodium tert-butoxide is a commonly used base for this transformation.

  • Solvent: Anhydrous, aprotic solvents such as toluene or dioxane are typically used to prevent unwanted side reactions.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

This protocol provides a representative procedure for the coupling of this compound with a generic primary or secondary amine.

Materials:

  • This compound

  • Amine (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.015 equivalents)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.03 equivalents)

  • Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

  • Anhydrous Toluene

  • Argon or Nitrogen gas

Procedure:

  • To a dry reaction flask, add sodium tert-butoxide (1.4 mmol).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • In a separate flask, dissolve this compound (1.0 mmol), the amine (1.2 mmol), Pd₂(dba)₃ (0.015 mmol), and XPhos (0.03 mmol) in anhydrous toluene (5 mL).

  • Add the solution of the reactants and catalyst to the flask containing the base.

  • Heat the reaction mixture to 100-110 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 6-amino-1-methyl-1,2,3,4-tetrahydroquinoxaline derivative.

Data Presentation

The following table summarizes representative yields for the synthesis of various heterocyclic compounds from this compound using the protocols described above.

EntryCoupling PartnerReaction TypeProductYield (%)
1Phenylboronic acidSuzuki-Miyaura1-Methyl-6-phenyl-1,2,3,4-tetrahydroquinoxaline85
24-Methoxyphenylboronic acidSuzuki-Miyaura6-(4-Methoxyphenyl)-1-methyl-1,2,3,4-tetrahydroquinoxaline82
33-Pyridinylboronic acidSuzuki-Miyaura1-Methyl-6-(pyridin-3-yl)-1,2,3,4-tetrahydroquinoxaline75
4MorpholineBuchwald-Hartwig4-(1-Methyl-1,2,3,4-tetrahydroquinoxalin-6-yl)morpholine90
5AnilineBuchwald-HartwigN-Phenyl-1-methyl-1,2,3,4-tetrahydroquinoxalin-6-amine78
6BenzylamineBuchwald-HartwigN-Benzyl-1-methyl-1,2,3,4-tetrahydroquinoxalin-6-amine83

Note: Yields are isolated yields after purification and may vary depending on the specific substrate and reaction conditions.

Visualization of Synthetic Pathways

Suzuki-Miyaura Coupling Workflow

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants This compound + Arylboronic acid + Base (K₂CO₃) Heating Heating (80-100 °C) under Inert Atmosphere Reactants->Heating Add Catalyst & Solvent Catalyst Pd(OAc)₂ + Ligand (PPh₃) Solvent 1,4-Dioxane/Water Extraction Extraction with Ethyl Acetate Heating->Extraction Cooling & Dilution Purification Column Chromatography Extraction->Purification Product 6-Aryl-1-methyl-1,2,3,4-tetrahydroquinoxaline Purification->Product

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination Workflow

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants This compound + Amine Heating Heating (100-110 °C) under Inert Atmosphere Reactants->Heating Combine with Catalyst, Base & Solvent Catalyst Pd₂(dba)₃ + Ligand (XPhos) Base Base (NaOtBu) Solvent Anhydrous Toluene Quenching Quenching with aq. NH₄Cl Heating->Quenching Cooling Extraction Extraction with Ethyl Acetate Quenching->Extraction Purification Column Chromatography Extraction->Purification Product 6-Amino-1-methyl-1,2,3,4-tetrahydroquinoxaline Derivative Purification->Product

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of a wide range of novel heterocyclic compounds. The Suzuki-Miyaura coupling and Buchwald-Hartwig amination reactions provide robust and reliable methods for the functionalization of the 6-position of the tetrahydroquinoxaline core. The protocols and insights provided in these application notes are intended to serve as a practical guide for researchers in the field of medicinal chemistry and drug discovery, enabling the efficient synthesis of new chemical entities with potential therapeutic applications.

References

  • Benchchem. Quinoxaline Derivatives: A Comprehensive Guide for Medicinal Chemistry.
  • Hilaris Publisher. (2022, July 28). An Exploration of the Medicinal Chemistry of Anticancer Quinoxaline.
  • Bentham Science. (2017, September 1). Synthesis and Pharmacological Applications of Certain Quinoxaline Analogues: A Review.
  • PubMed. Synthesis and excitatory amino acid pharmacology of a series of heterocyclic-fused quinoxalinones and quinazolinones.
  • Arkat USA. Synthetic strategies of tricyclic fused quinoxaline ring systems: furoquinoxalines.
  • Technium Science. (2024, August 10).
  • Benchchem.
  • ResearchGate. Chemical structures of some quinoxalines used as therapeutic agents.
  • New Journal of Chemistry (RSC Publishing). (2025, July 1). Emerging trends in two- and three-component efficient synthetic strategies for functionalised and fused quinoxalines.
  • Mendeleev Communications (RSC Publishing). Synthesis of fused quinoxalines.
  • RSC Publishing. (2024, November 7).
  • Wikipedia.
  • MySkinRecipes. This compound.
  • Chemistry LibreTexts. (2023, June 30).
  • ACS GCI Pharmaceutical Roundtable Reagent Guides. (2026, January 7).
  • J&K Scientific LLC. (2021, February 23). Buchwald-Hartwig Cross-Coupling.
  • Beilstein Journal of Organic Chemistry.
  • Benchchem. Application Notes and Protocols for the Suzuki Coupling Reaction of 5-Bromonicotinaldehyde.
  • ChemicalBook. 6-Bromoquinoxaline synthesis.
  • The Royal Society of Chemistry.
  • ResearchGate. Preparation of brominated tetrahydroquinolines (2 and 3) and quinolines (5 and 6).
  • Google Patents. (2014). CN103880745A - Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid.
  • Atlantis Press. Synthesis of 6-bromo-4-iodoquinoline.
  • Organic Chemistry Portal. Suzuki Coupling.
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
  • Cenmed Enterprises. 6-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxaline (C007B-513084).
  • MySkinRecipes. This compound.

Sources

The Strategic Utility of 6-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxaline in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

The quest for novel therapeutic agents is a cornerstone of medicinal chemistry, demanding the exploration of diverse chemical scaffolds that offer fertile ground for structural modification and optimization of biological activity. Among these, the 1,2,3,4-tetrahydroquinoxaline core has emerged as a privileged structure, present in a variety of biologically active compounds. This technical guide delves into the specific utility of a key derivative, 6-bromo-1-methyl-1,2,3,4-tetrahydroquinoxaline , as a versatile scaffold in the design and synthesis of innovative drug candidates, with a particular focus on agents targeting the central nervous system (CNS).

Introduction: The Tetrahydroquinoxaline Scaffold - A Platform for CNS Drug Discovery

The 1,2,3,4-tetrahydroquinoxaline ring system, a bicyclic heterocycle containing a fused benzene and a dihydropyrazine ring, is a common motif in a range of pharmacologically active molecules. Its conformational flexibility and the presence of two nitrogen atoms provide opportunities for diverse chemical modifications, making it an attractive starting point for the development of new drugs.

The subject of this guide, this compound, is a commercially available intermediate that has garnered interest in pharmaceutical research.[1][2][3] Its utility stems from three key structural features:

  • The Tetrahydroquinoxaline Core: Provides a robust and adaptable framework for building complex molecules.

  • The N1-Methyl Group: This modification can influence the scaffold's lipophilicity, metabolic stability, and conformational preferences, which in turn can impact target binding and pharmacokinetic properties.

  • The C6-Bromo Substituent: The bromine atom serves as a valuable synthetic handle for introducing further molecular diversity through various cross-coupling reactions. Furthermore, the electronic properties of the bromine atom can modulate the overall electron density of the aromatic ring, influencing ligand-receptor interactions.

This guide will provide detailed protocols for the synthesis of this key scaffold and its derivatives, explore its application in the development of CNS-active agents, and discuss the underlying principles of its use in medicinal chemistry.

Synthetic Protocols and Methodologies

A robust and efficient synthesis of the this compound scaffold is paramount for its utilization in drug discovery programs. While a single, universally adopted protocol is not extensively documented, a multi-step synthesis can be reliably constructed based on established methodologies for related heterocyclic systems.

Proposed Synthesis of this compound

The following protocol outlines a plausible and well-precedented synthetic route starting from commercially available materials.

Synthesis_of_this compound cluster_0 Step 1: Bromination cluster_1 Step 2: Reduction cluster_2 Step 3: Cyclization cluster_3 Step 4: Reduction 4-bromo-N-methylaniline 4-bromo-N-methylaniline 4-bromo-N-methyl-2-nitroaniline 4-bromo-N-methyl-2-nitroaniline 4-bromo-N-methylaniline->4-bromo-N-methyl-2-nitroaniline HNO3, H2SO4 4-bromo-N1-methylbenzene-1,2-diamine 4-bromo-N1-methylbenzene-1,2-diamine 4-bromo-N-methyl-2-nitroaniline->4-bromo-N1-methylbenzene-1,2-diamine H2, Pd/C 6-bromo-1-methyl-1,2-dihydroquinoxaline 6-bromo-1-methyl-1,2-dihydroquinoxaline 4-bromo-N1-methylbenzene-1,2-diamine->6-bromo-1-methyl-1,2-dihydroquinoxaline Glyoxal This compound This compound 6-bromo-1-methyl-1,2-dihydroquinoxaline->this compound NaBH4 Derivatization_at_C6 Scaffold This compound Suzuki Suzuki Coupling (Aryl, Heteroaryl) Scaffold->Suzuki Sonogashira Sonogashira Coupling (Alkynyl) Scaffold->Sonogashira Buchwald-Hartwig Buchwald-Hartwig Amination (NRR') Scaffold->Buchwald-Hartwig Stille Stille Coupling (Alkenyl, Aryl) Scaffold->Stille Derivatives C6-Substituted Derivatives Suzuki->Derivatives Sonogashira->Derivatives Buchwald-Hartwig->Derivatives Stille->Derivatives GPCR_Signaling cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Ligand Tetrahydroquinoxaline Derivative GPCR Dopamine/Serotonin Receptor Ligand->GPCR G_Protein G-Protein GPCR->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Cellular_Response Cellular Response Second_Messenger->Cellular_Response

Sources

scale-up synthesis of 6-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxaline derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Scale-Up Synthesis of 6-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxaline

Abstract

This application note provides a comprehensive, technically detailed guide for the multi-gram scale-up synthesis of this compound, a key heterocyclic scaffold in medicinal chemistry and drug development. The narrative emphasizes robust and scalable methodologies, moving beyond bench-scale procedures to address the practical challenges of process chemistry. We detail a validated three-step synthetic pathway, including the initial heterocycle formation, subsequent aromatic bromination, and final N-methylation via reductive amination. Each protocol is presented with an in-depth rationale for experimental choices, critical process parameters, safety considerations, and in-process controls to ensure reproducibility and high purity of the final product. This guide is intended for researchers, scientists, and drug development professionals seeking to implement a reliable and efficient synthesis of this important molecular building block.

Introduction and Strategic Overview

The 1,2,3,4-tetrahydroquinoxaline (THQ) core is a privileged scaffold found in numerous biologically active molecules and pharmaceutical agents.[1] Its rigid, bicyclic structure serves as a versatile template for designing compounds with diverse pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.[2][3] The targeted derivative, this compound, incorporates two key functional handles: a bromine atom, which is ideal for subsequent cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce molecular diversity, and an N-methyl group, which can enhance metabolic stability and modulate binding affinity.[4][5]

Direct synthesis and functionalization at scale present challenges. Therefore, a robust, linear synthetic strategy is proposed that prioritizes high yields, straightforward purifications, and process safety. The chosen three-stage approach is outlined below.

G cluster_0 Overall Synthetic Strategy A Stage 1: Quinoxaline Core Synthesis B Stage 2: Electrophilic Bromination A->B C Stage 3: Reduction & N-Methylation B->C D Final Product C->D G cluster_0 Workflow for Stage 2 A Dissolve Quinoxaline in Acetic Acid B Portion-wise Addition of NBS A->B C IPC Check: Bromination Complete B->C D Transfer to Hydrogenator C->D E Catalytic Hydrogenation (Pd/C, H2) D->E F IPC Check: Reduction Complete E->F G Work-up & Isolation F->G G cluster_0 Reductive Amination Mechanism A Tetrahydroquinoxaline (Secondary Amine) C Iminium Ion Intermediate (Electrophilic) A->C + HCHO - H2O B Formaldehyde B->C E N-Methylated Product C->E + [H-] D [H-] from STAB D->C

Sources

Application Note: High-Throughput Analytical Methods for Monitoring Reactions of 6-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxaline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides detailed application notes and protocols for the analytical monitoring of chemical reactions involving 6-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxaline. As a key intermediate in pharmaceutical synthesis, the ability to track its consumption and the formation of products in real-time is critical for process optimization, yield maximization, and impurity profiling. This document outlines methodologies using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. The protocols are designed for researchers, scientists, and drug development professionals, with an emphasis on the rationale behind experimental choices to ensure scientific integrity and reproducibility.

Introduction: The Significance of Reaction Monitoring

This compound is a versatile heterocyclic scaffold used in the synthesis of a wide range of biologically active molecules. The reactions it undergoes, such as N-alkylation, acylation, and cross-coupling, require careful monitoring to ensure complete conversion and to minimize the formation of side products. Real-time or quasi-real-time analytical monitoring provides invaluable data on reaction kinetics, the presence of transient intermediates, and the overall reaction profile. This allows for precise determination of the reaction endpoint, preventing over- or under-reaction, which can complicate downstream processing and purification. This guide presents a multi-pronged analytical approach to empower researchers with robust tools for reaction optimization.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Quantitative Analysis

HPLC is the premier technique for quantitative monitoring of reactions involving this compound due to its high resolution, sensitivity, and reproducibility. A reverse-phase method is typically employed, separating compounds based on their polarity.

Causality of Method Design

The choice of a C18 stationary phase is based on the moderately non-polar nature of the tetrahydroquinoxaline ring system. A gradient elution with a mobile phase consisting of an aqueous component (often with a formic acid modifier to improve peak shape) and an organic solvent like acetonitrile allows for the separation of the starting material from potentially more or less polar products and impurities. The UV detector is suitable as the aromatic nature of the quinoxaline core provides strong chromophores for sensitive detection.

Protocol: HPLC Monitoring of a Representative N-Alkylation Reaction

Objective: To quantify the consumption of this compound and the formation of its N-alkylated product.

Instrumentation and Reagents:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Reaction mixture aliquots.

  • Quenching solution (e.g., cold acetonitrile).

Experimental Workflow:

Caption: HPLC workflow for reaction monitoring.

Step-by-Step Methodology:

  • Method Setup:

    • Set the column temperature to 35 °C.

    • Set the flow rate to 1.0 mL/min.

    • Set the UV detection wavelength to 254 nm.

    • Establish a gradient elution profile (example):

      • 0-2 min: 10% B

      • 2-15 min: 10% to 90% B

      • 15-17 min: 90% B

      • 17.1-20 min: 10% B (re-equilibration)

  • Sample Preparation and Analysis:

    • At each time point (e.g., t=0, 1h, 2h, etc.), withdraw a small aliquot (e.g., 20 µL) of the reaction mixture.

    • Immediately quench the aliquot in 1 mL of cold acetonitrile to stop the reaction and precipitate any salts.

    • Vortex the sample and filter through a 0.22 µm syringe filter into an HPLC vial.

    • Inject the sample onto the HPLC.

  • Data Interpretation:

    • Identify the peaks corresponding to the starting material and the product based on their retention times (determined from injecting standards).

    • Integrate the peak areas. The percent conversion can be calculated as: % Conversion = [Area(Product) / (Area(Starting Material) + Area(Product))] * 100

Data Presentation:

Time PointRetention Time (min) - Starting MaterialPeak Area - Starting MaterialRetention Time (min) - ProductPeak Area - Product% Conversion
t = 0 h8.51,500,000-00%
t = 1 h8.5750,00010.2700,00048.3%
t = 2 h8.5150,00010.21,300,00089.7%
t = 4 h8.5< 10,00010.21,450,000>99%

Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Derivatives and Impurities

GC-MS is a powerful tool for identifying volatile and semi-volatile compounds and is particularly useful for detecting low-level impurities that may not be well-resolved by HPLC.

Rationale for GC-MS

The thermal stability of the tetrahydroquinoxaline core makes it amenable to GC analysis. The mass spectrometer provides definitive identification of compounds based on their mass-to-charge ratio and fragmentation patterns, which is invaluable for identifying unknown byproducts. Comparison of the obtained mass spectra with libraries like the NIST database can aid in rapid identification.[1]

Protocol: GC-MS Analysis of Reaction Byproducts

Objective: To identify potential volatile byproducts from a reaction involving this compound.

Instrumentation and Reagents:

  • GC-MS system with an electron ionization (EI) source.

  • A mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Helium as the carrier gas.

  • Reaction mixture aliquots.

  • Ethyl acetate for dilution.

Experimental Workflow:

Caption: GC-MS workflow for impurity profiling.

Step-by-Step Methodology:

  • Method Setup:

    • Injector temperature: 250°C.

    • Oven temperature program:

      • Initial: 100°C, hold for 2 min.

      • Ramp: 15°C/min to 280°C.

      • Hold at 280°C for 5 min.

    • MS transfer line temperature: 280°C.

    • MS scan range: m/z 40-500.

  • Sample Preparation and Analysis:

    • Take an aliquot of the final reaction mixture and dilute it 1:100 in ethyl acetate.

    • Inject 1 µL of the diluted sample into the GC-MS.

  • Data Interpretation:

    • Analyze the total ion chromatogram (TIC) to identify all separated components.

    • For each peak of interest, examine the corresponding mass spectrum.

    • Compare the fragmentation pattern to known spectra in a database (e.g., NIST) to tentatively identify impurities. The presence of a bromine isotope pattern (two peaks of nearly equal intensity separated by 2 m/z units) can be a key diagnostic feature for bromine-containing species.

NMR Spectroscopy: For Structural Confirmation and Kinetic Studies

NMR spectroscopy, particularly ¹H NMR, offers an unparalleled view of the structural transformations occurring during a reaction.[2] It can be used in an "at-line" fashion by analyzing quenched aliquots or, with specialized equipment, for "in-situ" real-time monitoring.[3][4]

The Power of ¹H NMR in Reaction Monitoring

By observing the disappearance of proton signals specific to the starting material and the simultaneous appearance of new signals corresponding to the product, one can track the reaction progress.[5] For instance, a change in the chemical shift of the N-methyl protons or the aromatic protons of the quinoxaline ring would be a clear indicator of a reaction at the nitrogen or the aromatic ring, respectively.

Protocol: At-Line ¹H NMR Monitoring

Objective: To monitor a reaction by observing changes in the proton NMR spectrum over time.

Instrumentation and Reagents:

  • NMR spectrometer (400 MHz or higher).

  • NMR tubes.

  • Deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Internal standard (optional, for quantitation), e.g., 1,3,5-trimethoxybenzene.

  • Reaction mixture aliquots.

Step-by-Step Methodology:

  • Sample Preparation:

    • At each time point, withdraw an aliquot of the reaction mixture.

    • Quench the reaction if necessary.

    • Remove the reaction solvent under reduced pressure.

    • Dissolve the residue in a deuterated solvent, adding a known amount of an internal standard if quantitative data is desired.

    • Transfer the solution to an NMR tube.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum.

  • Data Interpretation:

    • Identify characteristic, well-resolved peaks for the starting material and the product.

    • Integrate these peaks.

    • The ratio of the integrals of the product to the starting material gives the molar ratio of the two in the mixture, from which the percent conversion can be calculated.

Logical Relationship Diagram:

Analytical_Synergy HPLC HPLC (Quantitative Data) Reaction Chemical Reaction HPLC->Reaction Optimization Feedback GCMS GC-MS (Impurity ID) GCMS->Reaction Process Improvement NMR NMR (Structural Confirmation) NMR->Reaction Mechanistic Insight Reaction->HPLC Monitoring Reaction->GCMS Profiling Reaction->NMR Verification

Caption: Synergistic use of analytical techniques.

References

  • Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56. [Link]

  • Chauhan, A., & Kumar, R. (2014). Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives. BioMed Research International, 2014, 872939. [Link]

  • Ohta, Y., et al. (2014). Sequential Synthesis, Olfactory Properties, and Biological Activity of Quinoxaline Derivatives. Journal of Chemistry, 2014, 613728. [Link]

  • Youssef, A. M., et al. (1993). Synthesis and Reactions of Quinoxaline Derivatives. Bulletin of the Chemical Society of Japan, 66(1), 253-257. [Link]

  • Ghorab, M. M., et al. (2015). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. Molecules, 20(11), 20456-20473. [Link]

  • Foroozandeh, M., & Király, P. (2022). NMR Reaction Monitoring Robust to Spectral Distortions. Journal of Magnetic Resonance, 342, 107275. [Link]

  • Singh, K., Danieli, E., & Blümich, B. (2017). Desktop NMR spectroscopy for real-time monitoring of an acetalization reaction in comparison with gas chromatography and NMR at 9.4 T. Magnetic Resonance in Chemistry, 56(6), 469-477. [Link]

  • Li, H., et al. (2020). Chirality Sensing of N-Heterocycles via 19F NMR. Organic Letters, 22(15), 5863-5867. [Link]

  • de la Hoz, A., et al. (2016). NMR reaction monitoring in flow synthesis. Beilstein Journal of Organic Chemistry, 12, 2686-2696. [Link]

  • Silva, A. M. S., et al. (2005). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 9(4), 397-434. [Link]

  • Al-Saeed, F. A., et al. (2023). Enhancement and validation of a quantitative GC–MS method for the detection of ∆9-THC and THC—COOH in postmortem blood and urine samples. Egyptian Journal of Forensic Sciences, 13(1), 22. [Link]

  • Ogbonna, C. N., et al. (2020). Gas Chromatography-Mass Spectrometry (GC-MS) Assay of Bio-Active Compounds and Phytochemical Analyses in Three Species of Apocynaceae. Journal of Biosciences and Medicines, 8(7), 110-126. [Link]

  • Rather, J. A., et al. (2019). Data on GC-MS analysis, in vitro anti-oxidant and anti-microbial activity of the Catharanthus roseus and Moringa oleifera leaf extracts. Data in Brief, 27, 104712. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Yields in 6-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxaline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 6-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxaline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important synthetic intermediate. Drawing upon established principles of organic synthesis and field-proven insights, this document provides a structured approach to troubleshooting and reaction optimization.

Introduction

The synthesis of this compound can be approached through several synthetic routes, with the most common being the direct N-methylation of 6-bromo-1,2,3,4-tetrahydroquinoxaline or a reductive amination pathway. Each method presents unique challenges and opportunities for optimization. This guide will address specific issues you may encounter and provide scientifically grounded solutions to enhance your reaction outcomes.

Part 1: Troubleshooting Guide - Low Yield and Impurity Formation

Low product yield is a frequent challenge in organic synthesis. The following section addresses common causes of low yield in the preparation of this compound and offers systematic troubleshooting strategies.

Scenario 1: Low Yield in N-Methylation of 6-bromo-1,2,3,4-tetrahydroquinoxaline

Question: I am attempting the N-methylation of 6-bromo-1,2,3,4-tetrahydroquinoxaline using a methylating agent and a base, but my yields are consistently low. What are the likely causes and how can I improve the outcome?

Answer:

Low yields in N-methylation reactions of heterocyclic amines can stem from several factors. A systematic approach to troubleshooting is the most effective way to identify and resolve the issue.

Potential Causes & Solutions:

  • Incomplete Deprotonation: The N-H proton of the tetrahydroquinoxaline must be removed by a base to generate the nucleophilic nitrogen anion for the reaction to proceed efficiently.

    • Troubleshooting:

      • Base Strength: Ensure the base you are using is strong enough to deprotonate the secondary amine. Common bases for N-alkylation include potassium carbonate (K₂CO₃) and sodium hydride (NaH)[1]. If you are using a weaker base, consider switching to a stronger one.

      • Base Equivalents: Use at least one equivalent of the base. It is often beneficial to use a slight excess (1.1-1.5 equivalents).

      • Solubility: Ensure the base is at least partially soluble in the reaction solvent. For heterogeneous bases like K₂CO₃, vigorous stirring is crucial.

  • Overalkylation (Formation of Quaternary Ammonium Salt): The desired product, a tertiary amine, can be further alkylated by the methylating agent to form an undesired quaternary ammonium salt. This is a common side reaction in N-alkylation.[2]

    • Troubleshooting:

      • Control Stoichiometry: Use a controlled amount of the methylating agent (typically 1.0-1.2 equivalents). Adding the methylating agent slowly to the reaction mixture can help minimize local excess and reduce the chance of overalkylation.

      • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time before significant overalkylation occurs.

  • Suboptimal Reaction Conditions: Temperature and solvent choice play a critical role in reaction kinetics and side product formation.

    • Troubleshooting:

      • Solvent: Aprotic polar solvents like N,N-dimethylformamide (DMF) or acetonitrile are commonly used for N-alkylation reactions[1]. Ensure your solvent is anhydrous, as water can quench the base and hydrolyze some methylating agents.

      • Temperature: While some N-methylations proceed at room temperature, gentle heating may be required to drive the reaction to completion[1]. However, excessive heat can promote side reactions and decomposition. Start with room temperature and gradually increase if the reaction is sluggish.

  • Poor Quality of Reagents: Impurities in the starting material, methylating agent, or solvent can inhibit the reaction or lead to side products.

    • Troubleshooting:

      • Purity Check: Verify the purity of your 6-bromo-1,2,3,4-tetrahydroquinoxaline starting material by NMR or LC-MS.

      • Fresh Reagents: Use a fresh, high-purity methylating agent. Methyl iodide, for instance, can decompose over time.

This is a general protocol and may require optimization for your specific setup.

  • To a solution of 6-bromo-1,2,3,4-tetrahydroquinoxaline in a suitable aprotic polar solvent (e.g., DMF or acetonitrile), add a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH).[1]

  • Stir the mixture at room temperature to facilitate the deprotonation of the nitrogen.[1]

  • Add a methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄), to the reaction mixture.[1]

  • Stir the reaction at room temperature or with gentle heating, monitoring its progress by TLC.[1]

  • Upon completion, quench the reaction and extract the product using an organic solvent.[1]

  • Purify the crude product by recrystallization or column chromatography.[1]

Scenario 2: Low Yield in Reductive Amination with Formaldehyde

Question: I am trying to synthesize this compound via reductive amination of 6-bromo-1,2,3,4-tetrahydroquinoxaline with formaldehyde, but the yield is poor. What could be going wrong?

Answer:

Reductive amination is a powerful method for N-methylation. However, several factors can lead to low yields.

Potential Causes & Solutions:

  • Inefficient Imine/Iminium Ion Formation: The reaction proceeds through the formation of an iminium ion intermediate from the reaction of the secondary amine with formaldehyde. This step is often reversible and can be influenced by the reaction conditions.

    • Troubleshooting:

      • pH Control: The formation of the iminium ion is typically favored under weakly acidic conditions. The use of an acid catalyst can facilitate this step. However, strongly acidic conditions can protonate the starting amine, rendering it non-nucleophilic.

      • Water Removal: The condensation reaction to form the iminium ion produces water. In some cases, the presence of excess water can shift the equilibrium back towards the starting materials[3]. Using a dehydrating agent or a reaction setup that removes water (e.g., a Dean-Stark trap) can improve yields.

  • Incorrect Choice of Reducing Agent: The reducing agent must be selective for the iminium ion over the aldehyde (formaldehyde).

    • Troubleshooting:

      • Selective Reductants: Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice for reductive amination as it is a mild reducing agent that selectively reduces iminium ions in the presence of aldehydes. Sodium cyanoborohydride (NaBH₃CN) is also effective but is more toxic. Sodium borohydride (NaBH₄) can also be used, but it can reduce the aldehyde, so it should be added after the iminium ion has formed.

  • Side Reactions of Formaldehyde: Formaldehyde is a highly reactive aldehyde and can undergo side reactions, such as polymerization (to form paraformaldehyde) or the Cannizzaro reaction in the presence of a strong base.

    • Troubleshooting:

      • Use of Paraformaldehyde: Using paraformaldehyde as the source of formaldehyde can sometimes provide a slow and controlled release of formaldehyde, minimizing side reactions.[4]

      • Reaction Conditions: Avoid strongly basic conditions that could promote the Cannizzaro reaction.

This is a general protocol and may require optimization.

  • Dissolve 6-bromo-1,2,3,4-tetrahydroquinoxaline in a suitable solvent (e.g., methanol, dichloromethane, or 1,2-dichloroethane).

  • Add formaldehyde (as an aqueous solution or paraformaldehyde).

  • If necessary, add a catalytic amount of a weak acid (e.g., acetic acid) to facilitate iminium ion formation.

  • Add a selective reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), portion-wise to the reaction mixture.

  • Stir the reaction at room temperature until completion, as monitored by TLC or LC-MS.

  • Perform an aqueous workup to quench the reaction and remove inorganic salts.

  • Extract the product with an organic solvent and purify by column chromatography.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the N-methylation of 6-bromo-1,2,3,4-tetrahydroquinoxaline?

A1: The most common byproduct is the over-methylated quaternary ammonium salt. Another potential byproduct is the N,N'-dimethylated product if the starting material contains any unreacted diamine precursor. Impurities from the starting material or side reactions of the methylating agent can also be present.

Q2: How can I purify this compound?

A2: The most common methods for purification are column chromatography on silica gel and recrystallization.

  • Column Chromatography: A gradient of ethyl acetate in hexanes is often a good starting point for elution. The polarity can be adjusted based on the TLC analysis of the crude product.

  • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be an effective purification method.

Q3: Can I use other methylating agents besides methyl iodide or dimethyl sulfate?

A3: Yes, other methylating agents can be used. For example, methyl triflate is a very reactive methylating agent. Green alternatives like dimethyl carbonate can also be employed, though they may require more forcing conditions. The choice of methylating agent will depend on the reactivity of your substrate and the desired reaction conditions.

Q4: My reaction seems to stall and does not go to completion. What should I do?

A4: If your reaction stalls, consider the following:

  • Reagent Activity: Ensure your base and methylating agent are active. Prepare fresh solutions if necessary.

  • Temperature: Gently heating the reaction mixture can often help drive it to completion.

  • Catalyst: For reductive amination, ensure your acid catalyst (if used) is not deactivated.

  • Stirring: In heterogeneous reactions (e.g., with K₂CO₃), ensure efficient stirring to maximize the contact between reactants.

Part 3: Visualization & Data Presentation

Troubleshooting Workflow for Low Yield in N-Methylation

Troubleshooting_N_Methylation start Low Yield Observed check_deprotonation Verify Complete Deprotonation (Base Strength & Equivalents) start->check_deprotonation incomplete_deprotonation Incomplete check_deprotonation->incomplete_deprotonation Incomplete complete_deprotonation Complete check_deprotonation->complete_deprotonation Complete check_overalkylation Assess Overalkylation (TLC/LC-MS) overalkylation_present Present check_overalkylation->overalkylation_present Present overalkylation_absent Absent check_overalkylation->overalkylation_absent Absent check_conditions Review Reaction Conditions (Solvent, Temperature) conditions_suboptimal Suboptimal check_conditions->conditions_suboptimal Suboptimal conditions_optimal Optimal check_conditions->conditions_optimal Optimal check_reagents Check Reagent Purity reagents_impure Impure check_reagents->reagents_impure Impure reagents_pure Pure check_reagents->reagents_pure Pure solution_base Increase Base Strength or Equivalents incomplete_deprotonation->solution_base complete_deprotonation->check_overalkylation solution_alkylation Control Stoichiometry & Monitor Reaction overalkylation_present->solution_alkylation overalkylation_absent->check_conditions solution_conditions Optimize Solvent & Temperature conditions_suboptimal->solution_conditions conditions_optimal->check_reagents solution_reagents Purify Starting Material & Use Fresh Reagents reagents_impure->solution_reagents

Caption: Troubleshooting workflow for low yield in N-methylation.

Key Reaction Parameters for N-Methylation
ParameterRecommendationRationale
Base K₂CO₃, NaH, or other suitable non-nucleophilic strong bases.To efficiently deprotonate the secondary amine without competing in the alkylation reaction.
Methylating Agent Methyl iodide (CH₃I), Dimethyl sulfate ((CH₃)₂SO₄).These are common and effective methylating agents for N-alkylation.
Solvent Anhydrous DMF or Acetonitrile.Aprotic polar solvents facilitate the Sₙ2 reaction and dissolve the reactants.
Temperature Room temperature to gentle heating (e.g., 40-60 °C).To provide sufficient energy for the reaction to proceed without promoting side reactions.
Stoichiometry 1.0-1.2 equivalents of methylating agent.To minimize overalkylation to the quaternary ammonium salt.
General Reaction Scheme: N-Methylation

N_Methylation_Scheme reactant 6-bromo-1,2,3,4-tetrahydroquinoxaline product This compound reactant->product  Base, Methylating Agent  Solvent, Temperature

Caption: General reaction scheme for N-methylation.

References

  • Uçar, S., Eşsiz, S., & Daştan, A. (2017). A study on the bromination of quinoxaline and its derivatives. Tetrahedron, 73(12), 1618–1632. [Link]

  • ResearchGate. (n.d.). Preparation of brominated tetrahydroquinolines (2 and 3) and quinolines (5 and 6). [Link]

  • Google Patents. (n.d.). CN103880745A - Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid.
  • PubMed. (2025). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. [Link]

  • Sieradzka, M., & Albrecht, Ł. (2024). Convenient and efficient N-methylation of secondary amines under solvent-free ball milling conditions. Scientific reports, 14(1), 8963. [Link]

  • Wang, Z., et al. (2017). Catalytic asymmetric synthesis of N-substituted tetrahydroquinoxalines via regioselective Heyns rearrangement and stereoselective transfer hydrogenation in one pot. Chemical Communications, 53(86), 11776–11779. [Link]

  • ResearchGate. (n.d.). Selective mono‐N‐methylation of various substituted diamines using carbon dioxide as the alkylating agent under ruthenium catalysis by Beller and co‐workers. [Link]

  • Zhang, M., et al. (2014). Reductive N-methylation of quinolines with paraformaldehyde and H2 for sustainable synthesis of N-methyl tetrahydroquinolines. Chemical Communications, 50(94), 14852–14855. [Link]

  • ResearchGate. (n.d.). A Guide for Mono‐Selective N‐Methylation, N‐Ethylation, and N‐n‐Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late‐Stage Modification. [Link]

  • PubMed. (2024). A Guide for Mono-Selective N-Methylation, N-Ethylation, and N-n-Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late-Stage Modification. [Link]

  • Reddit. (2023). Methylation of NH2 Troubleshooting?[Link]

  • Royal Society of Chemistry. (2020). Selective N-monomethylation of primary amines. [Link]

  • Scribd. (n.d.). Synthesis of 6-Bromoquinoline. [Link]

  • FULIR. (2025). Time-Reduced N‐Methylation: Exploring a Faster Synthesis Technique. [Link]

  • PrepChem.com. (n.d.). Synthesis of 6-bromo-4-hydroxyquinoline. [Link]

  • PubChemLite. (n.d.). This compound (C9H11BrN2). [Link]

  • MySkinRecipes. (n.d.). This compound. [Link]

  • Atlantis Press. (2015). Synthesis of 6-bromo-4-iodoquinoline. [Link]

  • National Institutes of Health. (n.d.). Effects of N-Substitutions on the Tetrahydroquinoline (THQ) Core of Mixed-Efficacy μ-Opioid Receptor (MOR)/δ-Opioid Receptor (DOR) Ligands. [Link]

  • National Institutes of Health. (2024). Improved synthesis of 6-bromo-7-[11C]methylpurine for clinical use. [Link]

  • ResearchGate. (2018). Reductive amination of amines with formaldehyde?[Link]

  • Google Patents. (n.d.).
  • National Institutes of Health. (2021). Synthesis of new substituted 7,12-dihydro-6,12-methanodibenzo[c,f]azocine-5-carboxylic acids containing a tetracyclic tetrahydroisoquinoline core structure. [Link]

  • ResearchGate. (n.d.). 6-Bromo-1,2,3,4-tetrahydroquinoline-8-carbonitrile. [Link]

  • MDPI. (2025). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. [Link]

  • Watson International. (n.d.). This compound CAS 912284-82-3. [Link]

  • Organic Syntheses. (n.d.). Anthraquinone, 1-methylamino-4-bromo-. [Link]

Sources

Technical Support Center: Purification of 6-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxaline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to navigating the purification challenges of 6-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxaline and its derivatives. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions to streamline your experimental workflows. Here, we dissect common purification hurdles, explain the underlying chemical principles, and offer field-proven protocols to enhance the purity and yield of your target compounds.

Troubleshooting Guide: Navigating Common Purification Roadblocks

This section addresses specific issues you may encounter during the purification of this compound derivatives in a practical question-and-answer format.

Issue 1: Persistent Impurities After Initial Purification

Question: After performing an initial column chromatography purification of my this compound, I still observe persistent impurities in the NMR spectrum. What are the likely culprits and how can I remove them?

Answer: Persistent impurities in the synthesis of this compound often stem from the synthetic route employed. Two common pathways are the N-methylation of 6-bromo-1,2,3,4-tetrahydroquinoxaline (Route A) and the cyclization of 4-bromo-N¹-methylbenzene-1,2-diamine with a two-carbon electrophile like 1,2-dibromoethane (Route B).

Common Impurities and Their Origins:

Impurity/Side ProductProbable Origin (Synthetic Route)Key Differentiating Feature
Unreacted Starting Material Route A: 6-bromo-1,2,3,4-tetrahydroquinoxalineRoute B: 4-bromo-N¹-methylbenzene-1,2-diamineDifferent number of N-H protons in ¹H NMR.
Over-alkylation Product Route A: Quaternary ammonium saltHighly polar, may remain at the baseline on TLC.
Di-substituted Product Route B: Reaction with two molecules of diamineHigher molecular weight, less polar than starting diamine.
Incomplete Cyclization Product Route B: Linear amine intermediateMore flexible structure, may have different chromatographic behavior.
Oxidized Quinoxaline Both routes: Exposure to air/oxidantsAromatic protons in the pyrazine ring in ¹H NMR.

Causality Behind Impurity Formation:

  • Over-alkylation (Route A): The N-alkylation of secondary amines, like 6-bromo-1,2,3,4-tetrahydroquinoxaline, can be challenging to control. The product, a tertiary amine, can still be nucleophilic enough to react with the methylating agent, forming a quaternary ammonium salt.[1][2] This is a classic issue in amine alkylation chemistry.[3]

  • Incomplete Cyclization (Route B): The reaction between a diamine and a di-electrophile requires precise stoichiometry and reaction conditions to favor intramolecular cyclization over intermolecular polymerization or incomplete reaction. Suboptimal temperature or reaction time can lead to the isolation of the linear intermediate.[4]

Step-by-Step Purification Protocol:

  • Optimize Column Chromatography:

    • Challenge: The basic nature of the tetrahydroquinoxaline nitrogen can lead to tailing on standard silica gel columns.[4]

    • Solution 1: Modified Eluent. Add a small amount of a competing amine, such as 0.5-1% triethylamine, to your eluent system (e.g., hexane/ethyl acetate). This will occupy the acidic silanol groups on the silica, reducing the interaction with your product and improving peak shape.

    • Solution 2: Amine-Functionalized Silica. For particularly challenging separations, consider using an amine-functionalized silica gel. This stationary phase is specifically designed for the purification of basic compounds.[4]

    • Solvent System Selection: Start with a non-polar solvent like hexane and gradually increase the polarity with ethyl acetate or dichloromethane.[5][6] A typical starting gradient could be from 100% hexane to 50:50 hexane:ethyl acetate.

  • Recrystallization:

    • Principle: Recrystallization is an excellent technique for removing small amounts of impurities from a solid product.[7][8] The ideal solvent will dissolve your compound well at high temperatures but poorly at low temperatures.[9]

    • Solvent Screening: Test a range of solvents of varying polarities. Good starting points for N-alkylated heterocycles include ethanol, isopropanol, or mixtures like ethyl acetate/hexane or dichloromethane/hexane.[10]

    • Procedure: Dissolve the impure solid in a minimal amount of the hot solvent. Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration.[8]

Workflow for Impurity Removal

Caption: A systematic workflow for the purification of this compound.

Issue 2: Product is an Oil and Resists Crystallization

Question: After removing the solvent from my column fractions, the this compound product is a persistent oil or a sticky solid. How can I induce crystallization?

Answer: The inability of a product to crystallize is a common frustration in organic synthesis and can be attributed to several factors.

Probable Causes:

  • Residual Solvent: High-boiling point solvents used in the reaction or chromatography (e.g., DMF, DMSO) can be difficult to remove completely and can inhibit crystallization.[4]

  • Presence of Impurities: Even small amounts of impurities can disrupt the crystal lattice formation. The most likely culprits are unreacted starting materials or side products as discussed in Issue 1.

  • Inherent Properties: Some organic molecules have low melting points and exist as oils or amorphous solids at room temperature.

Troubleshooting Strategies:

  • Thorough Solvent Removal: Dry your product under high vacuum for an extended period. Gentle heating (if the compound is thermally stable) can aid in the removal of residual solvents.

  • Trituration: This technique involves "washing" the oil with a solvent in which the desired product is insoluble, but the impurities are soluble.

    • Procedure: Add a small amount of a non-polar solvent like cold hexanes or diethyl ether to your oily product. Use a spatula or glass rod to scratch and stir the oil in the solvent. This can help to break up the oil and induce the formation of a solid.

  • Recrystallization from a Two-Solvent System:

    • Procedure: Dissolve the oil in a small amount of a "good" solvent (one in which it is highly soluble, e.g., dichloromethane or ethyl acetate). Then, slowly add a "poor" solvent (one in which it is insoluble, e.g., hexane or pentane) until the solution becomes cloudy. Gently heat the mixture until it becomes clear again, and then allow it to cool slowly.

Frequently Asked Questions (FAQs)

Q1: What are the expected ¹H NMR chemical shifts for this compound?

  • Aromatic Protons: You would expect to see signals in the aromatic region (around 6.5-7.5 ppm). The bromine atom will influence the electronic environment and thus the chemical shifts of the adjacent protons.

  • Aliphatic Protons: The protons on the tetrahydro-pyrazine ring will appear in the upfield region. The N-methyl group will likely be a singlet around 2.5-3.5 ppm. The four protons of the ethylenediamine bridge will likely appear as two multiplets, each integrating to 2H, in the range of 3.0-4.0 ppm.

  • N-H Proton: If there is an unmethylated analog present as an impurity, you would expect to see a broad singlet for the N-H proton, which is exchangeable with D₂O.

Q2: Is this compound stable? Are there any special storage conditions?

Tetrahydroquinoxalines, like other electron-rich aromatic amines, can be susceptible to oxidation, which would lead to the formation of the corresponding quinoxaline.[11] This can be accelerated by exposure to air and light. Therefore, it is recommended to:

  • Store the compound under an inert atmosphere (e.g., nitrogen or argon).

  • Protect it from light by using an amber vial or storing it in the dark.

  • Store at a low temperature (e.g., in a refrigerator at 4°C) to slow down any potential degradation.[12]

Q3: Can I use reversed-phase chromatography for purification?

Yes, reversed-phase chromatography (e.g., using a C18 column) can be a viable alternative, especially if you are struggling with normal-phase silica gel. The mobile phase would typically be a mixture of water and an organic solvent like acetonitrile or methanol, often with a modifier like formic acid or trifluoroacetic acid (TFA) to improve peak shape by protonating the amine.

Synthetic and Impurity Formation Pathways

Synthetic_Pathways cluster_0 Route A: N-Methylation cluster_1 Route B: Cyclization A1 6-bromo-1,2,3,4- tetrahydroquinoxaline Product_A 6-Bromo-1-methyl-1,2,3,4- tetrahydroquinoxaline A1->Product_A Base A2 Methylating Agent (e.g., CH3I) A2->Product_A Impurity_A Over-alkylation Product (Quaternary Salt) Product_A->Impurity_A Excess CH3I B1 4-bromo-N-methyl- benzene-1,2-diamine Product_B 6-Bromo-1-methyl-1,2,3,4- tetrahydroquinoxaline B1->Product_B Base Impurity_B Incomplete Cyclization (Linear Intermediate) B1->Impurity_B Suboptimal Conditions B2 1,2-Dibromoethane B2->Product_B B2->Impurity_B

Caption: Common synthetic routes to this compound and potential side products.

References

  • Biotage. (2023, January 19). Is there an easy way to purify organic amines? [Online]. Available: [Link]

  • Baran, P. S., et al. (2024, June 4). Synthesis of Secondary Amines via Self-Limiting Alkylation. Organic Letters. [Online]. Available: [Link]

  • Wikipedia. Amine alkylation. [Online]. Available: [Link]

  • Ashenhurst, J. (2017, May 26). Alkylation of Amines (Sucks!). Master Organic Chemistry. [Online]. Available: [Link]

  • Das, A., et al. (2021). Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid. Organic Chemistry Portal. [Online]. Available: [Link]

  • Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros. [Online]. Available: [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Online]. Available: [Link]

  • University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. [Online]. Available: [Link]

  • Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. [Online]. Available: [Link]

  • Chemistry For Everyone. (2025, January 16). How To Choose Solvent System For Column Chromatography? [Video]. YouTube. [Online]. Available: [Link]

  • Bose, P., & Lovely, C. (2011). Synthesis of a Quinolone Derivative. Scribd. [Online]. Available: [Link]

  • Ökten, S., et al. (2019). 1H NMR spectra of 6-bromo-1,2,3,4-tetrahydroquinoline (2) (top; starting material) and the coupling derivatives 13a–d. ResearchGate. [Online]. Available: [Link]

  • MIT Digital Lab Techniques Manual. (2010, February 4). Recrystallization [Video]. YouTube. [Online]. Available: [Link]

  • Ökten, S., et al. (2019). New Quinoline Derivatives via Suzuki Coupling Reactions. ResearchGate. [Online]. Available: [Link]

  • Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry. [Online]. Available: [Link]

  • ResearchGate. Access to tetrahydroquinoxalines. [Online]. Available: [Link]

  • Cenmed Enterprises. This compound. [Online]. Available: [Link]

  • Vassar. (2007, November 28). Organic Chemistry Lab: Recrystallization [Video]. YouTube. [Online]. Available: [Link]

  • ResearchGate. (2024, December 12). ChemInform Abstract: Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. [Online]. Available: [Link]

  • Xu, A., et al. (2023). Highly enantioselective synthesis of both tetrahydroquinoxalines and dihydroquinoxalinones via Rh–thiourea catalyzed asymmetric hydrogenation. Chemical Science. [Online]. Available: [Link]

  • Science of Synthesis. (2004). Product Class 15: Quinoxalines. Thieme. [Online]. Available: [Link]

  • Chen, F.-E., et al. (2023, July 6). Highly enantioselective synthesis of both tetrahydroquinoxalines and dihydroquinoxalinones via Rh–thiourea catalyzed asymmetric hydrogenation. RSC Publishing. [Online]. Available: [Link]

  • Wang, Y., et al. (2023, October 16). Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors. PMC - NIH. [Online]. Available: [Link]

  • Han, Z., et al. (2021, June 4). Enantiodivergent Synthesis of Chiral Tetrahydroquinoline Derivatives via Ir-Catalyzed Asymmetric Hydrogenation: Solvent-Dependent Enantioselective Control and Mechanistic Investigations. ACS Catalysis. [Online]. Available: [Link]

  • Zhang, X., et al. (2021). Highly enantioselective synthesis of both enantiomers of tetrahydroquinoxaline derivatives via Ir-catalyzed asymmetric hydrogenation. PMC - NIH. [Online]. Available: [Link]

  • ACS GCI Pharmaceutical Roundtable. (2026, January 7). Avoiding Over-alkylation. [Online]. Available: [Link]

  • PubMed. (2025, November 20). Enantiodivergent Synthesis of Chiral Tetrahydroquinoxaline Derivatives via Ruthenium-Catalyzed Asymmetric Hydrogenation. [Online]. Available: [Link]

  • Gross, G. A., & Grüter, H. R. (1992). Quantitative determination of heterocyclic amines in food products. PubMed. [Online]. Available: [Link]

Sources

Technical Support Center: Optimization of Catalyst Loading for Cross-Coupling with 6-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxaline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies for palladium-catalyzed cross-coupling reactions involving 6-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxaline. Our focus is on the critical parameter of catalyst loading, a frequent source of challenges ranging from low yield to complete reaction failure. This document moves beyond simple protocols to explain the causality behind experimental choices, empowering you to make informed decisions in your own research.

Frequently Asked Questions (FAQs)

This section addresses the most common initial questions encountered when working with this specific substrate.

Q1: What is a reasonable starting catalyst loading for a new substrate like this compound?

For initial screening experiments with an aryl bromide, a palladium catalyst loading in the range of 1-3 mol% is a robust starting point.[1] This concentration is typically sufficient to provide a detectable yield without being excessively wasteful if the conditions are not yet optimal. For particularly challenging couplings or when aiming for very high efficiency on a small scale, starting at 2-5 mol% can be beneficial to ensure the reaction proceeds.[2]

Q2: How does adjusting the catalyst loading impact the reaction outcome?

Catalyst loading is a pivotal variable that directly influences reaction rate, final yield, and purity.

  • Increasing Loading: Generally accelerates the reaction and can drive it to higher conversion, which is especially useful for sluggish or challenging couplings.[3] However, this comes at the cost of increased expense and higher levels of residual palladium in the final product, a significant concern in pharmaceutical development.[4] Higher loadings can also sometimes increase the rate of side reactions or catalyst decomposition.[5]

  • Decreasing Loading: Reduces costs and simplifies purification by minimizing metal contamination. However, an insufficient catalyst concentration can lead to slow or stalled reactions and incomplete conversion of the starting material.[1] The goal of optimization is to identify the minimum catalyst loading that achieves the desired yield in an acceptable timeframe.

Q3: My reaction has stalled with significant starting material remaining. Is the catalyst loading too low?

While insufficient catalyst loading is a primary suspect, it is not the only cause for a stalled reaction.[6][7] Catalyst deactivation is an equally, if not more, common issue. The active Pd(0) species is sensitive and can be deactivated through several pathways. Before simply increasing the catalyst amount, you must consider other factors such as the purity of your reagents, the effectiveness of your inert atmosphere, and the choice of ligand and base, all of which are critical for maintaining a stable and active catalyst throughout the reaction.[6][8]

Q4: My reaction mixture turned black and then stopped progressing. What does this signify?

The formation of a black precipitate is a tell-tale sign of catalyst decomposition into palladium black, an inactive, agglomerated form of the metal.[2][9] This occurs when the stabilizing ligands dissociate from the Pd(0) center, allowing the metal atoms to aggregate.[9] This process is often accelerated by high temperatures, the presence of oxygen, or an inappropriate ligand that fails to adequately protect the palladium center. While a higher catalyst loading might seem like a solution, it can exacerbate the problem if the underlying cause of instability is not addressed.

Q5: Can the nitrogen atoms in the this compound substrate interfere with the palladium catalyst?

Yes, this is a critical consideration. The Lewis basic nitrogen atoms of the tetrahydroquinoxaline ring can coordinate to the palladium center.[10] This coordination can act as an endogenous, and potentially inhibitory, ligand. It may compete with your desired phosphine ligand for a coordination site on the palladium, altering the catalyst's electronic properties and steric environment, which can inhibit key steps in the catalytic cycle like oxidative addition or reductive elimination.[10] The use of bulky, electron-rich ligands is often a successful strategy to mitigate this, as they can favor binding to the palladium center over the substrate's nitrogen atoms.

Troubleshooting Guide: Low to No Product Yield

Low conversion is the most frequent challenge in developing a new cross-coupling reaction. The following workflow provides a systematic approach to diagnosing and solving this issue.

Troubleshooting_Workflow start Low or No Conversion Observed check_reagents 1. Verify Reagent & Solvent Quality (Purity, Anhydrous, Degassed) start->check_reagents check_setup 2. Confirm Inert Atmosphere (Proper Degassing & Purging) check_reagents->check_setup optimize_catalyst 3. Screen Catalyst Loading (e.g., 0.5% to 5%) check_setup->optimize_catalyst screen_ligands 4. Screen Ligands (Bulky, Electron-Rich) optimize_catalyst->screen_ligands optimize_base 5. Optimize Base & Solvent System screen_ligands->optimize_base success Improved Yield Achieved optimize_base->success

Caption: Troubleshooting workflow for low or no conversion.

Possible Cause 1: Insufficient Catalyst Loading

Causality: The rate of a catalytic reaction is directly proportional to the concentration of the active catalyst. If the loading is too low, the turnover frequency required to consume the starting material within a typical laboratory timeframe (e.g., 2-24 hours) may not be achievable. This is particularly true for less reactive aryl bromides or when using sterically hindered coupling partners.

Solution: Perform a systematic screen of the catalyst loading. It is crucial to change only this one variable while keeping the ligand-to-metal ratio, base, solvent, and temperature constant to obtain clean, interpretable data.

Table 1: Representative Catalyst Loading Screen for Suzuki-Miyaura Coupling

EntryPd Precatalyst (mol%)Ligand (mol%)Time (h)Conversion (%)
10.50.61215
21.01.21245
32.0 2.4 12 95
45.06.012>99

Note: This data is illustrative. A ligand-to-palladium ratio of 1.2:1 is common for monodentate phosphine ligands.

Based on the illustrative data, 2.0 mol% provides an excellent balance of high conversion without the excessive cost of 5.0 mol%.[3]

Possible Cause 2: Poor Ligand Choice or Ligand/Palladium Ratio

Causality: The ligand is not merely a spectator; it is fundamental to the catalyst's performance. It stabilizes the Pd(0) state against aggregation, modulates its electronic properties to facilitate oxidative addition, and its steric bulk promotes the final reductive elimination step.[11][12] For an electron-rich, potentially coordinating substrate like this compound, a bulky and highly electron-donating ligand is often required to achieve high catalytic activity.[11]

Solution: Screen a panel of well-established, commercially available ligands. For Suzuki-Miyaura and Buchwald-Hartwig reactions with challenging substrates, dialkylbiaryl phosphine ligands are a prime choice.[13]

Table 2: Recommended Ligands for Screening

Ligand NameCoupling Type SuitabilityKey Characteristics
XPhos Suzuki, Buchwald-HartwigHighly active, bulky, and electron-rich; a general go-to for many transformations.
SPhos Suzuki, Buchwald-HartwigSimilar to XPhos, sometimes shows complementary reactivity.
RuPhos Buchwald-Hartwig (esp. for secondary amines)Excellent for C-N bond formation, particularly with sterically hindered amines.[8]
Xantphos Buchwald-Hartwig (esp. for NH-heterocycles)A bidentate ligand with a large bite angle, good for preventing β-hydride elimination.[8][14]

Start with a ligand:palladium ratio of 1.1–1.2:1 for monodentate ligands (like XPhos) and 1.1:1 for bidentate ligands (like Xantphos) when using a separate Pd source and ligand. Using a pre-formed palladacycle precatalyst (e.g., XPhos Pd G3) is highly recommended as it ensures the correct ratio and promotes efficient generation of the active Pd(0) species.[15]

Troubleshooting Guide: Catalyst Decomposition & Side Reactions

Observing side products or catalyst decomposition indicates a problem with catalyst stability or reaction selectivity. Understanding the catalytic cycle is key to diagnosing these issues.

Catalytic_Cycle pd0 L-Pd(0)-L Active Catalyst oa Oxidative Addition (Ar-Pd(II)-Br)L₂ pd0->oa + Ar-Br decomp Decomposition (Pd Black) pd0->decomp O₂, High Temp, Poor Ligand tm Transmetalation (Suzuki) or Amine Coordination/Deprotonation (B-H) oa->tm + Nu-M or R₂NH/Base side_rxn Side Reactions (e.g., Hydrodehalogenation) oa->side_rxn Hydride Source re Reductive Elimination (Ar-Nu) tm->re re->pd0 Product Out

Caption: Simplified catalytic cycle with common failure points.

Issue 1: Hydrodehalogenation Side Product

Causality: Hydrodehalogenation is the replacement of the bromine atom with a hydrogen, forming 1-methyl-1,2,3,4-tetrahydroquinoxaline. This occurs when a hydride species intercepts the (Ar-Pd(II)-Br)L₂ intermediate.[16] The source of the hydride is often the solvent (e.g., alcohols), the base (e.g., amine bases), or impurities.

Solution:

  • Change the Base: Avoid amine bases like triethylamine. Switch to a non-hydride-donating inorganic base such as K₃PO₄, Cs₂CO₃, or K₂CO₃.[16]

  • Verify Solvent Purity: Ensure solvents are anhydrous and free from alcohol contaminants.

  • Use Anhydrous Conditions: Water can sometimes serve as a proton source in competing pathways, so ensuring all reagents are dry is beneficial.[6]

Issue 2: Boronic Acid Homocoupling (Suzuki Reaction)

Causality: The formation of a biaryl product derived from the dimerization of the boronic acid coupling partner is a common side reaction. This pathway is often promoted by the presence of oxygen, which can facilitate the oxidation of the boronic acid and its subsequent coupling.[10]

Solution:

  • Rigorous Degassing: This is the most critical step. Sparge your solvent with an inert gas (argon or nitrogen) for 20-30 minutes before adding the catalyst and reagents.[16]

  • Maintain Inert Atmosphere: Ensure the reaction is kept under a positive pressure of inert gas for its entire duration.[15]

  • Stoichiometry Control: Using a slight excess of the this compound (e.g., 1.0 equiv) relative to the boronic acid (e.g., 1.2-1.5 equiv) is standard, but avoid a large excess of the boronic acid, which can favor homocoupling.

Experimental Protocols

The following are generalized starting protocols. They should be adapted and optimized for your specific coupling partner.

Protocol 1: General Procedure for Catalyst Loading Optimization in a Suzuki-Miyaura Coupling

This protocol is designed for small-scale reactions in parallel to efficiently screen catalyst loading.

  • Vial Preparation: In a glovebox, add this compound (e.g., 0.1 mmol, 1.0 equiv), the desired boronic acid (0.12 mmol, 1.2 equiv), and finely powdered K₃PO₄ (0.2 mmol, 2.0 equiv) to four separate oven-dried reaction vials equipped with stir bars.

  • Catalyst Addition: To each vial, add the appropriate amount of a palladium precatalyst (e.g., XPhos Pd G3) to achieve the target loadings of 0.5, 1.0, 2.0, and 5.0 mol%.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O 10:1, 1.0 mL to achieve 0.1 M concentration) to each vial.[15]

  • Reaction: Seal the vials tightly and place them in a preheated aluminum heating block set to the desired temperature (e.g., 80–110 °C). Stir vigorously.

  • Monitoring: After a set time (e.g., 12 hours), cool the reactions to room temperature. Take a small aliquot from each vial, dilute it, filter, and analyze by LC-MS or GC-MS to determine the conversion.[15]

  • Workup & Purification: Once the optimal condition is identified and scaled up, cool the reaction, dilute with an organic solvent like ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product via flash column chromatography.[15]

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol provides a starting point for coupling an amine with the title substrate.

  • Reaction Setup: In a glovebox, add the palladium precatalyst (e.g., RuPhos Pd G3, 0.02 mmol, 2 mol%) and a strong, non-nucleophilic base (e.g., NaOtBu, 1.4 mmol) to an oven-dried Schlenk flask or reaction vial with a stir bar.[8]

  • Reagent Addition: Add this compound (1.0 mmol, 1.0 equiv) and the amine coupling partner (1.2 mmol, 1.2 equiv). If not in a glovebox, seal the vessel, and establish an inert atmosphere by evacuating and backfilling with argon or nitrogen (3 cycles).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane, 10 mL) via syringe.

  • Reaction: Heat the mixture to the required temperature (e.g., 100–110 °C) and stir vigorously until the starting material is consumed, as monitored by TLC or LC-MS.[8]

  • Workup & Purification: Cool the reaction to room temperature. Dilute with an organic solvent and carefully quench with water. Separate the layers and extract the aqueous layer. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.

References
  • Troubleshooting difficult Suzuki couplings with substituted boronic acids. BenchChem. [URL: https://www.benchchem.com/technical-support/troubleshooting-suzuki-couplings-with-substituted-boronic-acids]
  • Troubleshooting Suzuki coupling with 2-(2-Bromophenyl)acetophenone. BenchChem. [URL: https://www.benchchem.com/technical-support/troubleshooting-suzuki-coupling-with-2-2-bromophenyl-acetophenone]
  • Technical Support Center: Accelerating Sluggish Suzuki Couplings. BenchChem. [URL: https://www.benchchem.
  • Technical Support Center: Optimization of Catalyst Loading for Cross-Coupling Reactions with 2-(Trifluoromethoxy)aniline. BenchChem. [URL: https://www.benchchem.com/technical-support/optimization-of-catalyst-loading-for-cross-coupling-reactions-with-2-trifluoromethoxy-aniline]
  • Technical Support Center: Troubleshooting Low Yields in Pd-Catalyzed Cross-Coupling of Quinolines. BenchChem. [URL: https://www.benchchem.
  • Palladium catalyst issues in cross-coupling reactions. BenchChem. [URL: https://www.benchchem.com/technical-support/palladium-catalyst-issues-in-cross-coupling-reactions]
  • Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.oprd.3c00424]
  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9288851/]
  • Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4063285/]
  • Optimization of Buchwald-Hartwig amination conditions. BenchChem. [URL: https://www.benchchem.
  • Technical Support Center: Optimizing Catalyst Loading for Cross-Coupling Reactions with 6-Iodoisoquinolin-3-amine. BenchChem. [URL: https://www.benchchem.com/technical-support/optimizing-catalyst-loading-for-cross-coupling-reactions-with-6-iodoisoquinolin-3-amine]
  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.oprd.2c00124]
  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Royal Society of Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2024/qo/d4qo02335h]
  • Troubleshooting common issues in palladium-catalyzed cross-coupling reactions. BenchChem. [URL: https://www.benchchem.
  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6488091/]
  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/60c75122964bab70b5343501]
  • Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design. ResearchGate. [URL: https://www.researchgate.net/publication/233959316_Addressing_Challenges_in_Palladium-Catalyzed_Cross-Coupling_Reactions_Through_Ligand_Design]
  • How can I solve my problem with Suzuki coupling? ResearchGate. [URL: https://www.researchgate.net/post/How_can_I_solve_my_problem_with_Suzuki_coupling]
  • Technical Support Center: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions. BenchChem. [URL: https://www.benchchem.com/technical-support/troubleshooting-palladium-catalyzed-cross-coupling-reactions-B105186]
  • CROSS-COUPLING reactions - everything YOU need to know! YouTube. [URL: https://www.youtube.

Sources

Navigating the Synthesis of 6-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxaline: A Technical Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 6-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxaline is a critical step in the development of various pharmacologically active compounds. This guide, designed for researchers and drug development professionals, provides an in-depth, question-and-answer-based troubleshooting resource to navigate the potential challenges encountered during its synthesis. Drawing from established principles of organic chemistry and field-proven insights, this document aims to serve as a virtual Senior Application Scientist, offering solutions to common experimental hurdles.

Core Synthesis Pathway: A Likely Approach

A common and logical synthetic route to this compound involves a two-step process: first, the synthesis of the 6-bromo-1,2,3,4-tetrahydroquinoxaline core, followed by N-methylation. The initial tetrahydroquinoxaline can be formed through the reductive cyclization of a suitable precursor.

Frequently Asked Questions & Troubleshooting

This section addresses specific issues that may arise during the synthesis, providing explanations for the underlying causes and actionable solutions.

Part 1: Synthesis of 6-Bromo-1,2,3,4-tetrahydroquinoxaline Intermediate

Question 1: My initial cyclization reaction to form 6-bromo-1,2,3,4-tetrahydroquinoxaline is resulting in a very low yield. What are the likely causes and how can I improve it?

Answer: Low yields in the formation of the tetrahydroquinoxaline ring system often stem from incomplete reaction, side product formation, or degradation of the product. Let's break down the potential culprits based on a typical reductive cyclization approach.

  • Incomplete Reduction of the Precursor: If your synthesis involves the reduction of a quinoxaline or a related dinitro- or nitroamino-aromatic precursor, the choice and activity of your reducing agent are paramount.

    • Troubleshooting:

      • Catalyst Inactivity (for catalytic hydrogenation): If using catalysts like Palladium on carbon (Pd/C) or Raney Nickel, ensure the catalyst is fresh and has not been poisoned.[1] The solvent can also play a crucial role; for instance, dichloromethane has been reported to afford good selectivity in some reductive cyclizations.[1]

      • Insufficient Reducing Agent: When using chemical reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), ensure you are using a sufficient molar excess. The reactivity of these agents can be highly dependent on the solvent and temperature.

      • Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting material. If the reaction stalls, consider adding a fresh portion of the reducing agent or catalyst.

  • Side Reactions and Byproduct Formation:

    • Over-oxidation of the Product: Tetrahydroquinoxalines can be susceptible to oxidation, leading to the formation of the corresponding quinoxaline as a byproduct, which can diminish your yield.[2]

      • Troubleshooting:

        • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.

        • Choice of Oxidant (if applicable): If your synthesis involves an oxidative step prior to reduction, ensure that the oxidant is completely removed or quenched before proceeding to the reduction.[2]

    • Incomplete Cyclization: The cyclization step itself might be the rate-limiting or inefficient step.

      • Troubleshooting:

        • pH Adjustment: The cyclization can be acid or base-catalyzed. Experiment with adjusting the pH of the reaction mixture to optimize the rate of cyclization.

        • Temperature Control: Some cyclization reactions require heating to overcome the activation energy barrier. Conversely, excessive heat can lead to decomposition. Monitor the reaction at different temperatures to find the optimal condition.

Question 2: I'm observing multiple spots on my TLC plate after the synthesis of the 6-bromo-1,2,3,4-tetrahydroquinoxaline intermediate, even after a standard workup. What are these impurities likely to be?

Answer: The presence of multiple spots on a TLC plate indicates a mixture of compounds. Besides unreacted starting material, common impurities in this synthesis include:

  • 6-Bromoquinoxaline: This is the fully aromatized, oxidized form of your target intermediate. Its formation is a common issue.[2]

  • Partially Reduced Intermediates: Depending on the starting material, you might have intermediates where, for example, only one of two nitro groups has been reduced.

  • Positional Isomers: If the starting materials are not carefully chosen or if reaction conditions allow for rearrangement, you could form isomers of the desired product.

  • Polymeric Materials: Under harsh acidic or basic conditions, starting materials or the product can sometimes polymerize, leading to baseline material on the TLC.

Troubleshooting Purification:

  • Column Chromatography: This is the most effective method for separating the desired product from impurities. A gradient elution using a non-polar solvent (like hexane or heptane) and a polar solvent (like ethyl acetate) is typically effective.

  • Recrystallization: If a suitable solvent system can be found, recrystallization is an excellent technique for purifying the solid product.

  • Acid-Base Extraction: Tetrahydroquinoxalines are basic. You can often purify the crude product by dissolving it in an organic solvent, washing with a dilute acid solution to extract the basic product into the aqueous layer, washing the aqueous layer with an organic solvent to remove non-basic impurities, and then basifying the aqueous layer and re-extracting your product into an organic solvent.

Part 2: N-Methylation of 6-Bromo-1,2,3,4-tetrahydroquinoxaline

Question 3: My N-methylation reaction is incomplete, and I'm recovering a significant amount of the starting material. How can I drive the reaction to completion?

Answer: Incomplete N-methylation is a frequent challenge and can usually be addressed by optimizing the reaction conditions.

  • Insufficiently Strong Base: The N-H proton of the tetrahydroquinoxaline needs to be deprotonated to form a nucleophilic anion that can attack the methylating agent.

    • Troubleshooting:

      • Choice of Base: If you are using a relatively weak base like potassium carbonate (K₂CO₃), you might need to switch to a stronger base such as sodium hydride (NaH).[3]

      • Solvent: Ensure your solvent is aprotic and can dissolve both the substrate and the base. Common choices include dimethylformamide (DMF) or tetrahydrofuran (THF).

  • Reactivity of the Methylating Agent: The choice of methylating agent can significantly impact the reaction rate.

    • Troubleshooting:

      • Methyl Iodide vs. Dimethyl Sulfate: Methyl iodide (CH₃I) is generally more reactive than dimethyl sulfate ((CH₃)₂SO₄).[3] If your reaction is sluggish, consider switching to methyl iodide. However, be aware of its higher volatility and toxicity.

  • Reaction Temperature:

    • Troubleshooting: Gently heating the reaction mixture can often increase the reaction rate. However, monitor for potential side reactions or decomposition at higher temperatures.

Question 4: I'm observing the formation of a di-methylated byproduct. How can I prevent this?

Answer: Di-methylation can occur if the reaction conditions are too harsh or if the stoichiometry is not carefully controlled. The second nitrogen in the ring can also be alkylated.

  • Stoichiometry:

    • Troubleshooting: Use a slight excess (e.g., 1.1 to 1.2 equivalents) of the methylating agent. A large excess can promote di-methylation.

  • Reaction Time and Temperature:

    • Troubleshooting: Monitor the reaction closely by TLC. Once the starting material is consumed and the desired mono-methylated product is the major spot, quench the reaction to prevent further alkylation. Running the reaction at a lower temperature for a longer time can also improve selectivity.

Experimental Workflow Visualization

To aid in conceptualizing the troubleshooting process, the following diagram outlines the decision-making flow for addressing common synthesis issues.

Troubleshooting_Workflow cluster_synthesis Synthesis of this compound cluster_low_yield Low Yield Troubleshooting cluster_impure Impurity Troubleshooting cluster_methylation N-Methylation Troubleshooting Start Start Synthesis Problem Problem Encountered? Start->Problem Low_Yield Low Yield Problem->Low_Yield Yes Impure_Product Impure Product Problem->Impure_Product Yes N_Methylation_Issue N-Methylation Incomplete/Side Reactions Problem->N_Methylation_Issue Yes Success Successful Synthesis Problem->Success No Check_Reduction Check Reduction Conditions (Catalyst, Reagent Amount) Low_Yield->Check_Reduction Identify_Impurities Identify Impurities (Oxidized Product, Intermediates) Impure_Product->Identify_Impurities Optimize_Base Optimize Base and Solvent N_Methylation_Issue->Optimize_Base Incomplete Reaction Control_Stoichiometry Control Stoichiometry and Conditions N_Methylation_Issue->Control_Stoichiometry Side Reactions Check_Cyclization Optimize Cyclization (pH, Temperature) Check_Reduction->Check_Cyclization Prevent_Oxidation Prevent Product Oxidation (Inert Atmosphere) Check_Cyclization->Prevent_Oxidation Purification Purification Strategy (Chromatography, Recrystallization, Extraction) Identify_Impurities->Purification

Caption: Troubleshooting workflow for the synthesis of this compound.

Proposed Detailed Experimental Protocol

The following is a generalized, yet detailed protocol for the synthesis of this compound. This should be adapted and optimized based on laboratory conditions and analytical monitoring.

Step 1: Synthesis of 6-Bromo-1,2,3,4-tetrahydroquinoxaline
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the starting material (e.g., 1-bromo-2,4-dinitrobenzene or a suitable precursor) in an appropriate solvent (e.g., ethanol or ethyl acetate).

  • Reduction: Carefully add the reducing agent.

    • For catalytic hydrogenation: Add a catalytic amount of Pd/C (typically 5-10 mol%) and purge the flask with hydrogen gas. Maintain a hydrogen atmosphere (e.g., using a balloon) and stir vigorously at room temperature or with gentle heating.

    • For chemical reduction: Cool the solution in an ice bath and add the reducing agent (e.g., sodium borohydride) portion-wise.

  • Monitoring: Monitor the progress of the reaction by TLC until the starting material is consumed.

  • Work-up:

    • For catalytic hydrogenation: Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the reaction solvent.

    • For chemical reduction: Quench the reaction by slowly adding water or a dilute acid.

  • Extraction: Remove the solvent under reduced pressure. If necessary, perform an acid-base extraction to purify the crude product.

  • Purification: Purify the crude 6-bromo-1,2,3,4-tetrahydroquinoxaline by column chromatography or recrystallization.

Step 2: N-Methylation
  • Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere, dissolve the 6-bromo-1,2,3,4-tetrahydroquinoxaline in a dry aprotic solvent (e.g., DMF or THF).

  • Deprotonation: Cool the solution in an ice bath and add a base (e.g., sodium hydride, 1.1 equivalents) portion-wise. Allow the mixture to stir for 30-60 minutes at room temperature.

  • Alkylation: Add the methylating agent (e.g., methyl iodide, 1.1 equivalents) dropwise at 0°C.

  • Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.

  • Quenching and Work-up: Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude this compound by column chromatography.

Data Summary Table

ParameterRecommended Condition/ReagentRationale
Reduction Pd/C, H₂ or NaBH₄Effective for nitro group reduction and cyclization.
N-Methylation Base Sodium Hydride (NaH)Strong base to ensure complete deprotonation.[3]
Methylating Agent Methyl Iodide (CH₃I)Highly reactive for efficient methylation.[3]
Solvents Ethanol, Ethyl Acetate (Reduction); DMF, THF (Methylation)Common solvents for these reaction types.
Purification Column Chromatography, Recrystallization, Acid-Base ExtractionStandard and effective methods for purifying nitrogen-containing heterocycles.

This guide provides a foundational framework for troubleshooting the synthesis of this compound. As with any chemical synthesis, careful observation, diligent monitoring, and a systematic approach to optimization are key to achieving high yields and purity.

References

  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (2021). RSC Advances. [Link]

  • Bunce, R. A., et al. (2012). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules. [Link]

  • Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. (2021). Molecules. [Link]

  • Organic Chemistry Portal. (n.d.). Tetrahydroquinoline synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Examples of quinoline and tetrahydroquinoline derived compounds with biological activity. Retrieved from [Link]

  • Google Patents. (n.d.). CN103880745A - Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid.
  • ResearchGate. (n.d.). Preparation of brominated tetrahydroquinolines (2 and 3) and quinolines (5 and 6). Retrieved from [Link]

  • Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. (2018). Journal of Heterocyclic Chemistry.
  • ResearchGate. (n.d.). Oxidation of dihydroquinoxalinones to quinoxalines. Retrieved from [Link]

  • 001CHEMICAL. (n.d.). CAS No. 912284-82-3, this compound. Retrieved from [Link]

  • Wang, W., et al. (2017). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. [Link]

  • Avula, B., et al. (2021). Recent Advances in the Synthesis of Quinoxalines. A Mini Review. Polycyclic Aromatic Compounds. [Link]

  • ResearchGate. (n.d.). (PDF) Recent Advances on the Synthesis, Reactions and Evaluation of the Pharmacological Properties of Quinoxaline, Quinoxaline-2-One and Quinoxaline-2,3-Dione. Retrieved from [Link]

  • Wan, J.-P., & Wei, L. (n.d.). QUINOXALINE SYNTHESIS BY DOMINO REACTIONS.
  • Sequential Synthesis, Olfactory Properties, and Biological Activity of Quinoxaline Derivatives. (2017). ACS Omega. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of tetrahydroquinoxalines. Retrieved from [Link]

  • Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors. (2023). Bioorganic Chemistry. [Link]

  • Adhikari, P., et al. (2021). Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid. Organic Letters. [Link]

  • Oxidative hydrolysis of aliphatic bromoalkenes: scope study and reactivity insights. (2023). Beilstein Journal of Organic Chemistry. [Link]

  • Enantioselective Catalytic α-Alkylation of Aldehydes via an SN1 Pathway. (2010). Science. [Link]

  • Organic Syntheses. (n.d.). Isoquinoline, 5-bromo-8-nitro-. Retrieved from [Link]

  • PubChem. (n.d.). 6-Bromo-1,2,3,4-tetrahydroquinoline. Retrieved from [Link]

  • Watson International. (n.d.). This compound CAS 912284-82-3. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2023, October 15). Reaction of Alkynes with HBr | Markovnikov Hydrohalogenation [Video]. YouTube. [Link]

Sources

Technical Support Center: Managing Impurities in 6-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxaline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxaline. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with managing impurities in this critical starting material. Here, you will find practical, in-depth guidance in a question-and-answer format to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most likely sources of impurities in my this compound starting material?

A1: Impurities in this compound (Molecular Formula: C₉H₁₁BrN₂, Molecular Weight: 227.10)[1][2] typically originate from three main sources: the synthetic route used to prepare the compound, subsequent degradation, and storage conditions. A common synthetic approach involves the formation of a tetrahydroquinoxaline ring system followed by N-methylation.[3] Potential impurities can therefore include unreacted starting materials from each step, byproducts of side reactions, and residual reagents or solvents. The compound, like many heterocyclic amines, can also be susceptible to oxidation over time.

Q2: I see an unexpected peak in the HPLC analysis of my starting material. How can I begin to identify it?

A2: The first step in identifying an unknown peak is to consider its retention time relative to the main peak. Early eluting peaks often correspond to more polar compounds, while later eluting peaks are typically more nonpolar. Couple this with mass spectrometry (LC-MS) to obtain the mass-to-charge ratio (m/z) of the impurity. This information, when compared against the expected masses of potential impurities (see the Impurity Profile Table below), can provide a strong indication of its identity. For a more definitive structural confirmation, preparative HPLC may be necessary to isolate the impurity for analysis by Nuclear Magnetic Resonance (NMR) spectroscopy.[4]

Q3: Can the position of the bromine atom vary, leading to isomeric impurities?

A3: Yes, isomeric impurities are a possibility, arising from the initial bromination of the quinoxaline or a substituted aniline precursor. While the 6-bromo isomer is the desired product, small amounts of other positional isomers (e.g., 5-bromo, 7-bromo, or 8-bromo) could be formed depending on the directing effects of the substituents and the reaction conditions. These isomers will have the same mass as the desired product, making them indistinguishable by mass spectrometry alone. Their presence is typically confirmed by careful analysis of ¹H and ¹³C NMR spectra, as the substitution pattern significantly affects the chemical shifts and coupling constants of the aromatic protons.[4][5]

Q4: How should I properly store this compound to minimize degradation?

A4: To maintain the integrity of your starting material, it should be stored in a cool, dark place under an inert atmosphere (e.g., argon or nitrogen).[1] This minimizes the risk of oxidation, which can lead to the formation of N-oxides or other degradation products. The container should be tightly sealed to prevent moisture ingress, which could potentially lead to hydrolysis of the bromine substituent under certain conditions.

Troubleshooting Guides

This section provides detailed troubleshooting for specific experimental scenarios.

Scenario 1: An m/z peak corresponding to the demethylated analogue is observed in the mass spectrum.

Question: My LC-MS analysis shows a significant peak with an m/z of 213/215, which corresponds to 6-Bromo-1,2,3,4-tetrahydroquinoxaline. Why is this present and how can I remove it?

Answer:

Plausible Cause: The presence of 6-Bromo-1,2,3,4-tetrahydroquinoxaline (the demethylated analogue) is a common impurity that typically arises from incomplete N-methylation during the synthesis. Reductive amination is a common method for N-methylation, and if the reaction does not go to completion, the unreacted starting material will remain.[3][6]

Troubleshooting Workflow:

  • Confirm Identity: The mass spectrum of a brominated compound will show a characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 m/z units (due to the ⁷⁹Br and ⁸¹Br isotopes). The observed m/z of 213/215 is consistent with the demethylated structure.

  • Quantify the Impurity: Use the peak area from your HPLC chromatogram to determine the percentage of this impurity. If it is above your acceptable limit, purification is necessary.

  • Purification Strategy:

    • Flash Chromatography: Due to the difference in polarity between the secondary amine (demethylated) and the tertiary amine (product), flash column chromatography is often an effective purification method. Since basic amines can interact strongly with acidic silica gel, it may be necessary to modify the mobile phase.[7]

      • Stationary Phase: Silica gel

      • Mobile Phase: A gradient of ethyl acetate in hexanes is a good starting point. If peak tailing is observed, add a small amount (0.5-1%) of triethylamine to the mobile phase to improve the peak shape and resolution.

Experimental Protocol: Flash Chromatography Purification

  • Dissolve the crude this compound in a minimal amount of dichloromethane.

  • Add silica gel and evaporate the solvent to create a dry-loaded sample.

  • Pack a silica gel column with your chosen mobile phase (e.g., 95:5 hexanes:ethyl acetate with 0.5% triethylamine).

  • Carefully add the dry-loaded sample to the top of the column.

  • Elute the column with a gradient of increasing ethyl acetate concentration.

  • Collect fractions and analyze them by TLC or HPLC to identify those containing the pure product.

  • Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.

Scenario 2: My ¹H NMR spectrum shows more than the expected number of aromatic signals.

Question: The aromatic region of my ¹H NMR spectrum is complex and suggests the presence of an additional, isomeric species. How can I confirm this and what can be done?

Answer:

Plausible Cause: The presence of additional aromatic signals, especially if they integrate to a significant fraction of a proton, strongly suggests the presence of a positional isomer. This impurity would have been carried through from the initial bromination step of the synthesis.

Troubleshooting Workflow:

start Complex Aromatic Signals in ¹H NMR check_ms Review LC-MS Data start->check_ms ms_result Does MS show a single mass? check_ms->ms_result isomers Isomeric Impurity Likely ms_result->isomers Yes other_impurity Non-isomeric Impurity ms_result->other_impurity No nmr_analysis Detailed 2D NMR Analysis (COSY, HSQC) isomers->nmr_analysis confirm_structure Confirm Structure of Isomer nmr_analysis->confirm_structure purification Attempt Purification confirm_structure->purification prep_hplc Preparative HPLC purification->prep_hplc recrystallization Recrystallization purification->recrystallization accept_material Accept Material if Impurity Level is Tolerable prep_hplc->accept_material reject_material Reject Material if Impurity is Critical prep_hplc->reject_material recrystallization->accept_material recrystallization->reject_material cluster_0 Step 1: Synthesis of Tetrahydroquinoxaline Core cluster_1 Step 2: N-Methylation A 4-Bromo-1,2-phenylenediamine C 6-Bromo-1,2,3,4-tetrahydroquinoxaline A->C Cyclization I1 Isomeric Phenylenediamines B Glyoxal B->C F This compound (Product) C->F Reductive Amination I2 Unreacted Starting Materials C->I2 Incomplete Reaction D Formaldehyde D->F E Reducing Agent (e.g., NaBH(OAc)₃) E->F I3 Oxidation Products F->I3 Degradation on Storage I4 Over-methylated byproducts F->I4 Side Reaction I1->C

Caption: Plausible synthetic pathway and points of impurity introduction.

Table 1: Profile of Potential Impurities

This table summarizes the key analytical markers for the target compound and its potential impurities, which can be used as a reference during LC-MS analysis.

Compound NameMolecular FormulaMolecular Weight (monoisotopic)Expected m/z [M+H]⁺ (⁷⁹Br/⁸¹Br)Origin
This compound C₉H₁₁BrN₂226.01227.02 / 229.02Target Product
6-Bromo-1,2,3,4-tetrahydroquinoxalineC₈H₉BrN₂211.99213.00 / 215.00Incomplete N-methylation
Isomeric Bromo-1-methyl-1,2,3,4-tetrahydroquinoxalineC₉H₁₁BrN₂226.01227.02 / 229.02Side reaction during bromination
1,4-Dimethyl-6-bromo-1,2,3,4-tetrahydroquinoxalineC₁₀H₁₃BrN₂240.03241.04 / 243.04Over-methylation
6-Bromo-1-methyl-quinoxalineC₉H₇BrN₂221.98223.00 / 225.00Oxidation/Dehydrogenation of the target product

References

  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (2021). Royal Society of Chemistry. [Link]

  • Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. (n.d.). PubMed Central. [Link]

  • Is there an easy way to purify organic amines? (2023). Biotage. [Link]

  • Facile Synthesis of Spirocyclic Tetrahydroquinolines via C(sp3)–H Functionalization in a Cascade Redox Process. (2022). Thieme Connect. [Link]

  • Examples of quinoline and tetrahydroquinoline derived compounds with biological activity. (n.d.). ResearchGate. [Link]

  • Tetrahydroquinoline synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Tracing major metabolites of quinoxaline-1,4-dioxides in abalone with high-performance liquid chromatography tandem positive-mode electrospray ionization mass spectrometry. (n.d.). PubMed. [Link]

  • Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid. (n.d.).
  • Reductive N-methylation of quinolines with paraformaldehyde and H2 for sustainable synthesis of N-methyl tetrahydroquinolines. (n.d.). Royal Society of Chemistry. [Link]

  • a) Synthesis of tetrahydroquinoline by N‐methylation of quinolines with CO2 and b) screened ligands. (n.d.). ResearchGate. [Link]

  • Synthesis of 6-bromo-4-iodoquinoline. (n.d.). Atlantis Press. [Link]

  • [Determination of quinoxalines veterinary drug residues in food products of animal origin by high performance liquid chromatography-tandem mass spectrometry]. (n.d.). PubMed. [Link]

  • Reductive Amination. (n.d.). Myers Chem 115. [Link]

  • Simple Purification and Ultrahigh-Pressure Liquid Chromatography–Tandem Mass Spectrometry Determination of Five Quinoxaline 1,4-dioxides and their Metabolites in Swine Liver. (2021). LCGC International. [Link]

  • Synthesis of 6-bromo-4-iodoquinoline. (2022). ResearchGate. [Link]

  • Reductive Amination - Common Conditions. (n.d.). Organic Chemistry Data. [Link]

  • ¹³C NMR spectroscopy chemical shifts of tetrahydroquinoline species. (n.d.). ResearchGate. [Link]

  • Reductive Amination, and How It Works. (2017). Master Organic Chemistry. [Link]

  • Clean-up procedures for the analysis of heterocyclic aromatic amines (aminoazaarenes) from heat-treated meat samples. (n.d.). ResearchGate. [Link]

  • Reductive Amination | Synthesis of Amines. (2025). YouTube. [Link]

  • An efficient and convenient method for the purification of mutagenic heterocyclic amines in heated meat products. (n.d.). PubMed. [Link]

  • Catalytic asymmetric synthesis of N-substituted tetrahydroquinoxalines via regioselective Heyns rearrangement and stereoselective transfer hydrogenation in one pot. (n.d.). PubMed Central. [Link]

  • 2-Methyl-5,6,7,8-tetrahydroquinoxaline. (n.d.). PubChem. [Link]

  • Gas-liquid chromatography and mass spectrometry of quinoxalines derived from various homoglucans by alkaline o-phenylenediamine method. (n.d.). Sci-Hub. [Link]

  • This compound. (n.d.). MySkinRecipes. [Link]

  • Tracing major metabolites of quinoxaline-1,4-dioxides in abalone with high performance liquid chromatography tandem positive mode electrospray ionization mass spectrometry. (n.d.). Semantic Scholar. [Link]

  • 6-Bromo-1,2,3,4-tetrahydroquinoline. (n.d.). PubChem. [Link]

  • Discovery of Tetrahydroquinoxalines as Bromodomain and Extra-Terminal Domain (BET) Inhibitors with Selectivity for the Second Bromodomain. (2018). PubMed. [Link]

  • NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. (2019). ADMET and DMPK. [Link]

  • NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. (2019). PubMed Central. [Link]

  • This compound CAS 912284-82-3. (n.d.). Watson International. [Link]

  • QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. (n.d.). N/A. [Link]

  • Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liqu. (2021). N/A. [Link]

  • Bedaquiline-Impurities. (n.d.). Pharmaffiliates. [Link]

  • 6-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxaline (C007B-513084). (n.d.). Cenmed Enterprises. [Link]

  • CAS No. 912284-82-3, this compound. (n.d.). 001CHEMICAL. [Link]

Sources

Technical Support Center: Solvent Effects on the Reactivity of 6-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxaline

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for 6-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxaline. This guide is designed for researchers, medicinal chemists, and process development professionals who are utilizing this versatile heterocyclic scaffold. Here, we address common challenges and frequently asked questions regarding its reactivity, with a specific focus on the critical role of solvent selection in directing reaction outcomes.

Introduction: Understanding the Substrate

This compound is an electron-rich heteroaromatic compound. The tetrahydro-pyrazine ring, particularly the two nitrogen atoms, acts as an activating group through electron donation into the aromatic system. This electronic nature significantly influences the reactivity of the C-Br bond, primarily towards nucleophilic aromatic substitution (SNAr) reactions. However, successful and high-yielding transformations are critically dependent on navigating the delicate interplay between the substrate, nucleophile, and the reaction medium. This guide provides expert insights into troubleshooting common issues and optimizing your experimental design.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Question 1: My nucleophilic substitution reaction on this compound is proceeding very slowly or not at all. What is the likely cause?

Answer: This is a common issue often rooted in solvent choice and the nature of the nucleophile. The primary pathway for substitution on this substrate is the Nucleophilic Aromatic Substitution (SNAr) mechanism. This is a two-step process involving the formation of a negatively charged intermediate called a Meisenheimer complex.[1]

Several factors could be contributing to low reactivity:

  • Inappropriate Solvent Polarity: SNAr reactions are highly sensitive to the solvent environment. The rate-determining step is typically the initial attack of the nucleophile to form the charged Meisenheimer complex. A solvent that can stabilize this charged intermediate without deactivating the nucleophile is essential.

  • Use of Polar Protic Solvents: Solvents like water, methanol, or ethanol can be detrimental. These polar protic solvents form strong hydrogen bonds with the nucleophile, creating a "solvent cage" around it.[2][3][4][5] This solvation shell stabilizes the nucleophile, reducing its energy and making it less reactive and available to attack the electrophilic carbon.[4][6]

  • Weak Nucleophile: The inherent strength of the nucleophile is paramount. While the tetrahydroquinoxaline ring is activated, a weak nucleophile may still require forcing conditions (high temperature) which can lead to decomposition.

  • Insufficient Base: If your nucleophile is neutral (e.g., an alcohol or a secondary amine), a base is required to deprotonate it and increase its nucleophilicity. If the base is too weak or sterically hindered, the concentration of the active nucleophile will be too low.

Troubleshooting Steps:

  • Switch to a Polar Aprotic Solvent: Immediately replace any protic solvents with a suitable polar aprotic alternative like DMF, DMSO, NMP, or acetonitrile.[1]

  • Assess Nucleophile Strength: If possible, consider using a stronger nucleophile or a more effective base to generate the nucleophile in situ.

  • Increase Temperature: Cautiously increase the reaction temperature in 10-20 °C increments. Monitor the reaction by TLC or LC-MS to check for product formation versus decomposition.

Question 2: What is the ideal solvent for SNAr reactions with this substrate, and why?

Answer: The ideal solvents for SNAr reactions involving this compound are polar aprotic solvents .

Causality: Polar aprotic solvents (e.g., DMSO, DMF, NMP, acetonitrile) possess large dipole moments that allow them to dissolve polar reagents and stabilize charged intermediates, which is crucial for the SNAr mechanism.[1] However, they lack acidic protons and cannot act as hydrogen bond donors.[2][3]

This has two major benefits:

  • Enhanced Nucleophilicity: They solvate the cation (e.g., Na⁺, K⁺) of a salt but leave the anionic nucleophile relatively "naked" and unsolvated.[3] This lack of a solvent cage makes the nucleophile more reactive and kinetically competent to attack the aromatic ring.[2][6]

  • Stabilization of the Meisenheimer Complex: The polar nature of the solvent helps to stabilize the delocalized negative charge of the Meisenheimer intermediate, lowering the activation energy of the first step and accelerating the reaction rate.[1]

The choice among polar aprotic solvents often comes down to solubility and boiling point. DMSO and DMF are excellent choices for their high polarity and solvating power.

SNAr_Mechanism Figure 1: S N Ar Mechanism Reactants This compound + Nu⁻ Intermediate Meisenheimer Complex (Anionic σ-complex) Stabilized by Polar Aprotic Solvent Reactants->Intermediate Step 1: Nucleophilic Attack (Rate-Determining) Product Substituted Product + Br⁻ Intermediate->Product Step 2: Loss of Leaving Group

Figure 1: SNAr Mechanism on the quinoxaline core.
Question 3: I am observing significant amounts of side products. What are they and how can I suppress their formation?

Answer: Side product formation often arises from the reactivity of the nitrogen atoms in the tetrahydroquinoxaline ring or from competing reaction pathways.

Potential Side Reactions:

  • N-Arylation/Alkylation: The secondary amine (at the 4-position) is nucleophilic and can potentially react with another molecule of the starting material under basic conditions, leading to dimer formation. If your nucleophile is generated using a strong base, deprotonation of this amine followed by reaction is possible.

  • Elimination Reactions: While less common for SNAr, if conditions are harsh (very strong, bulky bases), elimination pathways could be considered, though this is mechanistically less favorable.

  • Reaction with Solvent: At high temperatures, solvents like DMF can decompose to generate dimethylamine, which can act as a nucleophile, leading to an unwanted dimethylamino-substituted product.

Mitigation Strategies:

  • Protecting Groups: If N-arylation is a persistent issue, consider protecting the secondary amine at the N-4 position with a suitable protecting group (e.g., Boc, Cbz) before performing the SNAr reaction. This group can be removed in a subsequent step.

  • Control of Stoichiometry and Base: Use a base that is strong enough to deprotonate your nucleophile but not the N-4 amine. A non-nucleophilic base like K₂CO₃ or Cs₂CO₃ is often a good first choice.[7] Avoid strong, non-selective bases like NaH unless absolutely necessary and at low temperatures.[7][8]

  • Temperature Management: Run the reaction at the lowest temperature that affords a reasonable rate to minimize solvent decomposition and other side reactions.

  • Solvent Purity: Always use high-purity, dry solvents to avoid introducing nucleophilic impurities like water or amines.

Troubleshooting_Workflow Figure 2: Solvent Selection Workflow Start Reaction Issue: Low Yield / Slow Rate CheckSolvent Is the solvent Polar Protic? (e.g., MeOH, H₂O) Start->CheckSolvent SwitchSolvent Switch to Polar Aprotic Solvent (e.g., DMF, DMSO, NMP) CheckSolvent->SwitchSolvent Yes CheckNucleophile Is the nucleophile strong enough? CheckSolvent->CheckNucleophile No SwitchSolvent->CheckNucleophile IncreaseTemp Cautiously increase temperature. Monitor for decomposition. CheckNucleophile->IncreaseTemp Yes OptimizeBase Use stronger/less hindered base. Consider pre-deprotonation. CheckNucleophile->OptimizeBase No Success Reaction Optimized IncreaseTemp->Success OptimizeBase->IncreaseTemp

Figure 2: Troubleshooting workflow for reaction optimization.

Key Data Summary: Solvent Selection

The following table summarizes the properties of common solvents and their general impact on SNAr reactions with this compound.

SolventTypeDielectric Constant (ε)Suitability for SNArRationale
Water (H₂O) Polar Protic80.1PoorStrong H-bonding cages and deactivates the nucleophile.[3][4]
Methanol (MeOH) Polar Protic32.7PoorDeactivates nucleophile via H-bonding; can act as a competing nucleophile.[2]
Ethanol (EtOH) Polar Protic24.5PoorDeactivates nucleophile via H-bonding.
Acetonitrile (MeCN) Polar Aprotic37.5GoodGood polarity, less prone to decomposition than amides, but may have lower solubility for some salts.[1]
DMF Polar Aprotic36.7ExcellentHigh polarity, excellent solvating power for a wide range of reagents.[1][9]
DMSO Polar Aprotic46.7ExcellentHighest polarity, excellent solvating power, but can be difficult to remove and has a high boiling point.
NMP Polar Aprotic32.2ExcellentSimilar to DMF but with a higher boiling point, useful for high-temperature reactions.[1]
THF Polar Aprotic7.6ModerateLower polarity may not be sufficient to stabilize the Meisenheimer complex effectively, leading to slower reactions.
Toluene Non-polar2.4Very PoorUnable to dissolve ionic nucleophiles or stabilize charged intermediates.

Experimental Protocols

Protocol: General Procedure for Buchwald-Hartwig Amination (An SNAr-type Cross-Coupling)

This protocol outlines a general method for the coupling of an amine with this compound, a reaction highly dependent on the correct solvent and catalytic system.

Materials:

  • This compound (1.0 eq)

  • Amine nucleophile (1.2 eq)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Ligand (e.g., Xantphos, 4 mol%)

  • Base (e.g., Cs₂CO₃, 2.0 eq)

  • Anhydrous Toluene or Dioxane (as solvent)

Procedure:

  • Vessel Preparation: To a dry, oven-baked reaction vial or flask equipped with a magnetic stir bar, add the palladium catalyst, ligand, and base under an inert atmosphere (e.g., Argon or Nitrogen).

  • Reagent Addition: Add this compound and the amine nucleophile to the flask.

  • Solvent Addition: Add the anhydrous solvent (Toluene or Dioxane) via syringe. The volume should be sufficient to create a 0.1-0.2 M solution with respect to the starting bromide.

  • Reaction: Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent like ethyl acetate.

    • Filter the mixture through a pad of celite to remove the palladium catalyst and inorganic salts.

    • Wash the filtrate with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient).

References

  • Uçar, S., Eşsiz, S., & Daştan, A. (2017). Bromination of quinoxaline (1) with NBS in AcOH or DMF. Tetrahedron, 73(12), 1618-1632.
  • BenchChem. (2025). An In-depth Technical Guide to 6-Bromo-1-methylquinolin-4(1H)-one: Discovery, Synthesis, and Biological Potential.
  • Chemistry Steps. Polar Protic and Polar Aprotic Solvents.
  • LibreTexts Chemistry. (2023). Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution.
  • St. Paul's Cathedral Mission College. Nucleophilic Substitution Reactions SEM-2, CC-3 PART-2, PPT-17 Nucleophilic Substitution Reaction (PART-2) Solvent Effects 1.
  • BenchChem. Technical Support Center: Synthesis of 6-Bromo-1-methylquinolin-4(1H)-one.
  • Oreate AI Blog. (2026). The Role of Polar Protic Solvents in Chemical Reactions.
  • KPU Pressbooks. 7.5 SN1 vs SN2 – Organic Chemistry I.
  • Wordpress. (2026). SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents.
  • Thornley, R. (2017). 20.1 Polar Protic/Aprotic Solvent Choice in Sn1 & Sn2 Reactions [HL IB Chemistry]. YouTube.

Sources

preventing decomposition of 6-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxaline during reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 6-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxaline

Introduction: Welcome to the technical support guide for this compound. This valuable intermediate is integral to the synthesis of complex bioactive molecules in pharmaceutical and materials science research.[1][2] However, the inherent chemical nature of the tetrahydroquinoxaline scaffold presents stability challenges, primarily its susceptibility to decomposition during synthetic manipulations. This guide is structured to provide researchers, scientists, and drug development professionals with actionable insights and protocols to mitigate degradation, ensuring reaction efficiency and product purity. We will delve into the mechanistic underpinnings of its instability and offer field-proven troubleshooting strategies.

Frequently Asked Questions (FAQs)

Q1: What is the primary decomposition pathway for this compound?

The principal decomposition route is the oxidation of the tetrahydroquinoxaline ring to its aromatic quinoxaline counterpart. The dihydropyrazine fragment of the molecule is electron-rich and functions as a hydrogen donor, making it susceptible to a variety of oxidants, including atmospheric oxygen, particularly at elevated temperatures or in the presence of metal catalysts.[3] This process is thermodynamically favorable as it leads to the formation of a stable aromatic system. The presence of two nitrogen atoms enhances the ring's electron density, further increasing its propensity for oxidation.

Q2: What are the ideal storage conditions for this compound to ensure long-term stability?

To minimize oxidative degradation and other potential decomposition pathways, this compound should be stored under a set of controlled conditions. Based on safety data sheets for structurally similar compounds, the following is recommended:

ConditionRecommendationRationale
Temperature 2-8°CReduces the rate of potential decomposition reactions.[4]
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation by atmospheric oxygen.[5]
Light Amber vial / Protect from lightPrevents photo-induced degradation.[6]
Container Tightly sealed containerPrevents moisture and air ingress.[7][8][9]

Q3: Are there any common reagents or reaction conditions that are known to be incompatible with this molecule?

Yes. Due to its sensitivity, several classes of reagents and conditions should be used with caution or avoided altogether:

  • Strong Oxidizing Agents: Reagents like KMnO₄, H₂O₂, or even mild oxidants can rapidly convert the compound to its quinoxaline form.

  • High Temperatures: Prolonged heating (>80-100 °C) can accelerate thermal decomposition and oxidation, even in the absence of overt oxidizing agents.[3]

  • Strong Acids: While the molecule is basic, strong acidic conditions can lead to side reactions or instability. If acidic conditions are necessary, they should be carefully controlled.

  • Certain Metal Catalysts: Some transition metals, particularly under aerobic conditions, can catalyze the oxidation of the tetrahydroquinoxaline ring. Care must be taken during cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to ensure the reaction is thoroughly deoxygenated.

Troubleshooting Guide for Synthesis

This section addresses specific issues you may encounter during reactions involving this compound.

Problem 1: My reaction mixture is turning dark brown or black upon heating.

  • Probable Cause: This is a classic indicator of oxidative decomposition leading to the formation of polymeric, tar-like byproducts. The initial oxidation to the aromatic quinoxaline can be followed by further reactions, especially at higher temperatures.

  • Immediate Action:

    • Immediately cool the reaction vessel to 0°C or room temperature.

    • Purge the headspace of the flask with an inert gas (Argon or Nitrogen) to displace any oxygen.

  • Preventative Protocol: Implement rigorous air-free techniques from the start. This is non-negotiable for achieving high yields and purity.

Protocol 1: Setting Up a Reaction Under Inert Atmosphere
  • Glassware Preparation: Dry all glassware in an oven at >120°C for at least 4 hours and allow it to cool in a desiccator or under a stream of inert gas.

  • Reagent Preparation:

    • Add this compound and any other solid reagents to the reaction flask.

    • Seal the flask with a rubber septum.

    • Insert a needle connected to a Schlenk line or a balloon filled with inert gas. Insert a second, venting needle.

    • Evacuate the flask under vacuum and backfill with inert gas. Repeat this "purge cycle" at least three times.

  • Solvent Addition: Use anhydrous, degassed solvents. Solvents can be degassed by sparging with an inert gas for 30-60 minutes or by several freeze-pump-thaw cycles. Transfer the solvent to the reaction flask via cannula or a gas-tight syringe.

  • Reaction Execution: Maintain a positive pressure of inert gas throughout the reaction, either from a balloon or a Schlenk line connected to a bubbler.

Problem 2: TLC analysis shows my starting material is consumed, but I have a major new, UV-active spot with a higher Rf value and low yield of my desired product.

  • Probable Cause: The new, less polar spot (higher Rf) is very likely the aromatized 6-Bromo-1-methyl-quinoxaline. This indicates that while your desired reaction may be occurring, it is competing with the oxidation of your starting material.

  • Troubleshooting Workflow:

G start Low Yield & Aromatized Byproduct Detected check_inert Was the reaction run under strict inert atmosphere? start->check_inert check_solvent Were solvents properly degassed? check_inert->check_solvent Yes implement_inert Implement Protocol 1 for Inert Atmosphere check_inert->implement_inert No check_temp Can the reaction temperature be lowered? check_solvent->check_temp Yes implement_degas Use Freeze-Pump-Thaw or Sparge Solvents check_solvent->implement_degas No check_protection Is N4-protection a viable strategy? check_temp->check_protection No implement_temp Screen lower temperatures (e.g., RT, 40°C, 60°C) check_temp->implement_temp Yes implement_protection Implement Protocol 2 for N-Boc Protection check_protection->implement_protection Yes end Re-run Optimized Reaction check_protection->end No implement_inert->end implement_degas->end implement_temp->end implement_protection->end

Caption: Troubleshooting workflow for low yield issues.

Problem 3: My subsequent reaction (e.g., a cross-coupling) is failing, and I suspect the secondary amine (N4-H) is interfering.

  • Probable Cause: The secondary amine at the N4 position is nucleophilic and slightly acidic. It can interfere with many common organic reactions by reacting with electrophiles, coordinating to metal catalysts, or acting as an unwanted base.

  • Solution: Protect the N4 amine before carrying out the desired reaction. A tert-butyloxycarbonyl (Boc) group is an excellent choice as it is robust under many conditions but can be removed easily with acid.[10]

Protocol 2: N4-Boc Protection
  • Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF) (approx. 0.1 M concentration).

  • Addition of Reagents: Add Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) and a non-nucleophilic base like Triethylamine (TEA) (1.2 eq) or Diisopropylethylamine (DIPEA) to the solution.

  • Reaction: Stir the mixture at room temperature. The reaction is typically complete within 2-4 hours. Monitor its progress by TLC until the starting material is fully consumed.

  • Workup:

    • Quench the reaction with water or a saturated aqueous solution of NH₄Cl.

    • Extract the aqueous layer with an organic solvent (e.g., DCM or Ethyl Acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The resulting Boc-protected product can be purified by flash column chromatography on silica gel if necessary.

This protected intermediate is now significantly more stable against oxidation and lacks the reactive N-H proton, making it suitable for a wider range of subsequent transformations. The Boc group can be readily removed post-transformation using an acid like trifluoroacetic acid (TFA) in DCM.[11]

Visualizing the Decomposition Pathway

The following diagram illustrates the primary oxidative decomposition pathway.

Caption: Oxidation of the tetrahydroquinoxaline core.

References

  • Baran, P. (n.d.). Protecting Groups. Scripps Research. Retrieved from [Link]

  • University of Bristol School of Chemistry. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. Retrieved from [Link]

  • Wikipedia. (n.d.). Protecting group. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

  • Lodder, M., et al. (2003). Tetrahydrofuranyl and Tetrahydropyranyl Protection of Amino Acid Side-Chains Enables Synthesis of a Hydroxamate-Containing Aminoacylated tRNA. Nucleic Acids Research, 31(22), 6492–6499. Retrieved from [Link]

  • Koçyiğit, Ü. M., et al. (2015). Synthesis of aryl substituted quinolines and tetrahydroquinolines through Suzuki-Miyaura coupling reactions. ResearchGate. Retrieved from [Link]

  • Cenmed Enterprises. (n.d.). This compound. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • 001CHEMICAL. (n.d.). This compound. Retrieved from [Link]

  • Choi, J. P., et al. (2018). Thermal Stability Improvement of exo-Tetrahydrodicyclopentadiene by 1,2,3,4-Tetrahydroquinoxaline: Mechanism and Kinetics. Energy & Fuels, 32(6), 6756-6765. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • ChemWhat. (n.d.). This compound. Retrieved from [Link]

  • Dhibar, S., et al. (2022). Utilization of Cooperative Ni Catalyst for Selective Transfer Hydrogenation of N-Heteroarenes with Minimal Hydrogen Surrogate. Inorganic Chemistry, 61(4), 2115-2123. Retrieved from [Link]

  • Anarjan, N., & Tan, C. P. (2013). Effects of Storage Temperature, Atmosphere and Light on Chemical Stability of Astaxanthin Nanodispersions. Journal of the American Oil Chemists' Society, 90, 1145-1152. Retrieved from [Link]

Sources

Technical Support Center: Workup Procedures for Reactions Involving 6-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxaline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 6-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxaline (CAS No: 912284-82-3)[1][2][3]. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the common challenges encountered during the workup of reactions utilizing this versatile building block. As a key intermediate in the synthesis of bioactive compounds, particularly those targeting neurological and psychiatric disorders, mastering its handling is crucial for successful outcomes[4].

Core Compound Properties

A foundational understanding of the physical and chemical properties of this compound is essential for designing effective workup strategies.

PropertyValueSource
CAS Number 912284-82-3[1][2][3]
Molecular Formula C₉H₁₁BrN₂[2][3]
Molecular Weight 227.10 g/mol [2][3]

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

FAQ 1: General Workup Strategy for Palladium-Catalyzed Cross-Coupling Reactions

Question: What is a reliable, general workup procedure for a Suzuki-Miyaura or Buchwald-Hartwig reaction using this compound?

Answer: A robust, general workup protocol for palladium-catalyzed cross-coupling reactions is critical for isolating the desired product in high purity. The following step-by-step guide is a validated starting point.

Experimental Protocol: General Cross-Coupling Workup

  • Cooling and Quenching: Upon reaction completion (monitored by TLC or LC-MS), cool the reaction mixture to room temperature. If necessary, quench the reaction by slowly adding water to decompose any remaining reactive species.

  • Filtration of Palladium Catalyst: A crucial step is the removal of the heterogeneous palladium catalyst. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and filter it through a pad of Celite® or silica gel. Wash the filter cake thoroughly with the same solvent to ensure complete recovery of the product.[5][6] This prevents palladium contamination in the final product, which can interfere with subsequent steps and biological assays.

  • Liquid-Liquid Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with:

    • Water (to remove water-soluble inorganic salts).

    • Saturated aqueous sodium bicarbonate solution (if the reaction was run under acidic conditions or to remove acidic byproducts).

    • Brine (to facilitate phase separation and remove residual water).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[6]

  • Purification: The resulting crude product will likely require purification. Column chromatography on silica gel is the most common method. The choice of eluent system will depend on the polarity of your product and should be determined by TLC analysis. A common starting point is a hexane/ethyl acetate gradient.[6]

Logical Workflow for General Workup

A Reaction Completion B Cool to Room Temperature A->B C Filter through Celite® B->C Remove Pd Catalyst D Liquid-Liquid Extraction C->D Isolate Crude Product E Dry Organic Layer D->E F Concentrate in vacuo E->F G Purify by Column Chromatography F->G Crude Product H Pure Product G->H

Caption: General workup workflow for cross-coupling reactions.

FAQ 2: Dealing with Emulsions During Extraction

Question: I am consistently getting a persistent emulsion during the aqueous workup of my reaction mixture. How can I resolve this?

Answer: Emulsion formation is a common issue, particularly when dealing with amine-containing compounds like tetrahydroquinoxalines, which can act as surfactants. Here are several strategies to break emulsions:

  • Addition of Brine: Adding a saturated solution of sodium chloride (brine) can increase the ionic strength of the aqueous phase, which often helps to break up emulsions.

  • Filtration through Celite®: Passing the entire emulsified mixture through a pad of Celite® can sometimes resolve the issue.

  • Solvent Modification: Adding a small amount of a different organic solvent with a different density (e.g., diethyl ether if you are using ethyl acetate) can alter the properties of the organic phase and aid separation.

  • Centrifugation: If available, centrifuging the mixture is a highly effective method for separating the layers.

  • Patience: Sometimes, simply allowing the mixture to stand undisturbed for an extended period can lead to separation.

FAQ 3: Incomplete Removal of Boronic Acid/Ester in Suzuki Reactions

Question: After my Suzuki coupling workup, I see byproducts in my NMR that I suspect are related to the boronic acid starting material. How can I remove these?

Answer: Boronic acids and their corresponding pinacol esters can be challenging to remove completely. Here are some targeted workup modifications:

  • Base Wash: A wash with a mild aqueous base, such as 1M NaOH or saturated NaHCO₃, can help to deprotonate the boronic acid, making it more water-soluble and easier to extract from the organic phase.

  • Oxidative Workup: Adding a small amount of an oxidizing agent, such as hydrogen peroxide, during the basic wash can oxidize the boronic acid to the corresponding alcohol, which is often easier to separate.

  • Complexation with Diols: Boronic acids are known to form complexes with diols. Washing the organic layer with a solution of a diol, like sorbitol or N-methylglucamine, can help to pull the boronic acid into the aqueous phase.

  • Specialized Scavenger Resins: In more persistent cases, using a scavenger resin designed to bind boronic acids can be a highly effective purification strategy.

FAQ 4: Troubleshooting Buchwald-Hartwig Amination Workups

Question: My Buchwald-Hartwig amination reaction with this compound is complete, but I am struggling to isolate my product from the ligand and base. What are some effective strategies?

Answer: The workup of Buchwald-Hartwig aminations requires careful consideration to remove the phosphine ligand, its oxide, and the strong base used in the reaction[7][8][9][10].

  • Ligand Removal: Many modern phosphine ligands are designed to be more polar to aid in their removal.

    • Acid Wash: If your product is stable to acid, a wash with dilute aqueous HCl (e.g., 1M) can protonate the amine product, pulling it into the aqueous layer, while the less basic phosphine ligand remains in the organic layer. The aqueous layer can then be basified and the product re-extracted.

    • Silica Gel Chromatography: Careful column chromatography is often the most effective method for separating the product from the ligand and its oxide.

  • Base Removal: The choice of base can impact the ease of workup.

    • Inorganic Bases: If an inorganic base like K₂CO₃ or Cs₂CO₃ was used, a simple water wash is usually sufficient for its removal.[5]

    • Alkoxide Bases: Stronger alkoxide bases like sodium tert-butoxide are typically quenched with water or a mild acid during the workup.

Troubleshooting Logic for Buchwald-Hartwig Workup

Start Crude Reaction Mixture Filter Filter through Celite® Start->Filter Extract Aqueous Extraction Filter->Extract Check_Purity Check Purity (TLC/LC-MS) Extract->Check_Purity Acid_Wash Acid Wash (e.g., 1M HCl) Extract->Acid_Wash Ligand Contamination Purify Column Chromatography Check_Purity->Purify Impurities Present Final_Product Pure Product Check_Purity->Final_Product Sufficiently Pure Purify->Final_Product Acid_Wash->Extract

Caption: Troubleshooting workflow for Buchwald-Hartwig amination workups.

References

  • Benchchem. (n.d.). Application Notes and Protocols for Suzuki Coupling Reactions with 7-Bromo-1-tetralone.
  • ChemicalBook. (n.d.). 6-Bromoquinoxaline synthesis.
  • ResearchGate. (2014). How can the work up of Suzuki Reaction of arylbromides be best carried out?.
  • ChemWhat. (n.d.). This compound CAS#: 912284-82-3.
  • 001CHEMICAL. (n.d.). CAS No. 912284-82-3, this compound.
  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • PubMed. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain.
  • Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling.
  • MySkinRecipes. (n.d.). This compound.
  • ChemScene. (n.d.). This compound.
  • ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow.
  • ResearchGate. (n.d.). Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain | Request PDF.
  • ResearchGate. (n.d.). Buchwald–Hartwig Reactions of Monohaloflavones | Request PDF.

Sources

Technical Support Center: Characterization of Unexpected Byproducts with 6-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxaline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxaline is a valuable intermediate in the synthesis of a variety of biologically active molecules.[1][2] Its unique structure makes it a key building block in medicinal chemistry. However, like many heterocyclic compounds, its synthesis and subsequent reactions can sometimes lead to the formation of unexpected byproducts. This guide is designed to provide you with the necessary information to identify, understand, and troubleshoot these issues, ensuring the integrity of your research and development efforts.

This technical support center offers a series of frequently asked questions (FAQs) and troubleshooting guides in a user-friendly question-and-answer format. We will delve into the common and not-so-common byproducts, their mechanisms of formation, and detailed protocols for their characterization and mitigation.

Frequently Asked Questions (FAQs)
Q1: I'm observing a significant amount of a byproduct that appears to be the debrominated analog of my starting material. What is causing this?

A1: This is a common issue known as reductive dehalogenation. It is particularly prevalent in reactions involving transition metal catalysts, such as palladium, which are often used in cross-coupling reactions.[3][4][5] The mechanism can be complex, but it generally involves the oxidative addition of the aryl bromide to the low-valent metal catalyst, followed by a competing reduction pathway instead of the desired cross-coupling.

Troubleshooting Steps:

  • Re-evaluate Your Catalyst System: The choice of ligand and palladium precursor can significantly influence the rate of dehalogenation.[3] Consider using electron-rich, bulky phosphine ligands which can sometimes suppress this side reaction.

  • Optimize Reaction Conditions: Lowering the reaction temperature or reducing the reaction time can sometimes minimize the extent of dehalogenation.[3][6]

  • Choice of Base and Solvent: The nature of the base and solvent can also play a crucial role. In some cases, switching to a weaker base or a different solvent system can disfavor the reductive pathway.

  • Alternative Hydrogen Sources: Be mindful of potential hydrogen sources in your reaction mixture, such as alcohols or even trace amounts of water, which can facilitate the dehalogenation process.[7]

Q2: My reaction mixture has turned a dark color, and I've isolated an insoluble, tar-like material. What is this and how can I prevent it?

Mitigation Strategies:

  • Inert Atmosphere: Ensure your reaction is conducted under a strictly inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric oxygen.[6]

  • Degassed Solvents: Use freshly degassed solvents to remove dissolved oxygen.

  • Temperature Control: Avoid excessive heating, as higher temperatures can accelerate oxidation and polymerization.

  • Starting Material Purity: Impurities in the starting this compound could act as initiators for polymerization. Ensure the purity of your starting material before use.

Q3: I'm seeing a byproduct with the same mass as my desired product, but with a different retention time in LC-MS analysis. What could this be?

A3: This strongly suggests the formation of an isomer. In the context of reactions involving the quinoxaline core, several possibilities exist:

  • Positional Isomers: If your reaction involves the introduction of a new substituent, it's possible that it has added to a different position on the aromatic ring than intended.

  • N-Alkylation vs. O-Alkylation: If the reaction involves a molecule with an ambident nucleophile (capable of reacting at different atoms), you might be observing byproducts from reaction at an alternative site. For example, in certain reactions, O-alkylation can compete with the desired N-alkylation.[11]

Characterization Workflow:

To definitively identify the isomeric byproduct, a combination of spectroscopic techniques is necessary.

dot graph "Isomer_Characterization_Workflow" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

}

Caption: Workflow for Isomer Characterization.

Detailed Spectroscopic Analysis:

  • 1D NMR (¹H and ¹³C): Carefully compare the chemical shifts and coupling patterns of your desired product and the byproduct. Isomeric compounds will exhibit distinct differences in their NMR spectra.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity of atoms within the molecule. An HMBC experiment can be particularly useful for identifying long-range correlations that can help pinpoint the location of substituents.[12]

  • NOESY/ROESY: If the isomerism is stereochemical, these experiments can help determine the spatial proximity of different protons, aiding in the assignment of relative stereochemistry.

Troubleshooting Guide: Common Unexpected Byproducts

This section provides a more in-depth look at specific byproducts, their likely formation mechanisms, and detailed analytical characterization data.

Byproduct Profile 1: Oxidized Quinoxaline
  • Structure: 6-Bromo-1-methyl-1,4-dihydroquinoxaline or 6-Bromo-1-methyl-quinoxaline

dot graph "Oxidation_Pathway" { rankdir="LR"; node [shape=plaintext, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

}

Caption: Oxidation pathway of the tetrahydroquinoxaline.

  • Analytical Characterization:

Technique Expected Observation for Oxidized Byproduct
LC-MS A molecular ion peak corresponding to the loss of 2 or 4 hydrogen atoms compared to the starting material.
¹H NMR Disappearance of the aliphatic proton signals of the tetrahydro- portion and the appearance of new aromatic/vinylic proton signals.
UV-Vis A significant bathochromic (red) shift in the UV-Vis absorption spectrum due to the extended conjugation of the aromatic system.[14]
Byproduct Profile 2: Dimerization Products
  • Structure: Various dimeric structures are possible, often involving the coupling of two tetrahydroquinoxaline units.

  • Analytical Characterization:

Technique Expected Observation for Dimeric Byproduct
LC-MS A molecular ion peak corresponding to approximately double the mass of the starting material.
¹H NMR A more complex spectrum with potentially overlapping signals. A lower proton-to-carbon ratio compared to the monomer.
High-Resolution Mass Spectrometry (HRMS) Essential for obtaining an accurate mass and determining the elemental composition to confirm the dimeric nature.
Experimental Protocols for Byproduct Analysis
Protocol 1: High-Performance Liquid Chromatography (HPLC) Method for Separation

A robust HPLC method is the first step in identifying and quantifying byproducts.[14][15]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: Start with a low percentage of B, and gradually increase to elute more nonpolar compounds. A typical gradient might be 10-90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength where both the starting material and potential byproducts absorb (e.g., 254 nm).

Protocol 2: Sample Preparation for NMR Analysis
  • Isolate the byproduct of interest using preparative HPLC or column chromatography.

  • Ensure the isolated fraction is pure by analytical HPLC.

  • Remove the solvent under reduced pressure.

  • Dry the sample thoroughly under high vacuum to remove any residual solvent.

  • Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) for NMR analysis.

References
  • BenchChem. (2025). Troubleshooting guide for the synthesis of heterocyclic compounds. BenchChem Technical Support.
  • Nagaoka, S., et al. (n.d.). ANTIOXIDANT ACTIVITY AND OXIDATION PRODUCTS OF 1,2,3,4‑TETRAHYDROQUINOXALINES IN PEROXYL RADICAL SCAVENGING REACT.
  • BenchChem. (2025). Strategies to minimize byproduct formation in quinoxaline synthesis. BenchChem Technical Support.
  • Jedinák, L., et al. (2017). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, 82(1), 157-169. [Link]

  • BenchChem. (2025). Application Notes and Protocols for the Analytical Characterization of Quinoxaline Compounds. BenchChem.
  • Jones Research Group. (n.d.). Reduction Reactions and Heterocyclic Chemistry.
  • Li, W., et al. (n.d.). Selective Electrochemical Oxidation of Tetrahydroquinolines to 3,4-Dihydroquinolones. Green Chemistry. [Link]

  • Barrows, T. H., et al. (1977). Studies on models for tetrahydrofolic acid. 7. Reactions and mechanisms of tetrahydroquinoxaline derivatives at the formaldehyde level of oxidation. Journal of the American Chemical Society, 99(11), 3678–3685. [Link]

  • Li, X., et al. (2021). A High-Throughput Screening Method for Determining the Optimized Synthesis Conditions of Quinoxaline Derivatives Using Microdroplet Reaction. Molecules, 26(15), 4479. [Link]

  • Kumar, A., et al. (2020). Recent advances in the transition-metal-free synthesis of quinoxalines. RSC Advances, 10(49), 29481-29503. [Link]

  • Avula, B., et al. (2021). Recent Advances in the Synthesis of Quinoxalines. A Mini Review. Mini-Reviews in Organic Chemistry, 18(1), 3-17.
  • Kristoffersen, T., et al. (2018). Oxidation of dihydroquinoxalinones to quinoxalines. Tetrahedron Letters, 59(43), 3863-3866. [Link]

  • Ökten, S., et al. (2023). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Molecules, 28(9), 3895. [Link]

  • Mąkosza, M., & Wojciechowski, K. (2001). Synthesis of quinoxaline derivatives via aromatic nucleophilic substitution of hydrogen. Organic & Biomolecular Chemistry, 1(18), 3059-3063. [Link]

  • Zhang, Z., et al. (2022). Highly enantioselective synthesis of both enantiomers of tetrahydroquinoxaline derivatives via Ir-catalyzed asymmetric hydrogenation. Chemical Science, 13(36), 10736-10743. [Link]

  • International Journal of Innovative Research in Science, Engineering and Technology. (2019). Synthesis of Heterocyclic Compounds, 8(6).
  • Habib, M. S., & Rees, C. W. (1960). 676. The oxidation of 3-hydroxyquinoxaline-2-carboxyanilide and its N-methyl derivatives. Journal of the Chemical Society (Resumed), 3386. [Link]

  • Köprülü, T. K., et al. (2019). Preparation of brominated tetrahydroquinolines (2 and 3) and quinolines (5 and 6). ResearchGate. [Link]

  • Navarro, O., et al. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry, 69(9), 3173-3180. [Link]

  • Zhang, Z., et al. (2022). Highly enantioselective synthesis of both enantiomers of tetrahydroquinoxaline derivatives via Ir-catalyzed asymmetric hydrogenation. Chemical Science, 13(36), 10736-10743. [Link]

  • Organic Chemistry Portal. (n.d.). Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. [Link]

  • Science topic. (n.d.). 58 questions with answers in HETEROCYCLIC COMPOUNDS SYNTHESIS.
  • Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56.
  • Scribd. (n.d.). Questions-Answers Heterocyclic Chemistry.
  • Zhang, Z., et al. (2020). Highly enantioselective synthesis of both tetrahydroquinoxalines and dihydroquinoxalinones via Rh–thiourea catalyzed asymmetric hydrogenation. Chemical Communications, 56(84), 12796-12799. [Link]

  • Navarro, O., et al. (2004). Cross-coupling and dehalogenation reactions catalyzed by (N-heterocyclic carbene)Pd(allyl)Cl complexes. Journal of Organic Chemistry, 69(9), 3173-3180. [Link]

  • Heterocyclic Compounds. (n.d.).
  • BenchChem. (2025). An In-depth Technical Guide to 6-Bromo-1-methylquinolin-4(1H)-one: Discovery, Synthesis, and Biological Potential. BenchChem.
  • 001CHEMICAL. (n.d.). CAS No. 912284-82-3, this compound. [Link]

  • Zhang, Z., et al. (2022). Highly enantioselective synthesis of both enantiomers of tetrahydroquinoxaline derivatives via Ir-catalyzed asymmetric hydrogenation. Chemical Science, 13(36), 10736-10743. [Link]

  • BenchChem. (2025). Application Notes and Protocols for N-Alkylation of Tetrahydroquinolines. BenchChem.
  • MySkinRecipes. (n.d.). This compound. [Link]

  • MySkinRecipes. (n.d.). This compound. [Link]

  • Zhang, Z., et al. (2022). Highly enantioselective synthesis of both enantiomers of tetrahydroquinoxaline derivatives via Ir-catalyzed asymmetric hydrogenation. Semantic Scholar. [Link]

  • Google Patents. (n.d.). CN103880745A - Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid.
  • Organic Chemistry Portal. (2021). Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid. [Link]

  • ResearchGate. (n.d.).
  • Wang, W., et al. (2015). Formation of brominated disinfection byproducts from natural organic matter isolates and model compounds in a sulfate radical-based oxidation process. Water Research, 68, 418-427. [Link]

  • The Center for Professional Innovation & Education (CfPIE). (2024). A Comprehensive Guide to the 4 Main Types of Analytical Chemistry.
  • ResearchGate. (2021).
  • N alkylation
  • ResearchGate. (2019). Identification of N‐ or O‐Alkylation of Aromatic Nitrogen Heterocycles and N‐Oxides Using H–N HMBC NMR Spectroscopy.
  • ResearchGate. (2021).

Sources

Validation & Comparative

A Comparative Guide to the Biological Activity Screening of 6-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxaline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the biological activity screening of novel 6-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxaline derivatives. We will delve into the rationale behind selecting this scaffold, propose detailed experimental protocols for evaluating its anticancer, antimicrobial, and antioxidant potential, and establish a framework for comparing its performance against established alternatives. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to explore the therapeutic potential of this promising class of compounds.

The Quinoxaline Scaffold: A Privileged Structure in Medicinal Chemistry

The quinoxaline ring system, a fusion of a benzene and a pyrazine ring, is a cornerstone in modern medicinal chemistry.[1] Its rigid, planar structure and rich electron properties make it an ideal scaffold for interacting with a multitude of biological targets. Consequently, quinoxaline derivatives have demonstrated a vast array of pharmacological activities, including anticancer, antimicrobial, antioxidant, anti-inflammatory, and antiviral properties.[2][3]

The focus of this guide, the This compound core, introduces several key modifications to the traditional quinoxaline structure, suggesting a unique pharmacological profile:

  • Tetrahydro- core: Saturation of the pyrazine ring disrupts planarity, introducing a three-dimensional conformation. This is critical for exploring binding pockets that require specific spatial arrangements, potentially increasing selectivity and potency.

  • 6-Bromo Substitution: The presence of a halogen, like bromine, at the 6-position significantly modulates the compound's lipophilicity and electronic properties. This can enhance membrane permeability and introduce potential halogen bonding interactions with target proteins, often leading to improved biological activity.[4]

  • 1-Methyl Group: N-methylation can improve metabolic stability and alter the compound's solubility and binding orientation within a target active site.

Given the novelty of this specific scaffold, a systematic screening approach is essential to unlock its therapeutic potential. This guide outlines a logical, multi-tiered screening cascade.

Proposed Synthetic Pathway for Derivative Library

To conduct a thorough structure-activity relationship (SAR) study, a library of derivatives must first be synthesized from the parent scaffold. The most synthetically accessible position for modification on the this compound core is the secondary amine at the N-4 position. A variety of functional groups can be introduced here via standard organic chemistry reactions to probe the effects of different substituents on biological activity.

G cluster_synthesis Proposed Synthesis of N-4 Derivatives start 6-Bromo-1-methyl-1,2,3,4- tetrahydroquinoxaline reagent1 R-COCl / Base start->reagent1 reagent2 R-SO2Cl / Base start->reagent2 reagent3 R-NCO start->reagent3 prod1 Amide Derivatives (N-4 Acylation) reagent1->prod1 prod2 Sulfonamide Derivatives (N-4 Sulfonylation) reagent2->prod2 prod3 Urea Derivatives (N-4 Carbamoylation) reagent3->prod3

Caption: Proposed synthetic routes to generate a diverse library of N-4 substituted derivatives.

Tier 1: Anticancer Activity Screening

Quinoxaline derivatives are widely recognized for their potent anticancer activities, often acting through mechanisms like kinase inhibition, DNA intercalation, or induction of apoptosis.[5][6] Therefore, the primary and most critical evaluation for this new series of compounds is the assessment of their cytotoxic potential against various cancer cell lines.

Rationale for Experimental Choices

The initial screening for anticancer activity requires a robust, high-throughput, and reproducible assay. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is the gold standard for this purpose. It measures the metabolic activity of cells, which correlates with cell viability. A panel of cancer cell lines representing diverse tumor types (e.g., breast, prostate, lung, colon) is crucial to determine the breadth and selectivity of the compounds' activity.[1][5][7]

Experimental Protocol: MTT Cytotoxicity Assay
  • Cell Culture: Human cancer cell lines (e.g., MCF-7, PC-3, A549, HCT116) are cultured in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a density of 5,000-10,000 cells/well. Plates are incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: A stock solution of each derivative is prepared in DMSO. Serial dilutions are made to achieve a final concentration range (e.g., 0.01 to 100 µM). The cells are treated with these concentrations for 48-72 hours. Wells containing untreated cells (negative control), vehicle (DMSO) treated cells, and a standard anticancer drug (e.g., Doxorubicin) treated cells (positive control) are included.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ value (the concentration of compound required to inhibit cell growth by 50%) is determined by plotting a dose-response curve.

Comparative Data Presentation

The results should be tabulated to allow for clear comparison between the novel derivatives, the standard drug, and data for other quinoxaline derivatives reported in the literature.

CompoundTarget Cell LineIC₅₀ (µM) ± SD [Hypothetical Data]Reference CompoundIC₅₀ (µM) ± SD
Derivative 1 (N-acetyl) MCF-7 (Breast)15.2 ± 1.8Doxorubicin0.8 ± 0.1
Derivative 1 (N-acetyl) PC-3 (Prostate)25.7 ± 2.5Doxorubicin1.2 ± 0.2
Derivative 2 (N-tosyl) MCF-7 (Breast)5.4 ± 0.6Doxorubicin0.8 ± 0.1
Derivative 2 (N-tosyl) PC-3 (Prostate)8.1 ± 0.9Doxorubicin1.2 ± 0.2
Compound 4m[4] A549 (Lung)9.32 ± 1.565-Fluorouracil4.89 ± 0.20
Compound IV[7] PC-3 (Prostate)2.11 µMDoxorubicinNot stated
Tier 2: Mechanism of Action (MoA) Elucidation

Compounds demonstrating potent and selective cytotoxicity (low IC₅₀ against cancer cells, high IC₅₀ against normal cell lines like Vero or WI-38) should be advanced to MoA studies.[5][7] Based on known quinoxaline activities, potential mechanisms to investigate include Topoisomerase II inhibition and apoptosis induction.

G cluster_moa Anticancer MoA Investigation Workflow cluster_apoptosis Apoptosis Induction cluster_topo Enzyme Inhibition start Active Compound Identified (Low IC50) flow_cyto Cell Cycle Analysis (Flow Cytometry) start->flow_cyto annexin Annexin V/PI Staining start->annexin topo_assay Topoisomerase II Inhibition Assay start->topo_assay western Western Blot (Caspase-3, Bcl-2, p53) flow_cyto->western docking Molecular Docking topo_assay->docking

Caption: Workflow for investigating the mechanism of action of lead anticancer compounds.

Antimicrobial Activity Screening

The rise of antimicrobial resistance necessitates the discovery of new chemical entities with antibacterial and antifungal properties. The quinoxaline scaffold is a known pharmacophore in this therapeutic area.[8][9]

Rationale for Experimental Choices

The broth microdilution method is a standardized and quantitative technique to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.[10] Screening should be performed against a panel of clinically relevant, representative pathogens, including Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and fungi (e.g., Candida albicans).

Experimental Protocol: Broth Microdilution for MIC Determination
  • Microorganism Preparation: Bacterial strains are cultured overnight in Mueller-Hinton Broth (MHB), while fungal strains are cultured in Malt Extract Broth. The cultures are then diluted to a standardized concentration of approximately 5 x 10⁵ CFU/mL.

  • Compound Preparation: Test compounds are dissolved in DMSO and serially diluted in a 96-well plate using the appropriate broth to achieve a range of concentrations (e.g., 256 to 0.5 µg/mL).

  • Inoculation: Each well is inoculated with the standardized microorganism suspension.

  • Controls: Positive controls (broth with inoculum, no compound), negative controls (broth only), and standard drug controls (e.g., Streptomycin for bacteria, Fluconazole for fungi) are included.

  • Incubation: Plates are incubated at 37°C for 24 hours for bacteria and 48 hours for fungi.

  • MIC Determination: The MIC is visually determined as the lowest concentration of the compound at which there is no visible turbidity (growth).

Comparative Data Presentation
CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
Derivative 1 (N-acetyl) 64>128>128
Derivative 2 (N-tosyl) 163264
Streptomycin 816N/A
Fluconazole N/AN/A4
Compound 5g[8] 15.6 (S. epidermidis)--
Compound 5c[8] 31.3 (S. aureus)--

(Data for derivatives is hypothetical)

Antioxidant Activity Screening

Oxidative stress is implicated in numerous diseases, making the discovery of novel antioxidants a key research goal. Many heterocyclic compounds, including quinoxalines, possess radical scavenging capabilities.[11][12]

Rationale for Experimental Choices

The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a simple, rapid, and widely used method to evaluate the ability of a compound to act as a free radical scavenger or hydrogen donor.[13][14] The stable DPPH radical has a deep violet color, which turns yellow upon reduction by an antioxidant.

Experimental Protocol: DPPH Radical Scavenging Assay
  • Reagent Preparation: A 0.1 mM solution of DPPH in methanol is prepared.

  • Compound Preparation: Test compounds are dissolved in methanol to prepare various concentrations (e.g., 10 to 500 µM).

  • Reaction Mixture: In a 96-well plate, 100 µL of each compound concentration is mixed with 100 µL of the DPPH solution.

  • Controls: A blank (methanol only) and a control (methanol with DPPH solution) are included. Ascorbic acid or Quercetin is used as a standard positive control.

  • Incubation: The plate is incubated in the dark at room temperature for 30 minutes.

  • Absorbance Reading: The absorbance is measured at 517 nm.

  • Calculation: The percentage of radical scavenging activity is calculated. The IC₅₀ value (concentration required to scavenge 50% of DPPH radicals) is determined from a plot of concentration versus scavenging percentage. A lower IC₅₀ value indicates higher antioxidant activity.[11]

Comparative Data Presentation
CompoundDPPH Scavenging IC₅₀ (µM)
Derivative 1 (N-acetyl) 150.5
Derivative 2 (N-tosyl) 85.2
Ascorbic Acid (Standard)[13] ~25-50 (Varies with conditions)
Quercetin (Standard)[11] 33

(Data for derivatives is hypothetical)

Conclusion and Future Directions

This guide presents a structured, evidence-based approach for the comprehensive biological screening of novel this compound derivatives. By systematically evaluating their anticancer, antimicrobial, and antioxidant activities, researchers can efficiently identify lead compounds for further development. The proposed workflows, from library synthesis to mechanism of action studies, provide a clear roadmap for elucidating the structure-activity relationships within this promising chemical series. The true potential of these derivatives will be revealed through the rigorous application of these comparative screening protocols, potentially leading to the discovery of next-generation therapeutic agents.

References

  • Saeed, A., Shabir, G., Channar, P. A., Raza, H., & Karim, A. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 28(22), 7631. [Link]

  • Shahin, G. H., El-Messery, S. M., Al-Omary, F. A. M., El-Subbagh, H. I., & Abulfadl, Y. S. (2018). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. Molecules, 23(11), 2772. [Link]

  • Li, P., Feng, Y., Li, Y., Feng, L., Wang, Y., Zhang, Y., & Wang, L. (2023). Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells. RSC Advances, 13(13), 8631-8646. [Link]

  • Aly, A. A., Hassan, A. A., & Mohamed, N. K. (2007). Synthesis and Reactions of Some Novel Quinoxalines for Anticancer Evaluation. Phosphorus, Sulfur, and Silicon and the Related Elements, 182(3), 605-621. [Link]

  • Saeed, A., et al. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. MDPI. [Link]

  • Siddiqui, S., et al. (2012). In vitro antioxidant potential study of some synthetic quinoxalines. Bangladesh Medical Research Council Bulletin, 38(2), 47-50. [Link]

  • Al-Warhi, T., et al. (2022). Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents. RSC Medicinal Chemistry. [Link]

  • El-Sayed, W. M., et al. (2022). A quinoxaline-based derivative exhibited potent and selective anticancer activity with apoptosis induction in PC-3 cells through Topo II inhibition. Molecular and Cellular Biochemistry, 477(11), 2697-2712. [Link]

  • Mu, Y., et al. (2014). Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. Frontiers in Pharmacology, 5, 290. [Link]

  • Ghattas, M. A. A., et al. (2012). Synthesis and biological evaluation of new quinoxaline derivatives as antioxidant and anti-inflammatory agents. Bioorganic & Medicinal Chemistry Letters, 22(19), 6198-6203. [Link]

  • Ghattas, M. A. A., et al. (2012). Synthesis and biological evaluation of new quinoxaline derivatives as antioxidant and anti-inflammatory agents. Bioorganic & Medicinal Chemistry Letters, 22(19), 6198-6203. [Link]

  • Ramasamy, S., et al. (2022). Synthesis and computational evaluation of the antioxidant activity of pyrrolo[2,3-b]quinoxaline derivatives. RSC Advances, 12(45), 29281-29295. [Link]

  • Obakachi, A. E., et al. (2024). Synthesis and antibacterial activity of angular tetrahydrocycloamino [1,2-a]quinoxalin-4-one derivatives. Results in Chemistry, 7, 101416. [Link]

  • Abdel-Aziem, A., et al. (2004). Synthesis and antimicrobial activity of certain novel quinoxalines. Archives of Pharmacal Research, 27(11), 1093-1098. [Link]

  • Zhang, P., et al. (2020). Synthesis of novel antibacterial and antifungal quinoxaline derivatives. RSC Advances, 10(42), 25036-25042. [Link]

  • Chourasiya, A., & Sridhara, G. (2012). Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives. E-Journal of Chemistry, 9(4), 2275-2282. [Link]

  • El-Hawash, S. A. M., et al. (2019). Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. Molecules, 24(22), 4153. [Link]

  • Ghorab, M. M., et al. (2016). Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. Molecules, 21(9), 1205. [Link]

Sources

A Comparative Analysis of 6-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxaline and Its Halogenated Analogs in Anticancer Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the tetrahydroquinoxaline scaffold has emerged as a privileged structure, demonstrating a wide range of biological activities. This guide provides a comparative analysis of 6-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxaline and its halogenated analogs, focusing on their synthesis and potential as anticancer agents. While direct experimental data for this compound is limited in publicly available literature, this guide synthesizes information from structurally related compounds to provide a comprehensive overview and predictive insights into its therapeutic potential.

Introduction to the Tetrahydroquinoxaline Scaffold

The quinoxaline core, a fusion of benzene and pyrazine rings, is a cornerstone in the development of therapeutic agents. Its hydrogenated form, tetrahydroquinoxaline, offers a three-dimensional structure that can be strategically modified to interact with various biological targets. The introduction of a bromine atom at the 6-position and a methyl group at the 1-position of the tetrahydroquinoxaline ring system creates a molecule with specific electronic and steric properties that can influence its pharmacokinetic and pharmacodynamic profile. This guide will explore how variations in the halogen substituent at the 6-position may impact the anticancer activity of this class of compounds.

Synthesis of 6-Halogenated-1-methyl-1,2,3,4-tetrahydroquinoxalines

The synthesis of this compound and its analogs typically involves a multi-step process. A general synthetic approach is outlined below, drawing from established methodologies for similar heterocyclic systems.

General Synthetic Pathway

A plausible synthetic route commences with the appropriate halogen-substituted aniline, which undergoes a series of reactions to construct the tetrahydroquinoxaline core, followed by N-methylation.

Synthesis_Workflow cluster_step1 Step 1: Quinoxaline Core Formation cluster_step2 Step 2: N-Methylation A 4-Haloaniline B Cyclization Precursor A->B Reaction with α-dicarbonyl compound C 6-Halo-1,2,3,4-tetrahydroquinoxaline B->C Reductive Cyclization D 6-Halo-1,2,3,4- tetrahydroquinoxaline E 6-Halo-1-methyl-1,2,3,4- tetrahydroquinoxaline D->E Methylating agent (e.g., CH₃I, (CH₃)₂SO₄)

Caption: Generalized synthetic workflow for 6-Halo-1-methyl-1,2,3,4-tetrahydroquinoxalines.

Experimental Protocol: Synthesis of 6-Bromo-1,2,3,4-tetrahydroquinoxaline

Step 1: Bromination of 1,2,3,4-tetrahydroquinoline

  • To a stirred solution of 1,2,3,4-tetrahydroquinoline in a suitable solvent (e.g., acetonitrile) at 0°C, add N-bromosuccinimide (NBS) portion-wise.

  • Maintain the reaction at 0°C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction and extract the product with an organic solvent.

  • Purify the crude product by column chromatography to obtain 6-Bromo-1,2,3,4-tetrahydroquinoline.

Step 2: N-Methylation A general and effective method for the N-methylation of a secondary amine within a heterocyclic system involves the use of a methylating agent in the presence of a base.[1]

  • Dissolve 6-Bromo-1,2,3,4-tetrahydroquinoline in a polar aprotic solvent such as dimethylformamide (DMF).

  • Add a base, for example, potassium carbonate (K₂CO₃), to the solution.

  • Introduce a methylating agent, such as methyl iodide (CH₃I), to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating, monitoring for completion by TLC.

  • After the reaction is complete, perform an aqueous workup and extract the product with an appropriate organic solvent.

  • Purify the final product, this compound, using column chromatography.

Comparative Analysis of Anticancer Activity

Direct experimental data on the anticancer activity of this compound is not extensively reported. However, by examining structurally similar compounds, we can infer its potential efficacy. A study on 6-bromo-quinazoline-4(3H)-one derivatives provides valuable insights into the cytotoxic effects of the 6-bromo substitution.[2]

Quantitative Cytotoxicity Data

The following table summarizes the in vitro cytotoxicity data for a relevant 6-bromo-quinazoline-4(3H)-one derivative against human cancer cell lines. This data serves as a proxy to estimate the potential activity of this compound and its analogs.

Compound/DrugCell LineCell TypeIC₅₀ (µM)
6-Bromo-2-mercapto-3-phenylquinazolin-4(3H)-one derivative (8a) MCF-7Breast Adenocarcinoma15.85 ± 3.32[2]
SW480Colorectal Adenocarcinoma17.85 ± 0.92[2]
MRC-5Normal Lung Fibroblast84.20 ± 1.72[2]
Erlotinib (Reference Drug) MCF-7Breast Adenocarcinoma9.9 ± 0.14[2]
Cisplatin (Reference Drug) MCF-7Breast AdenocarcinomaNot Specified
Doxorubicin (Reference Drug) SW480Colorectal AdenocarcinomaNot Specified

IC₅₀: The half-maximal inhibitory concentration, a measure of a drug's potency.

The data for the 6-bromo-quinazoline derivative shows significant cytotoxicity against both breast and colorectal cancer cell lines, with a degree of selectivity for cancer cells over normal fibroblasts.[2] This suggests that the 6-bromo substitution can contribute positively to the anticancer activity of a heterocyclic scaffold.

Structure-Activity Relationship (SAR) Insights

The biological activity of the tetrahydroquinoxaline scaffold can be significantly influenced by the nature and position of its substituents.

  • Halogen at the 6-Position: The presence of a halogen, such as bromine, at the 6-position of a quinoline or quinoxaline ring is a common feature in many biologically active molecules and can enhance potency.[1] The electronegativity and size of the halogen atom can influence binding interactions with target proteins.

  • Methyl Group at the N-1 Position: The N-methylation of the tetrahydroquinoxaline core can impact the compound's lipophilicity, cell permeability, and metabolic stability. It can also alter the three-dimensional conformation of the molecule, which may affect its binding affinity to biological targets.

Proposed Mechanism of Action

While the precise mechanism of action for this compound is yet to be elucidated, related quinoxaline and quinazoline derivatives have been shown to exert their anticancer effects through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation and survival.[3] One such pathway is the Epidermal Growth Factor Receptor (EGFR) signaling cascade.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR RAS RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation EGF EGF (Ligand) EGF->EGFR Inhibitor 6-Bromo-1-methyl-1,2,3,4- tetrahydroquinoxaline (Proposed Inhibitor) Inhibitor->EGFR Inhibition

Caption: Proposed inhibitory action on the EGFR signaling pathway.

Molecular docking studies on similar 6-bromo-quinazoline derivatives suggest they can bind to the ATP-binding site of the EGFR tyrosine kinase domain, thereby inhibiting its activity and downstream signaling.[3]

Experimental Protocols for Biological Evaluation

To assess the anticancer potential of this compound and its analogs, standardized in vitro assays are employed.

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Workflow of the MTT Assay:

  • Cell Seeding: Plate cancer cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).

  • MTT Incubation: Add MTT solution to each well and incubate to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Dissolve the formazan crystals with a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: Measure the absorbance of the colored solution using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.

Conclusion and Future Directions

While direct experimental evidence is still needed, the analysis of structurally related compounds strongly suggests that this compound and its halogenated analogs are promising candidates for further investigation as anticancer agents. The presence of the 6-bromo substituent is anticipated to contribute favorably to their cytotoxic activity.

Future research should focus on the synthesis and in vitro evaluation of this compound and its 6-chloro and 6-fluoro analogs against a panel of cancer cell lines. A direct, side-by-side comparison would provide definitive data on the influence of the halogen substituent on anticancer potency and selectivity. Furthermore, mechanistic studies, including enzyme inhibition assays and molecular modeling, will be crucial to elucidate their mode of action and to guide the rational design of more potent and selective derivatives.

References

  • BenchChem. An In-depth Technical Guide to 6-Bromo-1-methylquinolin-4(1H)-one: Discovery, Synthesis, and Biological Potential. 2025.
  • ChemicalBook. 6-Bromoquinoxaline synthesis.
  • BenchChem. Efficacy of 6-Bromo-Quinoline Analogs Compared to Established Anticancer Agents. 2025.
  • MDPI. Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. 2023.
  • BenchChem.
  • ACS Publications. Antitumor Agents. 181. Synthesis and Biological Evaluation of 6,7,2',3',4'-Substituted-1,2,3,4-tetrahydro-2-phenyl-4-quinolones as a New Class of Antimitotic Antitumor Agents.
  • Emami L, et al.
  • Google Patents. Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid.
  • MDPI. Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. 2023.
  • PubMed. Design, synthesis, and structure-activity relationship of novel quinoxaline derivatives as cancer chemopreventive agent by inhibition of tyrosine kinase receptor.
  • Turkish Journal of Chemistry.
  • PrepChem.com. Synthesis of 6-bromo-4-hydroxyquinoline.
  • PubMed. Comparative analysis of cytotoxic, genotoxic and antioxidant effects of 2,2,4,7-tetramethyl-1,2,3,4-tetrahydroquinoline and ethoxyquin on human lymphocytes.
  • PubMed. Synthesis, structure-activity relationship, and biological evaluation of quinolines for development of anticancer agents.
  • BenchChem. Cytotoxicity comparison of 8-bromo-6-methylquinolin-2(1h)-one on different cell lines. 2025.
  • BenchChem. 6-Methyl-1,2,3,4-tetrahydroquinoline.
  • UNL Digital Commons. Anticancer activities of tetra-, penta-, and hexacyclic phenothiazines modified with quinoline moiety. 2023.
  • Atlantis Press. Synthesis of 6-bromo-4-iodoquinoline.
  • PMC. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions.
  • Chemical Synthesis Database. 6-chloro-1,2,3,4-tetrahydroquinoline.
  • ResearchGate.
  • PubMed. Synthesis and in vitro cytotoxic effect of 6-amino-substituted 11H- and 11Me-indolo[3,2-c]quinolines.

Sources

Navigating the Chemical Landscape of Neuromodulators: A Comparative Guide to 6-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxaline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of neuroscience drug discovery, the quest for novel scaffolds that can selectively modulate central nervous system (CNS) targets is paramount. Among the privileged heterocyclic structures, the 1,2,3,4-tetrahydroquinoxaline core has emerged as a versatile framework for the design of potent and selective ligands for a variety of receptors and enzymes. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 6-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxaline derivatives, a subclass with significant potential for the development of novel CNS-active agents. We will objectively compare the projected performance of this scaffold with established alternatives, supported by extrapolated experimental data from closely related analogs and provide a framework for their synthesis and biological evaluation.

The this compound Scaffold: A Promising Starting Point

The this compound moiety (CAS 912284-82-3) represents a strategic starting point for medicinal chemistry campaigns.[1][2] The tetrahydroquinoxaline core provides a rigid, three-dimensional structure that can effectively present substituents for interaction with biological targets. The key structural features and their therapeutic implications are:

  • 1-Methyl Group: This substitution can influence the compound's metabolic stability and lipophilicity. It may also play a crucial role in orienting the molecule within a binding pocket, potentially enhancing potency and selectivity.

  • 6-Bromo Substituent: The bromine atom at the 6-position is a critical handle for synthetic diversification. It serves as a versatile point for introducing a wide range of functionalities through cross-coupling reactions, allowing for the fine-tuning of pharmacological properties. Furthermore, the electron-withdrawing nature of bromine can influence the electronic properties of the aromatic ring, potentially impacting target engagement.

  • Tetrahydroquinoxaline Core: This saturated heterocyclic system is a bioisostere of other important scaffolds in CNS drug discovery, such as tetrahydroisoquinoline.[3] Its non-planar conformation allows for the exploration of three-dimensional chemical space, which is often crucial for achieving high affinity and selectivity for complex biological targets like G-protein coupled receptors (GPCRs) and ion channels.

Quinoxaline derivatives, in general, have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[4][5] Their therapeutic potential extends to neurological and psychiatric disorders, making the this compound scaffold a compelling starting point for the development of novel CNS-targeted therapies.[2]

Structure-Activity Relationship (SAR) Insights and Comparative Analysis

While specific SAR studies on this compound derivatives are not extensively documented in publicly available literature, we can extrapolate key relationships from studies on analogous quinoxaline and tetrahydroquinoxaline compounds.

The Role of Substitution at the 6-Position

The bromine atom at the 6-position is the primary site for synthetic elaboration. Structure-activity relationship studies on various quinoxaline derivatives have consistently shown that modifications at this position can dramatically influence biological activity. For instance, in a series of antiviral quinoxaline derivatives, substitution at the 6-position with different aryl groups led to significant variations in inhibitory potency.[6] This highlights the importance of exploring a diverse range of substituents at this position to optimize target engagement.

Table 1: Projected Impact of Substitutions at the 6-Position on Biological Activity

Substituent at 6-PositionProjected Biological ActivityRationale
Small Alkyl/Alkoxy GroupsPotential for improved metabolic stability and lipophilicity.Based on general principles of medicinal chemistry.
Aryl/Heteroaryl GroupsCan introduce additional binding interactions (e.g., pi-stacking) and modulate electronic properties.Extrapolated from SAR studies of other quinoxaline derivatives.[6]
Amine/Amide FunctionalitiesPotential for hydrogen bonding interactions, which can significantly enhance binding affinity.A common strategy to improve target engagement.
Comparison with Alternative Scaffolds

To provide a comprehensive perspective, it is essential to compare the potential of the this compound scaffold with other established heterocyclic systems in CNS drug discovery.

Table 2: Comparative Analysis of CNS-Active Scaffolds

ScaffoldKey AdvantagesPotential DisadvantagesRepresentative Biological Targets
This compound Versatile synthetic handle (6-bromo), rigid 3D structure, good starting point for exploring novel chemical space.Limited direct SAR data available for this specific derivative.Dopamine receptors, Serotonin receptors, Kinases (projected).
Tetrahydroisoquinoline Well-established scaffold in CNS drug discovery, extensive SAR literature available.[3]Can be associated with off-target effects due to its prevalence in known drugs.Opioid receptors, Adrenergic receptors, various GPCRs.[7]
Indole Privileged structure in medicinal chemistry, present in numerous natural products and approved drugs.Can be susceptible to metabolic oxidation.Serotonin receptors, Melatonin receptors, Kinases.
Benzodiazepine Well-known anxiolytic and hypnotic properties.Associated with sedation, tolerance, and dependence.GABA-A receptors.

The this compound scaffold offers a unique opportunity to explore novel chemical space while leveraging the established therapeutic potential of the broader quinoxaline class. Its key advantage lies in the strategic placement of the bromine atom, which allows for systematic and efficient exploration of the SAR landscape.

Experimental Protocols

General Synthesis of this compound Derivatives

The synthesis of the core scaffold can be achieved through established methods for the preparation of tetrahydroquinoxalines.[8] A general synthetic route is outlined below.

G A 4-Bromo-2-nitroaniline B Reduction A->B C 4-Bromo-benzene-1,2-diamine B->C D Cyclization with Glyoxal C->D NaHSO3 E 6-Bromoquinoxaline D->E F Reduction E->F G 6-Bromo-1,2,3,4-tetrahydroquinoxaline F->G H N-Methylation G->H I This compound H->I J Suzuki or Buchwald-Hartwig Coupling I->J Ar-B(OH)2 or R-NH2, Pd catalyst K Diversified Derivatives J->K

Caption: General synthetic workflow for this compound derivatives.

Step-by-Step Methodology:

  • Reduction of 4-Bromo-2-nitroaniline: 4-Bromo-2-nitroaniline is reduced to 4-bromo-benzene-1,2-diamine using a suitable reducing agent such as tin(II) chloride in hydrochloric acid.

  • Cyclization to 6-Bromoquinoxaline: The resulting diamine is then cyclized with glyoxal in the presence of sodium bisulfite to yield 6-bromoquinoxaline.

  • Reduction to 6-Bromo-1,2,3,4-tetrahydroquinoxaline: The quinoxaline ring is subsequently reduced to the tetrahydroquinoxaline using a reducing agent like sodium borohydride.

  • N-Methylation: The secondary amine at the 1-position is methylated using an appropriate methylating agent, such as methyl iodide in the presence of a base like potassium carbonate, to afford this compound.

  • Diversification via Cross-Coupling: The 6-bromo substituent serves as a handle for diversification. Palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, can be employed to introduce a wide variety of aryl, heteroaryl, or amino substituents at this position.

In Vitro Biological Evaluation: A General Guideline

A primary screening cascade for novel this compound derivatives would typically involve a panel of in vitro assays to assess their biological activity and selectivity.

G cluster_0 Primary Screening cluster_1 Secondary Screening cluster_2 Lead Optimization A Synthesized Derivatives B Binding Assays (e.g., Radioligand Binding) A->B C Functional Assays (e.g., Calcium Mobilization, cAMP) A->C D Selectivity Profiling (Panel of related targets) B->D C->D E In Vitro ADME (Metabolic Stability, Permeability) D->E F Iterative SAR Exploration E->F F->A Design & Synthesize New Analogs G In Vivo Efficacy Studies F->G

Caption: A typical in vitro screening workflow for novel CNS-active compounds.

Key Experimental Protocols:

  • Radioligand Binding Assays: To determine the affinity of the synthesized compounds for specific CNS targets (e.g., dopamine D2 receptors, serotonin 5-HT2A receptors), competitive radioligand binding assays are performed using cell membranes expressing the receptor of interest and a specific radiolabeled ligand. The IC50 values are determined by measuring the displacement of the radioligand by increasing concentrations of the test compounds.

  • Functional Assays: To assess the functional activity of the compounds (i.e., agonist, antagonist, or inverse agonist), various functional assays can be employed. For GPCRs, this may include measuring changes in intracellular second messengers like cyclic AMP (cAMP) or calcium mobilization.

  • In Vitro ADME Profiling: Early assessment of absorption, distribution, metabolism, and excretion (ADME) properties is crucial. This includes evaluating metabolic stability in liver microsomes and cell permeability using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA).

Conclusion and Future Directions

The this compound scaffold represents a promising and underexplored area in CNS drug discovery. While direct experimental data for this specific derivative is limited, the broader literature on quinoxalines and related heterocycles strongly suggests its potential as a versatile template for the design of novel neuromodulators. The strategic placement of the bromine atom provides an excellent opportunity for medicinal chemists to systematically explore the structure-activity landscape and develop potent and selective ligands for a range of CNS targets. Future research should focus on the synthesis and comprehensive biological evaluation of a library of derivatives based on this scaffold to unlock its full therapeutic potential.

References

  • Quinoxalines Potential to Target Pathologies. PubMed. [Link]

  • An Insight into the Therapeutic Impact of Quinoxaline Derivatives: Recent Advances in Biological Activities (2020–2024). AMiner. [Link]

  • A review on the therapeutic potential of quinoxaline derivatives. Wisdom Library. [Link]

  • Highly enantioselective synthesis of both enantiomers of tetrahydroquinoxaline derivatives via Ir-catalyzed asymmetric hydrogenation. PMC - NIH. [Link]

  • Highly enantioselective synthesis of both enantiomers of tetrahydroquinoxaline derivatives via Ir-catalyzed asymmetric hydrogenation. Semantic Scholar. [Link]

  • Quinoxaline Derivatives as Antiviral Agents: A Systematic Review. PMC - PubMed Central. [Link]

  • Synthesis, molecular modelling, and biological evaluation of novel quinoxaline derivatives for treating type II diabetes. Taylor & Francis Online. [Link]

  • Highly enantioselective synthesis of both enantiomers of tetrahydroquinoxaline derivatives via Ir-catalyzed asymmetric hydrogenation. Chemical Science (RSC Publishing). [Link]

  • Synthesis of tetrahydroquinoxalines. Organic Chemistry Portal. [Link]

  • Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. NIH. [Link]

  • Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors. PMC - NIH. [Link]

  • Synthesis and biological evaluation of functionalized quinoxaline derivatives. Der Pharma Chemica. [Link]

  • Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. MDPI. [Link]

  • Biological activity of quinoxaline derivatives. ResearchGate. [Link]

  • Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid.
  • Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. MDPI. [Link]

  • CAS No. 912284-82-3, this compound. 001CHEMICAL. [Link]

  • Preparation of brominated tetrahydroquinolines (2 and 3) and quinolines (5 and 6). ResearchGate. [Link]

  • Biological Activity of Quinoxaline Derivatives. Semantic Scholar. [Link]

  • SAR and potent compounds of quinoxaline derivatives. ResearchGate. [Link]

  • This compound. MySkinRecipes. [Link]

  • The Role of Quinoxaline Derivatives in Modern Drug Discovery. Specialty Chemicals. [Link]

  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Publishing. [Link]

  • Discovery of Fluorinated Ultrapotent Chemogenetic Ligands for PET Imaging and Neural Modulation in Nonhuman Primates. American Chemical Society. [Link]

  • Proteomic and Functional Analysis of the Effects of Quinoxaline Derivatives on Entamoeba histolytica. Frontiers. [Link]

  • Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities. Bentham Science. [Link]

  • Design and Synthesis of New Quinoxaline Analogs to Regenerate Sensory Auditory Hair Cells. PubMed. [Link]

  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Publishing. [Link]

  • Synthesis and Pharmacological Applications of Certain Quinoxaline Analogues: A Review. ResearchGate. [Link]

  • Synthesis and SAR of 1,2,3,4-tetrahydroisoquinolin-1-ones as novel G-protein-coupled receptor 40 (GPR40) antagonists. PubMed. [Link]

  • Medicinal chemistry perspectives of 1,2,3,4- tetrahydroisoquinoline analogs -biological activities and SAR studies. ResearchGate. [Link]

Sources

A Senior Application Scientist's Guide to the Catalytic Functionalization of 6-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxaline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Tetrahydroquinoxaline Scaffold

For researchers, scientists, and professionals in drug development, the 1,2,3,4-tetrahydroquinoxaline core is a privileged scaffold. Its presence in a multitude of biologically active compounds underscores its significance as a versatile building block in medicinal chemistry. The functionalization of this core, particularly at the 6-position, allows for the exploration of chemical space and the fine-tuning of pharmacokinetic and pharmacodynamic properties. The subject of this guide, 6-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxaline, is a key intermediate where the bromine atom serves as a versatile handle for a variety of transition-metal-catalyzed cross-coupling reactions. This guide provides a comparative analysis of the efficacy of different catalytic systems for the functionalization of this important substrate, offering field-proven insights and actionable experimental data to inform your synthetic strategies.

Comparative Analysis of Catalytic Systems

The transformation of the C-Br bond in this compound into new C-N, C-C, and C-S bonds is most effectively achieved through palladium-catalyzed cross-coupling reactions. However, the choice of the specific catalytic system—defined by the palladium precursor and, crucially, the ancillary ligand—is paramount to achieving high efficacy. This section compares the leading catalytic methodologies for this transformation.

Palladium-Catalyzed Cross-Coupling Reactions: A Mechanistic Overview

The majority of the reactions discussed herein proceed through a common catalytic cycle involving a Palladium(0) active species. This cycle can be broadly understood through the following elementary steps:

Palladium Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Br Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L)n Oxidative_Addition->Ar-Pd(II)-Br(L2) Transmetalation Transmetalation Ar-Pd(II)-Br(L2)->Transmetalation R-M Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L)n Transmetalation->Ar-Pd(II)-R(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Ar-R Ar-R Reductive_Elimination->Ar-R

Figure 1: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

The nature of the "R-M" species dictates the type of coupling reaction and is a key determinant of the optimal catalyst system.

C-N Bond Formation: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds.[1][2] The efficacy of this reaction is highly dependent on the choice of phosphine ligand, which modulates the reactivity of the palladium center. For electron-rich substrates like this compound, bulky, electron-rich phosphine ligands are generally preferred.

Catalyst SystemAmineBaseSolventTemp (°C)Yield (%)Reference
Pd(OAc)₂ / XPhosAnilineK₃PO₄Toluene11085-95 (expected)[1]
Pd₂(dba)₃ / BINAPMorpholineNaOtBuDioxane10080-90 (expected)[3]
Pd(OAc)₂ / RuPhosPrimary AlkylamineCs₂CO₃t-BuOH8075-85 (expected)[4]

Note: Yields are estimated based on reactions with structurally similar bromo-substituted nitrogen heterocycles.[1][3]

The choice of base is also critical and is often interdependent on the chosen ligand and amine coupling partner. Strong, non-nucleophilic bases like sodium tert-butoxide or potassium phosphate are commonly employed.

C-C Bond Formation: Suzuki, Sonogashira, and Heck Couplings

The Suzuki-Miyaura coupling, which joins an organoboron species with an organohalide, is a robust and widely used method for C-C bond formation.[5][6] Its advantages include the commercial availability of a vast array of boronic acids and the generally mild reaction conditions.

Catalyst SystemBoronic AcidBaseSolventTemp (°C)Yield (%)Reference
Pd(PPh₃)₄Phenylboronic acidNa₂CO₃Toluene/EtOH/H₂O8092[7]
PdCl₂(dppf)4-Methoxyphenylboronic acidK₂CO₃Dioxane/H₂O9088[7]
Pd(OAc)₂ / SPhosHeteroarylboronic acidK₃PO₄1,4-Dioxane10085-95 (expected)[6]

Note: Yields are based on the coupling of 2-aryl-6,8-dibromo-1,2,3,4-tetrahydroquinolin-4-ones.[7]

The Sonogashira coupling provides a direct route to aryl alkynes by coupling a terminal alkyne with an aryl halide, co-catalyzed by palladium and copper.[8][9]

Catalyst SystemAlkyneBaseSolventTemp (°C)Yield (%)Reference
PdCl₂(PPh₃)₂ / CuIPhenylacetyleneEt₃NToluene7085-95 (expected)[10]
Pd(PPh₃)₄ / CuITrimethylsilylacetylenei-Pr₂NHDMF6080-90 (expected)[8]
Pd/C / PPh₃ / CuI3-Butyn-1-olEt₃NAcetonitrile8082[10]

Note: Yields are based on the coupling of 2-aryl-6,8-dibromo-2,3-dihydroquinolin-4(1H)-ones.[10]

The Heck reaction couples an alkene with an aryl halide to form a substituted alkene.[8] The regioselectivity of the alkene insertion can be a key consideration.

Catalyst SystemAlkeneBaseSolventTemp (°C)Yield (%)Reference
Pd(OAc)₂ / P(o-tol)₃n-Butyl acrylateEt₃NDMF10080-90 (expected)[11]
PdCl₂(PPh₃)₂StyreneK₂CO₃Acetonitrile8075-85 (expected)[8]
Herrmann's CatalystMethyl acrylateNaOAcNMP12085-95 (expected)[12]

Note: Yields are estimated based on general Heck reactions of aryl bromides.[11][12]

Emerging Catalytic Methodologies

Beyond the well-established palladium-catalyzed reactions, other catalytic systems are gaining traction for their unique reactivity and milder reaction conditions.

Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is a classical copper-catalyzed method for forming C-N and C-O bonds. Modern iterations with appropriate ligands allow for milder reaction conditions compared to the harsh, traditional protocols.

Photoredox Catalysis

Visible-light photoredox catalysis has emerged as a powerful tool for forging new bonds under exceptionally mild conditions. This methodology can be employed for both cross-coupling reactions and direct C-H functionalization, offering a complementary approach to traditional methods.

Experimental Protocols

The following protocols are provided as a starting point for the functionalization of this compound. Optimization may be required for specific substrates.

General Workflow for Catalyst Screening

Catalyst Screening Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_analysis Analysis and Purification Substrate 6-Bromo-1-methyl- 1,2,3,4-tetrahydroquinoxaline Reaction_Vessel Inert Atmosphere Reaction Vessel Substrate->Reaction_Vessel Reagents Coupling Partner (Amine, Boronic Acid, etc.) Reagents->Reaction_Vessel Solvent Anhydrous Solvent Solvent->Reaction_Vessel Heating Heating and Stirring Reaction_Vessel->Heating Catalyst_System Pd Precursor + Ligand + Base Catalyst_System->Reaction_Vessel Workup Aqueous Workup & Extraction Heating->Workup Purification Column Chromatography Workup->Purification Analysis NMR, LC-MS Purification->Analysis

Figure 2: General workflow for screening catalytic conditions.

Protocol 1: Buchwald-Hartwig Amination with Aniline

This protocol is adapted from procedures for similar bromo-substituted nitrogen heterocycles.[1]

  • To an oven-dried Schlenk tube under an argon atmosphere, add Pd(OAc)₂ (2 mol%), XPhos (4 mol%), and K₃PO₄ (2.0 equiv.).

  • Add this compound (1.0 equiv.) and aniline (1.2 equiv.).

  • Add anhydrous toluene (0.2 M).

  • Seal the tube and heat the reaction mixture at 110 °C for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Suzuki-Miyaura Coupling with Phenylboronic Acid

This protocol is based on the successful coupling of a related dibromotetrahydroquinolinone.[7]

  • To a round-bottom flask, add this compound (1.0 equiv.), phenylboronic acid (1.5 equiv.), and Pd(PPh₃)₄ (5 mol%).

  • Add a 2M aqueous solution of Na₂CO₃ (3.0 equiv.).

  • Add a 4:1 mixture of toluene and ethanol to achieve a substrate concentration of 0.1 M.

  • Heat the mixture to 80 °C under an argon atmosphere for 6-12 hours, with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction, dilute with ethyl acetate, and separate the layers.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify by flash chromatography.

Conclusion and Future Outlook

The functionalization of this compound is readily achievable through a variety of palladium-catalyzed cross-coupling reactions. The choice of catalyst, and particularly the ligand, is crucial for optimizing reaction efficiency. While the Buchwald-Hartwig amination, Suzuki-Miyaura, Sonogashira, and Heck reactions represent the workhorse methodologies, emerging techniques in copper catalysis and photoredox catalysis offer promising alternatives with potentially milder conditions and novel reactivity. The experimental protocols provided herein, based on successful transformations of analogous systems, offer a solid foundation for researchers to build upon in their synthetic endeavors. Continued exploration of novel ligands and catalytic systems will undoubtedly lead to even more efficient and versatile methods for the derivatization of this important heterocyclic scaffold.

References

  • Bacsa, I., et al. (2015). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 11, 2356-2363. [Link]

  • Mphahlele, M. J., & Oyeyiola, F. A. (2011). Suzuki–Miyaura cross-coupling of 2-aryl-6,8-dibromo-1,2,3,4-tetrahydroquinolin-4-ones and subsequent dehydrogenation and oxidative aromatization of the resulting 2,6,8-triaryl-1,2,3,4-tetrahydroquinolin-4-ones. Tetrahedron, 67(36), 6819–6825. [Link]

  • Wan, J.-P., & Wei, L. (2013). Quinoxaline Synthesis by Domino Reactions. Current Organic Synthesis, 10(3), 436-453. [Link]

  • Hartwig, J. F. (2010). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 43(8), 1163–1173. [Link]

  • Heck, R. F. (1982). Palladium-Catalyzed Vinylation of Organic Halides. Organic Reactions, 27, 345-390. [Link]

  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. [Link]

  • NROChemistry. (n.d.). Cross-Coupling Reactions. [Link]

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl Phosphines in Pd-Catalyzed Amination: A User's Guide. Chemical Science, 2(1), 27–50. [Link]

  • Mathison, I. W., & Tidwell, R. R. (1976). An improved synthesis of 6-amino-1,2,3,4-tetrahydro-2-methylisoquinoline: elucidation of the stereochemistry of some diastereoisomers of 6-amino-2-methyldecahydroisoquinoline. Journal of the Chemical Society, Perkin Transactions 1, (8), 757-762. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Wikipedia contributors. (2023). Cross-coupling reaction. In Wikipedia, The Free Encyclopedia. [Link]

  • Mathison, I. W., & Tidwell, R. R. (1976). An improved synthesis of 6-amino-1,2,3,4-tetrahydro-2-methylisoquinoline. Journal of the Chemical Society, Perkin Transactions 1, 757-762. [Link]

  • Wikipedia contributors. (2023). Suzuki reaction. In Wikipedia, The Free Encyclopedia. [Link]

  • NRO-Chemistry. (2022, March 25). CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview) [Video]. YouTube. [Link]

  • MH Chem. (2022, July 12). Sonogashira Coupling- Reaction and application in Research Lab [Video]. YouTube. [Link]

  • Master Organic Chemistry. (2016, March 10). The Heck, Suzuki, and Olefin Metathesis Reactions. [Link]

  • PubChem. (n.d.). 6-Bromo-1,2,3,4-tetrahydroquinoline. National Center for Biotechnology Information. [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115. [Link]

  • Mphahlele, M. J., & Malindisa, S. O. (2015). Reactivity of the 2-aryl-6,8-dibromo-2,3-dihydroquinolin-4(1H)-ones in a palladium catalyzed Sonogashira cross-coupling reaction. Journal of Heterocyclic Chemistry, 52(5), 1533-1540. [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]

  • Chemistry LibreTexts. (2023). Heck reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • Wikipedia contributors. (2023). Sonogashira coupling. In Wikipedia, The Free Encyclopedia. [Link]

  • NRO-Chemistry. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube. [Link]

  • Wan, J.-P., & Wei, L. (2013). QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. Current Organic Synthesis, 10(3), 436–453. [Link]

  • ChemHelpASAP. (2020, February 13). Sonogashira cross-coupling reaction [Video]. YouTube. [Link]

  • SciSpace. (n.d.). Assembly of 4-Aminoquinolines via Palladium Catalysis: A Mild and Convenient Alternative to SNAr Methodology. [Link]

Sources

A Researcher's Guide to Differentiating 6-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxaline and its Regioisomers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, quinoxaline derivatives represent a cornerstone scaffold, integral to a wide array of pharmacologically active agents, including anticancer and antibiotic compounds.[1] The introduction of substituents to the quinoxaline core is a key strategy in drug discovery for modulating biological activity, selectivity, and pharmacokinetic properties. However, this synthetic diversification often yields regioisomers—molecules with the same chemical formula but different substituent positions—presenting a significant analytical challenge. The precise structural elucidation of these isomers is non-negotiable for establishing definitive structure-activity relationships (SAR).

This technical guide provides an in-depth spectroscopic comparison of 6-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxaline and its primary regioisomers: the 5-bromo, 7-bromo, and 8-bromo variants. We will delve into the nuances of ¹H NMR, ¹³C NMR, and Mass Spectrometry data that allow for their unambiguous differentiation, providing researchers with the analytical framework to confidently identify these critical compounds.

The Challenge: Identifying the Correct Regioisomer

The synthesis of brominated 1-methyl-1,2,3,4-tetrahydroquinoxalines can potentially place the bromine atom at one of four positions on the benzene ring. The resulting regioisomers, while structurally similar, can exhibit distinct biological profiles. Therefore, a robust and reliable method for their differentiation is paramount.

G cluster_0 Regioisomers of Bromo-1-methyl-1,2,3,4-tetrahydroquinoxaline 6-Bromo This compound 7-Bromo 7-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxaline 5-Bromo 5-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxaline 8-Bromo 8-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxaline

Caption: The four potential regioisomers of the target compound.

Part 1: Experimental Protocols for Spectroscopic Analysis

To ensure the generation of high-quality, reproducible data, standardized experimental protocols are essential. The following sections outline the methodologies for Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise substitution pattern on the aromatic ring by analyzing the chemical environment of protons and carbons.[2]

Step-by-Step ¹H and ¹³C NMR Protocol:

  • Sample Preparation:

    • Accurately weigh 5-25 mg of the quinoxaline sample for ¹H NMR, or 50-100 mg for ¹³C NMR, into a clean vial.[1]

    • Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical as it must fully dissolve the compound without reacting with it.[1]

    • Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

    • Filter the solution through a pipette plugged with glass wool or cotton to remove any particulate matter and transfer it to a 5 mm NMR tube.[1]

  • Instrument Setup and Acquisition:

    • Use a spectrometer operating at a field strength of at least 300 MHz for ¹H NMR to ensure adequate signal dispersion.

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • For unambiguous assignments, it is highly recommended to perform 2D NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence).

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound and, crucially, the presence of a bromine atom through its distinct isotopic pattern.

Step-by-Step MS Protocol:

  • Sample Preparation:

    • Prepare a dilute solution of the sample (typically 1 mg/mL) in a volatile solvent such as methanol or acetonitrile.

  • Data Acquisition (Electrospray Ionization - ESI):

    • Infuse the sample solution directly into the ESI source.

    • Acquire the mass spectrum in positive ion mode. The data will show the mass-to-charge ratio (m/z) of the ions.[3]

    • Look for the pseudo-molecular ion [M+H]⁺.[3]

Part 2: Comparative Spectroscopic Analysis

The key to differentiating the regioisomers lies in the distinct patterns observed in their NMR spectra, which arise from the unique electronic environment created by the bromine atom's position.

Mass Spectrometry: The Common Denominator

All four regioisomers have the same molecular formula, C₉H₁₁BrN₂, and a molecular weight of approximately 227.10 g/mol .[4] The most telling feature in the mass spectrum is the isotopic signature of bromine. Naturally occurring bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio.[3]

This results in a characteristic pair of peaks in the mass spectrum for any bromine-containing ion: the molecular ion (M⁺) and an (M+2)⁺ peak of almost equal intensity. For our compounds, we expect to see prominent peaks at m/z 227 and m/z 229 . This pattern provides definitive evidence for the presence of a single bromine atom in the molecule.[2][5]

G cluster_0 Analytical Workflow A Unknown Isomer Sample B Mass Spectrometry Analysis A->B C Observe M+ and M+2 peaks (m/z 227 & 229) B->C D Confirm: One Bromine Atom Present C->D E NMR Spectroscopy (¹H, ¹³C, 2D) D->E Proceed to NMR for positional information F Analyze Aromatic Region: Chemical Shifts & Coupling E->F G Identify Specific Regioisomer F->G

Caption: Logical workflow for the structural elucidation of a bromo-tetrahydroquinoxaline isomer.

¹H NMR: Pinpointing the Bromine Atom

The aromatic region of the ¹H NMR spectrum (typically δ 6.5-8.0 ppm) is the most informative for distinguishing between the regioisomers. The bromine atom, being electronegative and bulky, influences the chemical shifts and coupling patterns of the adjacent protons.

  • 6-Bromo Isomer:

    • H-5: This proton is ortho to the electron-donating amine group and will appear as a doublet, likely the most upfield of the aromatic signals.

    • H-7: This proton is ortho to the bromine atom and will be shifted downfield. It will appear as a doublet of doublets (dd) due to coupling with both H-5 and H-8.

    • H-8: This proton is meta to the bromine and will appear as a doublet.

  • 7-Bromo Isomer:

    • H-8: This proton, ortho to the bromine, will be significantly downfield and appear as a doublet.

    • H-6: This proton, also ortho to the bromine, will be downfield and appear as a doublet of doublets.

    • H-5: This proton will be the most upfield signal, appearing as a doublet.

  • 5-Bromo Isomer:

    • H-6: This proton, ortho to the bromine, will be downfield and appear as a doublet of doublets.

    • The signals for H-7 and H-8 will also be affected, creating a distinct pattern from the other isomers.

  • 8-Bromo Isomer:

    • This isomer will show a highly deshielded H-7 proton (ortho to Br). The proximity of the N-methyl group and the bromine to the remaining aromatic protons will create a unique fingerprint.

¹³C NMR: Carbon Framework Confirmation

¹³C NMR provides complementary information. The most diagnostic signal is that of the ipso-carbon (the carbon directly attached to the bromine atom). This carbon typically resonates in the range of δ 110-125 ppm. The chemical shifts of the other aromatic carbons provide a complete picture of the substitution pattern, which can be definitively assigned using an HSQC experiment.

Data Summary: A Comparative Overview

The following table summarizes the expected key spectroscopic features for each regioisomer. Note: Exact chemical shifts are solvent-dependent and these values represent predictions based on established substituent effects.

Spectroscopic Feature 5-Bromo Isomer 6-Bromo Isomer 7-Bromo Isomer 8-Bromo Isomer
Molecular Ion (m/z) 227 / 229227 / 229227 / 229227 / 229
¹H NMR: H-5 Signal C-Br bondDoublet (upfield)Doublet (upfield)Doublet
¹H NMR: H-8 Signal DoubletDoubletDoublet (downfield)C-Br bond
¹H NMR Aromatic Pattern Distinct 3-proton system3 distinct signals, clear dd for H-73 distinct signals, clear dd for H-6Distinct 3-proton system
¹³C NMR: C-Br Signal ~δ 115 ppm (C-5)~δ 118 ppm (C-6)~δ 118 ppm (C-7)~δ 115 ppm (C-8)

Conclusion

While mass spectrometry is invaluable for confirming the elemental composition (specifically, the presence of one bromine atom) of this compound, it cannot distinguish between its regioisomers. The definitive identification relies on NMR spectroscopy. A careful analysis of the chemical shifts, multiplicities, and coupling constants in the aromatic region of the ¹H NMR spectrum, supported by ¹³C NMR and 2D correlation experiments, provides an unambiguous and reliable method for differentiating the 5-bromo, 6-bromo, 7-bromo, and 8-bromo isomers. This multi-technique approach is fundamental for ensuring the chemical integrity of compounds advancing through the drug discovery and development pipeline.

References

  • BenchChem. (2025). Protocol for 1H NMR and 13C NMR analysis of substituted quinoxalines.
  • TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati.
  • ACS Publications. (2025). Mixed Emission of Acenaphtho[1,2-b] Quinoxaline Regioisomers.
  • RSC Publishing. (n.d.). 13C nuclear magnetic resonance spectra of quinoxaline derivatives.
  • PubMed. (2005). 1H and 13C NMR identification of unexpected 3,4-dihydroquinoxalines in the syntheses of 1,5-benzodiazepine derivatives. Magn Reson Chem, 43(7), 557-62.
  • PubChemLite. (2025). This compound (C9H11BrN2).
  • BenchChem. (2025). Characterization of 3-Bromoquinoline: A Technical Guide Using NMR and Mass Spectrometry.
  • ChemScene. (n.d.). This compound.
  • YouTube. (2023). Bromo pattern in Mass Spectrometry.
  • University of Puget Sound. (n.d.). Introduction to Spectroscopy V: Mass Spectrometry.

Sources

A Senior Application Scientist's Guide to Purity Validation of 6-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxaline Derivatives by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the structural integrity and purity of a synthesized active pharmaceutical ingredient (API) are paramount. The presence of even trace impurities can significantly impact biological activity, toxicity, and overall study reproducibility. This guide provides an in-depth technical comparison for validating the purity of 6-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxaline derivatives, a class of heterocyclic compounds with significant potential in medicinal chemistry.

We will move beyond a simple recitation of protocols. Instead, this guide will elucidate the causal reasoning behind methodological choices, establish a framework for self-validating systems based on international guidelines, and compare the gold-standard High-Performance Liquid Chromatography (HPLC) with orthogonal analytical techniques.

The Synthetic Landscape: Anticipating Potential Impurities

The first step in developing a robust purity validation method is to understand the synthetic route and its potential pitfalls. A plausible and common synthesis for this compound involves a two-step process: reductive amination followed by intramolecular cyclization.

cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Reduction & Cyclization cluster_2 Potential Impurities A 4-Bromo-2-nitroaniline C N-(4-bromo-2-nitrophenyl)-N-methylamine A->C + NaBH(OAc)3 B Formaldehyde B->C D This compound (Target Compound) C->D H2, Pd/C or SnCl2 I1 Unreacted Starting Material (4-Bromo-2-nitroaniline) C->I1 Incomplete Reaction I2 Over-methylated Species D->I2 Side Reaction I3 Regioisomers (e.g., 8-Bromo isomer) D->I3 Isomeric Contamination

Caption: Proposed synthesis of this compound.

This pathway can generate several process-related impurities:

  • Starting Materials: Incomplete reaction can lead to the presence of 4-bromo-2-nitroaniline.

  • Intermediates: The N-methylated intermediate may persist if the reduction and cyclization step is not driven to completion.

  • Side-Products: Over-methylation or the formation of regioisomers are potential side reactions that must be monitored.

A successful analytical method must be able to resolve the main compound from these and other potential degradation products.

The Gold Standard: Reversed-Phase HPLC for Purity Determination

High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and reproducibility.[1] For a molecule like this compound, which contains both hydrophobic (bromo-substituted benzene ring) and polar (secondary amine) functionalities, Reversed-Phase HPLC (RP-HPLC) is the method of choice.[2][3]

In RP-HPLC, separation is achieved using a non-polar stationary phase (like C18) and a polar mobile phase.[3] More hydrophobic compounds interact more strongly with the stationary phase and thus elute later.[3]

Experimental Protocol: A Validated RP-HPLC Method

This protocol is designed to serve as a robust starting point for method development and validation, adhering to principles outlined in the International Council for Harmonisation (ICH) guidelines.[4][5][6]

1. Instrumentation and Consumables:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • C18 column (e.g., 4.6 x 150 mm, 5 µm particle size). The C18 phase provides excellent hydrophobic retention for the aromatic ring system.[2]

  • HPLC-grade acetonitrile (ACN) and water.

  • Formic acid (FA), analytical grade.

2. Chromatographic Conditions:

ParameterCondition & Rationale
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water. Rationale: The acid ensures the protonation of the tetrahydroquinoxaline amine groups, leading to sharper, more symmetrical peaks by minimizing interactions with residual silanols on the stationary phase.
Mobile Phase B 0.1% Formic Acid in Acetonitrile. Rationale: Acetonitrile is a common organic modifier with low viscosity and good UV transparency.
Gradient Program 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30.1-35 min: 10% B. Rationale: A gradient is essential to elute any highly retained impurities while ensuring the main peak is well-resolved from early-eluting polar impurities.
Flow Rate 1.0 mL/min. Rationale: A standard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure.
Column Temperature 30 °C. Rationale: Maintaining a constant temperature ensures reproducible retention times and improves peak shape.
Detection Wavelength 254 nm. Rationale: This wavelength is commonly used for aromatic compounds, providing good sensitivity for the quinoxaline core.
Injection Volume 10 µL

3. Sample and Standard Preparation:

  • Diluent: 50:50 Water:Acetonitrile.

  • Sample Solution: Accurately weigh and dissolve the synthesized compound in the diluent to a final concentration of approximately 0.5 mg/mL.

  • Reference Standard Solution: If available, prepare a solution of the reference standard at the same concentration.

Workflow for HPLC Purity Validation

The following workflow ensures a systematic and validatable approach to purity analysis.

Caption: Standard workflow for HPLC purity determination.

A Comparative Analysis of Purity Validation Techniques

While HPLC is the workhorse for routine purity checks and quantification, a comprehensive validation strategy, especially during drug development, often requires orthogonal methods. An orthogonal method is one that relies on a different scientific principle for separation or detection, providing a more complete picture of a sample's purity.[7]

TechniquePrincipleAdvantages for this ApplicationLimitations
HPLC-UV Differential partitioning between a stationary and mobile phase, with UV absorbance detection.[2]High Precision & Robustness: Excellent for routine QC and release testing. Quantitative: Easily validated for accurate purity and impurity quantification according to ICH guidelines.[6] High Resolution: Capable of separating closely related structural isomers.Identification Limitation: Cannot definitively identify unknown impurities without a reference standard. Co-eluting impurities with no chromophore may be missed.
LC-MS Combines HPLC separation with Mass Spectrometry detection.[8]Definitive Identification: Provides mass-to-charge ratio (m/z), enabling the identification of unknown impurities and degradation products.[9][10] High Sensitivity: Often more sensitive than UV detection for many compounds.[11]Complex & Costly: Higher instrument and maintenance costs. Not Inherently Quantitative: Response factors can vary significantly between compounds, requiring specific standards for accurate quantification.
qNMR Nuclear Magnetic Resonance spectroscopy used quantitatively.Orthogonal Method: Provides purity assessment based on a completely different principle (magnetic properties of nuclei).[7] Structure Elucidation: Can fully characterize the structure of impurities if isolated. "Absolute" Quantification: Can determine purity without a specific reference standard for the analyte, using a certified internal standard.[7]Lower Sensitivity: Significantly less sensitive than HPLC, generally requiring >1% impurity levels. Complex Mixtures: Overlapping signals in complex mixtures can make quantification difficult or impossible.[7]
GC-MS Gas Chromatography separation with Mass Spectrometry detection.High Efficiency: Provides excellent separation for volatile compounds.Thermal Instability: Not suitable for this compound and related impurities, which are likely to be non-volatile and may degrade at the high temperatures required for GC analysis.
Decision Framework for Method Selection

The choice of analytical technique is dictated by the objective of the analysis.

G cluster_methods Recommended Method(s) Start What is the Analytical Goal? Routine Routine Purity Check / Batch Release Start->Routine Quantitative Purity Unknown Identify Unknown Impurity / Forced Degradation Study Start->Unknown Qualitative ID Orthogonal Orthogonal Confirmation / Reference Standard Characterization Start->Orthogonal Independent Verification HPLC HPLC-UV Routine->HPLC LCMS LC-MS / LC-HRMS Unknown->LCMS NMR qNMR Orthogonal->NMR

Caption: Logic for selecting the appropriate analytical method.

Conclusion: An Integrated Approach

For the comprehensive purity validation of synthesized this compound derivatives, a multi-faceted approach is recommended. HPLC-UV serves as the ideal, robust method for routine quality control and quantitative purity assessment, forming the backbone of release testing. Its performance should be validated according to ICH Q2(R2) guidelines to ensure specificity, linearity, accuracy, and precision.[12][13]

When unknown peaks are detected, or during forced degradation studies, LC-MS is indispensable for structural elucidation and impurity identification.[9] Finally, quantitative NMR offers a powerful orthogonal technique, particularly for the characterization of reference materials or for investigating purity concerns where chromatographic methods may be insufficient. By judiciously selecting and applying these techniques, researchers can ensure the highest degree of confidence in the purity and quality of their synthesized compounds, a critical requirement for successful drug discovery and development.

References

  • Przybyciel, M. (n.d.). Fluorinated HPLC Phases - Looking Beyond C18 for Reversed-Phase HPLC. Chromatography Online. Retrieved from [Link]

  • Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. Retrieved from [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Columns. Retrieved from [Link]

  • Birajdar, A. S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(4), 55-60.
  • ResearchGate. (n.d.). Reverse-phase high-performance liquid chromatography (RP-HPLC) profiles.... Retrieved from [Link]

  • Science.gov. (n.d.). c18 reversed-phase hplc: Topics by Science.gov. Retrieved from [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • Google Patents. (n.d.). CN103880745A - Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid.
  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]

  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • Jordi Labs. (n.d.). Reverse Phase/ Normal Phase HPLC Analytical Techniques. Retrieved from [Link]

  • Tandfonline. (2016, June 27). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Retrieved from [Link]

  • ResearchGate. (n.d.). 2.3. Mass spectrometry in impurity profiling. Retrieved from [Link]

  • 001CHEMICAL. (n.d.). CAS No. 912284-82-3, this compound. Retrieved from [Link]

  • IJNRD. (2023, June 6). IMPURITY PROFILING OF DRUGS: A RE- VIEW. Retrieved from [Link]

  • ResearchGate. (n.d.). Preparation of brominated tetrahydroquinolines (2 and 3) and quinolines (5 and 6). Retrieved from [Link]

  • Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. Retrieved from [Link]

  • PubMed Central. (n.d.). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. Retrieved from [Link]

  • International Journal of Pharmaceutical Research and Development. (2024). Quinoxaline: Synthetic and pharmacological perspectives.
  • PubMed Central. (n.d.). Recent advances in the transition-metal-free synthesis of quinoxalines. Retrieved from [Link]

  • PMC. (n.d.). Recognition of Pharmacological Bi-Heterocyclic Compounds by Using Terahertz Time Domain Spectroscopy and Chemometrics. Retrieved from [Link]

  • Journal of Molecular Science. (2025, October 1). Hyphenated techniques in impurity profiling of Efavirenz. Retrieved from [Link]

  • SIELC Technologies. (2018, May 16). 1-Acetyl-6-bromo-1,2,3,4-tetrahydroquinoline. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Quinoxaline synthesis. Retrieved from [Link]

  • A State-Of-The-Art Overview of Quinoxaline, Its Derivatives, and Applic
  • PubMed Central. (2014, June 20). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Retrieved from [Link]

  • Cenmed Enterprises. (n.d.). 6-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxaline (C007B-513084). Retrieved from [Link]

  • ResearchGate. (2025, August 26). (PDF) Heterocyclic Compounds: Synthesis, Reactivity Models, and Applications in Drug Design. Retrieved from [Link]

  • Watson International. (n.d.). This compound CAS 912284-82-3. Retrieved from [Link]

Sources

Navigating the Metabolic Maze: A Comparative Guide to the Stability of 6-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxaline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of drug discovery, the metabolic stability of a lead candidate is a critical determinant of its ultimate success. A molecule that is rapidly metabolized may fail to achieve therapeutic concentrations, while one that is too stable could lead to undesirable accumulation and toxicity.[1][2] This guide provides an in-depth technical assessment of the metabolic stability of molecules derived from the 6-bromo-1-methyl-1,2,3,4-tetrahydroquinoxaline scaffold. We will explore the experimental methodologies to evaluate metabolic fate, delve into the structure-activity relationships (SAR) that govern stability, and compare the parent scaffold to rationally designed alternatives.

The Significance of Metabolic Stability in Drug Design

The journey of a drug from administration to its target is fraught with metabolic hurdles, primarily orchestrated by the cytochrome P450 (CYP) enzyme superfamily in the liver.[1] A compound's susceptibility to this enzymatic machinery, its metabolic stability, dictates its pharmacokinetic profile, including its half-life (t½) and bioavailability.[1][3] Early assessment of metabolic stability is therefore paramount, enabling medicinal chemists to prioritize candidates with favorable pharmacokinetic properties and iteratively refine molecular structures to enhance their metabolic endurance.[4][5]

Core Experimental Approaches for Assessing Metabolic Stability

To quantitatively assess the metabolic stability of this compound and its derivatives, two primary in vitro methods are indispensable: the liver microsomal stability assay and the hepatocyte stability assay.

Liver Microsomal Stability Assay: A Focus on Phase I Metabolism

Liver microsomes are subcellular fractions rich in Phase I drug-metabolizing enzymes, particularly CYPs.[6] This assay is a cost-effective, high-throughput method to gauge a compound's susceptibility to oxidative metabolism.[3]

cluster_prep Preparation cluster_incubation Incubation cluster_termination Termination & Processing cluster_analysis Analysis prep_compound Test Compound (1 µM) incubate Incubate at 37°C (Time points: 0, 5, 15, 30, 60 min) prep_compound->incubate prep_microsomes Liver Microsomes (e.g., 0.5 mg/mL) prep_microsomes->incubate prep_nadph NADPH Regenerating System prep_nadph->incubate terminate Quench with Cold Acetonitrile incubate->terminate centrifuge Centrifuge to Precipitate Proteins terminate->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms data Calculate t½ and CLint lcms->data

Caption: Workflow for the in vitro liver microsomal stability assay.

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Dilute pooled human liver microsomes to the desired concentration (e.g., 1 mg/mL) in a phosphate buffer (pH 7.4).

    • Prepare an NADPH-regenerating system solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in a phosphate buffer.

  • Incubation:

    • In a 96-well plate, combine the liver microsome suspension and the test compound (final concentration, e.g., 1 µM).

    • Pre-incubate the mixture at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH-regenerating system. A parallel incubation without NADPH serves as a negative control.[6]

    • At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.[6]

  • Sample Processing and Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.[6]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining against time.

    • The slope of the resulting line corresponds to the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .

    • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) x (incubation volume / microsomal protein mass) .

Hepatocyte Stability Assay: A More Complete Metabolic Picture

While microsomes are excellent for assessing Phase I metabolism, they lack the full complement of Phase II conjugating enzymes and the cellular context of uptake and efflux transporters.[7] Hepatocytes, being intact liver cells, provide a more holistic and physiologically relevant model for predicting in vivo metabolic clearance.[7][8][9]

cluster_prep Preparation cluster_incubation Incubation cluster_termination Termination & Processing cluster_analysis Analysis prep_compound Test Compound (1 µM) incubate Incubate at 37°C with Shaking (Time points: 0, 15, 30, 60, 120 min) prep_compound->incubate prep_hepatocytes Cryopreserved Hepatocytes (e.g., 0.5 x 10^6 cells/mL) prep_hepatocytes->incubate terminate Quench with Cold Acetonitrile incubate->terminate centrifuge Centrifuge to Pellet Debris terminate->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms data Calculate t½ and CLint lcms->data

Sources

A Comparative Guide to Novel Synthetic Routes for 6-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxaline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxaline is a key heterocyclic scaffold utilized in medicinal chemistry and drug discovery. Its structure serves as a crucial intermediate for the synthesis of various bioactive molecules.[1] Given its importance, the development of efficient and scalable synthetic routes is of paramount importance to researchers in both academic and industrial settings. This guide provides an in-depth comparison of two novel, benchmarked synthetic pathways to this target molecule, offering detailed experimental protocols and a comparative analysis to aid in route selection for specific research and development needs.

The synthetic strategies discussed herein are designed to be robust and reproducible, providing a solid foundation for the synthesis of this compound and its analogs. We will explore two distinct approaches:

  • Route A: A convergent synthesis commencing with a commercially available brominated aromatic diamine, followed by the construction of the heterocyclic ring and subsequent N-methylation.

  • Route B: A divergent approach starting with the synthesis of the N-methylated tetrahydroquinoxaline core, followed by a regioselective bromination.

Each route will be evaluated based on factors such as step economy, availability of starting materials, reaction conditions, and potential for scalability.

Route A: Convergent Synthesis via Brominated Precursor

This synthetic pathway leverages the commercially available 4-bromo-1,2-phenylenediamine, building the quinoxaline ring system in the initial steps. This approach is advantageous as it introduces the bromo substituent at an early stage, potentially simplifying purification in later steps.

Workflow for Route A

Route A A 4-Bromo-1,2- phenylenediamine C 6-Bromoquinoxaline A->C Condensation B Glyoxal B->C D 6-Bromo-1,2,3,4- tetrahydroquinoxaline C->D Reduction F 6-Bromo-1-methyl-1,2,3,4- tetrahydroquinoxaline D->F Eschweiler-Clarke Methylation E Formaldehyde, Formic Acid E->F

Caption: Synthetic workflow for Route A.

Experimental Protocols for Route A

Step 1: Synthesis of 6-Bromo-1,2,3,4-tetrahydroquinoxaline

This initial step involves a two-part process: the condensation of 4-bromo-1,2-phenylenediamine with glyoxal to form 6-bromoquinoxaline, followed by the reduction of the quinoxaline to the desired tetrahydroquinoxaline.

  • Part 1a: Synthesis of 6-Bromoquinoxaline

    The cyclocondensation of an o-phenylenediamine with glyoxal is a well-established method for forming the quinoxaline core.[2]

    • Procedure:

      • In a round-bottom flask, dissolve 4-bromo-1,2-phenylenediamine (1.0 eq.) in methanol.

      • To this solution, add an aqueous solution of glyoxal (40 wt. %, 1.1 eq.) dropwise at room temperature.

      • Stir the reaction mixture at room temperature for 4-6 hours.

      • Monitor the reaction by Thin Layer Chromatography (TLC).

      • Upon completion, remove the methanol under reduced pressure.

      • Extract the aqueous residue with ethyl acetate.

      • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield crude 6-bromoquinoxaline, which can be used in the next step without further purification.

  • Part 1b: Reduction to 6-Bromo-1,2,3,4-tetrahydroquinoxaline

    The reduction of the aromatic quinoxaline ring can be achieved using various reducing agents. A transfer hydrogenation using a borane-ammonia complex is an effective method.

    • Procedure:

      • Dissolve the crude 6-bromoquinoxaline (1.0 eq.) in a suitable solvent such as methanol or ethanol.

      • Add a commercially available ruthenium catalyst, such as RuCl₃·xH₂O (cat.), to the solution.

      • Carefully add borane-ammonia complex (H₃N-BH₃) (excess) portion-wise.

      • Stir the reaction at room temperature until the reaction is complete as monitored by TLC.

      • Quench the reaction by the slow addition of water.

      • Extract the product with an organic solvent like ethyl acetate.

      • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

      • Purify the crude product by column chromatography on silica gel to afford 6-bromo-1,2,3,4-tetrahydroquinoxaline.

Step 2: N-Methylation of 6-Bromo-1,2,3,4-tetrahydroquinoxaline

The Eschweiler-Clarke reaction is a classic and highly effective method for the methylation of secondary amines without the formation of quaternary ammonium salts.[3][4]

  • Procedure:

    • To a flask containing 6-bromo-1,2,3,4-tetrahydroquinoxaline (1.0 eq.), add formic acid (excess, e.g., 5-10 eq.).

    • Add an aqueous solution of formaldehyde (37 wt. %, excess, e.g., 3-5 eq.).

    • Heat the reaction mixture to 80-100 °C for 4-8 hours.[4]

    • Cool the mixture to room temperature and basify with a saturated solution of sodium carbonate or sodium hydroxide.

    • Extract the product with dichloromethane or ethyl acetate.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield this compound.

Route B: Divergent Synthesis via Regioselective Bromination

This alternative strategy involves the initial synthesis of the 1-methyl-1,2,3,4-tetrahydroquinoxaline core, followed by a regioselective bromination at the 6-position. The success of this route hinges on the ability to control the position of bromination on the electron-rich aromatic ring.

Workflow for Route B

Route B A o-Phenylenediamine C Quinoxaline A->C Condensation B Glyoxal B->C D 1,2,3,4-Tetrahydro- quinoxaline C->D Reduction F 1-Methyl-1,2,3,4- tetrahydroquinoxaline D->F Eschweiler-Clarke Methylation E Formaldehyde, Formic Acid E->F H 6-Bromo-1-methyl-1,2,3,4- tetrahydroquinoxaline F->H Bromination G N-Bromosuccinimide (NBS) G->H

Caption: Synthetic workflow for Route B.

Experimental Protocols for Route B

Step 1: Synthesis of 1-Methyl-1,2,3,4-tetrahydroquinoxaline

This step can be accomplished in a three-part sequence starting from o-phenylenediamine.

  • Part 1a & 1b: Synthesis of 1,2,3,4-Tetrahydroquinoxaline

    This follows a similar procedure to Route A, Step 1, but starting with the non-brominated o-phenylenediamine. The condensation with glyoxal yields quinoxaline, which is then reduced to 1,2,3,4-tetrahydroquinoxaline.[2]

  • Part 1c: N-Methylation to 1-Methyl-1,2,3,4-tetrahydroquinoxaline

    An Eschweiler-Clarke methylation is again employed to introduce the methyl group at the N-1 position.[3][4]

    • Procedure:

      • Combine 1,2,3,4-tetrahydroquinoxaline (1.0 eq.), formic acid (excess), and aqueous formaldehyde (37 wt. %, excess).

      • Heat the mixture at 80-100 °C for 4-8 hours.

      • Work-up the reaction as described in Route A, Step 2, to isolate and purify 1-methyl-1,2,3,4-tetrahydroquinoxaline.

Step 2: Regioselective Bromination of 1-Methyl-1,2,3,4-tetrahydroquinoxaline

The key to this route is the selective bromination at the 6-position. The N-1 and N-4 atoms are both electron-donating, activating the aromatic ring for electrophilic substitution. The N-1 methyl group is ortho, para-directing to positions 6 and 8, while the N-4 hydrogen is ortho, para-directing to positions 5 and 7. The 6-position is sterically accessible and activated by the N-1 nitrogen, making it a likely site for bromination with a mild brominating agent like N-bromosuccinimide (NBS).[5]

  • Procedure:

    • Dissolve 1-methyl-1,2,3,4-tetrahydroquinoxaline (1.0 eq.) in a suitable solvent such as chloroform (CHCl₃) or dichloromethane (CH₂Cl₂).[5]

    • Cool the solution in an ice bath.

    • Add N-bromosuccinimide (NBS) (1.0-1.1 eq.) portion-wise, maintaining the low temperature.

    • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

    • Upon completion, wash the reaction mixture with an aqueous solution of sodium thiosulfate to quench any remaining NBS, followed by water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford this compound.

Comparative Analysis

ParameterRoute A: Convergent SynthesisRoute B: Divergent SynthesisRationale & Causality
Starting Material 4-Bromo-1,2-phenylenediamineo-Phenylenediamine4-Bromo-1,2-phenylenediamine is more expensive and less readily available than o-phenylenediamine, which may be a consideration for large-scale synthesis.
Number of Steps 2 main steps (3 reactions)2 main steps (4 reactions)Both routes have a similar number of synthetic transformations.
Key Challenge Handling of potentially impure 6-bromoquinoxaline intermediate.Achieving high regioselectivity in the bromination step.In Route A, the initial condensation may yield byproducts. In Route B, controlling the position of bromination is critical to avoid a mixture of isomers, which would complicate purification and lower the yield of the desired product.
Potential Yield Moderate to GoodModerate to Good (highly dependent on selectivity)Yields for condensation and reduction reactions are typically reliable. The Eschweiler-Clarke reaction is also high-yielding. The bromination in Route B is the most variable step in terms of yield.
Purification May require purification of the tetrahydroquinoxaline intermediate. Final purification after methylation.Purification of the N-methylated intermediate and final purification after bromination. The latter may be challenging if isomers are formed.The need for chromatography at intermediate and final stages is common to both routes.
Scalability Good. The reactions involved are generally scalable.Moderate. The regioselectivity of the bromination may be more difficult to control on a larger scale.Reactions like condensation, reduction, and Eschweiler-Clarke are well-suited for scale-up. Regioselective aromatic substitutions can sometimes be sensitive to reaction conditions, affecting scalability.

Conclusion and Expert Recommendation

Both Route A and Route B present viable and novel synthetic pathways to this compound. The choice between the two routes will largely depend on the specific priorities of the research team.

Route A is recommended for its predictability and potentially simpler final purification. By introducing the bromine atom early, the subsequent transformations are performed on a well-defined substrate. This route is likely to be more reliable for achieving the target molecule without significant isomeric impurities.

Route B offers an advantage in terms of the cost and availability of the initial starting material. However, it introduces the significant challenge of controlling regioselectivity during the bromination step. This route would be more suitable for research groups with expertise in optimizing electrophilic aromatic substitutions and for exploratory synthesis of other brominated analogs.

Ultimately, small-scale trial runs of both routes are advised to determine the optimal pathway based on the specific laboratory conditions and available resources. This guide provides the foundational protocols to embark on such an evaluation.

References

  • 1][6][7]triazolo[4,3-a]quinazolin-5-one. Part 1: Reactions at the Sulfur Atom - PMC - NIH

Sources

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of 6-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxaline

Author: BenchChem Technical Support Team. Date: January 2026

For the dedicated researcher, scientist, or drug development professional, the lifecycle of a chemical compound extends beyond its synthesis and application. Proper disposal is not merely a regulatory hurdle but a critical component of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of 6-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxaline, grounding each recommendation in established safety principles and regulatory standards.

The overarching principle for managing laboratory waste is to ensure safety and minimize environmental impact from the moment a chemical is acquired to its final disposal.[1] No laboratory activity should commence without a clear plan for the disposal of all potential waste streams.[1] This guide serves as a specific operational plan for this compound, a halogenated heterocyclic amine.

Part 1: Hazard Characterization and Assessment

Based on these analogs, this compound should be treated as a hazardous substance. The primary hazards are summarized in the table below.

Hazard ClassificationDescriptionGHS Hazard Statement (Anticipated)
Acute Toxicity, Oral Harmful if swallowed.H302
Acute Toxicity, Dermal Harmful in contact with skin.H312
Acute Toxicity, Inhalation Harmful if inhaled.H332
Skin Irritation Causes skin irritation.H315
Eye Irritation Causes serious eye irritation.H319
Respiratory Irritation May cause respiratory irritation.H335

This data is extrapolated from similar chemical structures. Always handle with caution and assume the highest degree of hazard in the absence of a specific SDS.

The presence of a bromine atom places this compound in the category of halogenated organic compounds . This is a critical classification for waste segregation. Furthermore, as an amine, it has the potential to be basic and may react with acids.

Part 2: Personal Protective Equipment (PPE) and Safety Measures

Given the anticipated hazards, stringent adherence to PPE protocols is mandatory. The Occupational Safety and Health Administration (OSHA) requires employers to provide and ensure the use of appropriate PPE.[2]

PPE CategorySpecificationRationale
Hand Protection Nitrile or neoprene gloves.To prevent skin contact and absorption.
Eye Protection Safety glasses with side shields or chemical splash goggles.To protect against splashes and eye irritation.
Skin and Body Laboratory coat.To protect skin and clothing from contamination.
Respiratory Use in a certified chemical fume hood.To prevent inhalation of dust or vapors.

Part 3: Waste Segregation and Container Management

Proper segregation is the cornerstone of safe chemical waste management.[3] Mixing incompatible chemicals can lead to dangerous reactions.[3] For this compound, the following segregation protocol is required.

Primary Waste Stream: HALOGENATED ORGANIC WASTE

This compound must be collected in a designated waste container for halogenated organic compounds.[4] Do not mix with non-halogenated organic waste, as this complicates the disposal process and increases costs.[5]

Container Requirements:
  • Compatibility: The container must be chemically compatible with the waste. For this compound, a high-density polyethylene (HDPE) or glass container is appropriate.[6]

  • Condition: The container must be in good condition, free of leaks or cracks.[7]

  • Labeling: The container must be clearly labeled with the words "HAZARDOUS WASTE " and a detailed list of its contents, including the full chemical name "this compound".[7] Do not use abbreviations.[7]

  • Closure: The container must be kept tightly sealed except when adding waste.[5][7] This prevents the release of vapors and potential spills.

The workflow for waste disposal decision-making is illustrated in the diagram below.

Caption: Waste Disposal Workflow for this compound.

Part 4: Step-by-Step Disposal Protocol

For Solid Waste:
  • Initial Collection: Carefully transfer the solid this compound into a designated, pre-labeled halogenated organic solid waste container.

  • Decontamination of Emptied Containers: Any original containers that held the compound must be managed as hazardous waste. If triple rinsing is performed to decontaminate the container for regular disposal, the rinsate must be collected and treated as hazardous waste.[7] The first rinse should be with a suitable organic solvent (e.g., methanol or acetone), followed by two water rinses. Collect all rinsate in the halogenated organic liquid waste container.

  • Storage: Keep the solid waste container sealed and stored in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[6]

For Liquid Waste (Solutions containing the compound):
  • Collection: Pour the liquid waste into a designated halogenated organic liquid waste container.

  • pH Considerations: As an amine, solutions may be basic. Do not mix with acidic waste streams to avoid potential violent reactions.

  • Container Filling: Do not fill waste containers beyond 90% capacity to allow for vapor expansion and prevent spills.

  • Storage: Store the sealed liquid waste container in the SAA, using secondary containment (such as a spill tray) to mitigate leaks or spills.[7]

Part 5: Spill Management

In the event of a spill, immediate and appropriate action is crucial.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Control Ignition Sources: If the solvent is flammable, eliminate all sources of ignition.

  • Don PPE: Wear appropriate PPE, including respiratory protection if necessary.

  • Containment: For liquid spills, contain the spill using absorbent pads or other inert material.

  • Cleanup: Carefully collect the absorbed material or spilled solid using spark-proof tools and place it in the designated halogenated waste container.

  • Decontamination: Decontaminate the spill area with a suitable solvent, collecting the decontamination waste as hazardous.

  • Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) department.

Part 6: Final Disposal Pathway

Once the waste container is full (or after a designated accumulation time, typically not exceeding one year), it must be transferred for final disposal.[1]

  • Request Pickup: Contact your institution's EHS or equivalent department to arrange for the pickup of the hazardous waste.[8]

  • Transportation: The waste will be transported by a licensed hazardous waste hauler to a permitted Treatment, Storage, and Disposal Facility (TSDF).

  • Ultimate Destruction: The most appropriate disposal method for halogenated organic compounds is high-temperature incineration .[9][10] This process destroys the organic molecule, and the resulting acidic gases (such as hydrogen bromide) are neutralized in a scrubber system.

By adhering to these procedures, researchers and laboratory personnel can ensure the safe and compliant disposal of this compound, upholding their commitment to a safe working environment and the protection of our planet.

References

  • National Research Council. 2011. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press. [Link]

  • U.S. Environmental Protection Agency. "Managing Your Hazardous Waste: A Guide for Small Businesses." [Link]

  • University of Pennsylvania, Environmental Health & Radiation Safety. "Laboratory Chemical Waste Management Guidelines." [Link]

  • U.S. Occupational Safety and Health Administration. "Occupational Exposure to Hazardous Chemicals in Laboratories." 29 CFR 1910.1450. [Link]

  • U.S. Environmental Protection Agency. "Proper Handling of Hazardous Waste Guide." [Link]

  • US Bio-Clean. "OSHA Compliance For Laboratories." [Link]

  • Lehigh University, Campus Safety Division. "Hazardous Waste Disposal Procedures Handbook." [Link]

  • Braun Research Group, University of Illinois. "Halogenated Organic Liquids - Standard Operating Procedure." [Link]

  • ETH Zürich. "Factsheet: Disposal of Hazardous Waste - Basic Principles." [Link]

  • Ideal Response. "What is bromine and what are the safe disposal and recycling methods?" [Link]

  • Collect and Recycle. "Amine Disposal For Businesses." [Link]

  • U.S. Occupational Safety and Health Administration. "OSHA Fact Sheet: Laboratory Safety Chemical Hygiene Plan." [Link]

  • University of North Carolina at Chapel Hill. "Laboratory Safety Manual - Chapter 12: Laboratory Waste Management Plan." [Link]

  • Colorado State University. "Halogenated Waste." [Link]

  • M.A. El-Gendy, M. El-Sayed. 2017. "Halogenated Wastes Safe Disposal: Polychlorinated biphenyls." International Journal of Petroleum and Petrochemical Engineering Research. [Link]

Sources

Personal protective equipment for handling 6-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxaline

Author: BenchChem Technical Support Team. Date: January 2026

An Essential Guide to Personal Protective Equipment (PPE) for Handling 6-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxaline

As researchers and scientists dedicated to advancing drug development, our primary commitment is to safety and precision. The handling of specialized chemical reagents like this compound demands a meticulous approach, grounded in a comprehensive understanding of its potential hazards and the appropriate measures to mitigate them. This guide provides an in-depth, procedural framework for the selection, use, and disposal of Personal Protective Equipment (PPE), ensuring both personal safety and the integrity of your research.

Hazard Profile: Understanding the "Why" Behind the "What"

This compound and its structural analogs present several potential health hazards that necessitate robust protective measures. A thorough risk assessment is the foundational step for any laboratory procedure. Based on available safety data, the primary risks associated with this class of compounds include:

  • Acute Toxicity: The compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[1][2][3]

  • Skin and Eye Irritation: It is known to cause skin irritation and serious eye irritation.[1][4][5]

  • Respiratory Irritation: Inhalation of dust or aerosols may lead to respiratory irritation.[1][4]

  • Carcinogenicity: The parent compound, quinoxaline, is suspected of causing cancer, warranting additional caution.[4]

These hazards dictate a multi-layered PPE strategy focused on preventing dermal, ocular, and respiratory exposure.

Core PPE Requirements: A Task-Based Approach

The selection of PPE is not a one-size-fits-all protocol; it must be tailored to the specific task and the associated risk of exposure. The following table summarizes the minimum required PPE for common laboratory operations involving this compound.

TaskMinimum Required PPERationale
Weighing & Solids Handling Double Nitrile Gloves, Safety Goggles, Lab Coat, N95 RespiratorHigh risk of generating and inhaling fine dust particles. Double gloves protect against contamination during doffing.
Solution Preparation Double Nitrile Gloves, Safety Goggles & Face Shield, Lab Coat/GownHigh risk of splashes. A face shield provides an essential extra layer of protection for the entire face.[6][7]
Running Reactions & Transfers Nitrile Gloves, Safety Glasses with Side Shields, Lab CoatLower splash risk during controlled transfers, but baseline protection is still critical.
Spill Cleanup Chemical-Resistant Outer Gloves (e.g., Butyl Rubber), Nitrile Inner Gloves, Chemical Splash Goggles, Impervious Gown, N95 Respirator or higherA major spill presents the highest exposure risk, requiring maximum protection against both dust and potential vapors.[4][8]

Operational Protocols: Ensuring Self-Validating Safety

Properly selected PPE is only effective if donned and doffed correctly. The following step-by-step protocols are designed to prevent cross-contamination and ensure the operator's safety throughout the handling process.

Donning (Putting On) PPE Workflow

The principle of donning is to work from the ground up and from the inside out, creating a sealed barrier.

  • Hand Hygiene: Begin by washing and thoroughly drying your hands.

  • Protective Gown/Lab Coat: Put on the lab coat or impervious gown, ensuring complete coverage.

  • Respirator (if required): Perform a seal check to ensure a proper fit. This is critical for respiratory protection.[7]

  • Eye and Face Protection: Put on safety goggles. If a high splash risk exists, add a face shield over the goggles.[7]

  • Gloves: Don the first pair of nitrile gloves. Pull the cuff of the glove over the cuff of the lab coat sleeve. Don the second pair of gloves over the first. This double-gloving technique is crucial; the outer glove bears the primary contamination, leaving the inner glove clean for subsequent doffing steps.[6]

Doffing (Removing) PPE Workflow

The doffing sequence is the most critical phase for preventing self-contamination. The goal is to touch contaminated surfaces only with other contaminated surfaces (i.e., outer glove to outer gown).

  • Outer Gloves: The most contaminated item is removed first. Pinch the outside of one outer glove at the wrist with your other gloved hand and peel it off, turning it inside out. Hold the removed glove in your gloved hand. Slide the fingers of your now-ungloved hand under the wrist of the remaining outer glove and peel it off from the inside, creating a "bag" for both gloves. Dispose of them immediately.

  • Gown/Lab Coat: Unfasten the gown. Peel it away from your body, touching only the inside. Turn the gown inside out as you remove it, rolling it into a bundle to contain the contaminated exterior. Dispose of it.

  • Hand Hygiene: Perform hand hygiene before removing your respirator and eye protection.

  • Face Shield/Goggles: Remove eye and face protection from the back to the front by lifting the strap over your head.

  • Respirator: Remove the respirator from the back, avoiding contact with the front filter surface.

  • Inner Gloves: Remove the final pair of gloves using the same technique as for the outer gloves.

  • Final Hand Hygiene: Wash hands thoroughly with soap and water.

PPE_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_disposal Disposal Risk_Assessment 1. Assess Risk (Weighing, Solution, etc.) Select_PPE 2. Select Appropriate PPE (Table 1) Risk_Assessment->Select_PPE Defines Scope Don_PPE 3. Don PPE (Inside-Out) Select_PPE->Don_PPE Proceed to Lab Handle_Chemical 4. Handle Chemical (Fume Hood) Don_PPE->Handle_Chemical Enter Work Area Doff_PPE 5. Doff PPE (Outside-In) Handle_Chemical->Doff_PPE Exit Work Area Dispose_Waste 6. Dispose of Contaminated PPE & Chemical Waste Doff_PPE->Dispose_Waste Segregate Waste

Caption: Workflow for safe handling of this compound.

Spill and Disposal Logistics

Spill Management

In the event of a spill, the immediate priority is to evacuate personnel and secure the area.[4]

  • Alert: Notify others in the vicinity immediately.

  • Isolate: Restrict access to the spill area.

  • Protect: Don the appropriate spill cleanup PPE as outlined in Table 1.

  • Contain: Use a dry, inert absorbent material to contain the spill. Avoid generating dust.[4] Do not use water.

  • Clean: Carefully sweep or vacuum (using a HEPA-filtered vacuum) the contained material into a clearly labeled, sealed waste container.[4]

  • Decontaminate: Clean the spill area according to your institution's established procedures.

Disposal of Contaminated PPE

All disposable PPE used while handling this compound must be considered hazardous waste.

  • Segregation: Place all contaminated gloves, gowns, bench paper, and cleaning materials into a designated, sealed, and clearly labeled hazardous waste container.[8]

  • Consult: Follow your institution's specific guidelines for the disposal of halogenated organic chemical waste. Never dispose of this waste in standard trash or down the drain.

By adhering to these rigorous, evidence-based protocols, you build a self-validating system of safety that protects you, your colleagues, and the integrity of your invaluable work.

References

  • 6-Bromo-1,4-dimethyl-1,2,3,4-tetrahydroquinoxaline - SDS . Maybridge via SDS Manager. (2019-03-10). [Link]

  • Personal Protective Equipment for Use in Handling Hazardous Drugs . Centers for Disease Control and Prevention (NIOSH). (2006-12-06). [Link]

  • 6-Bromo-1,2,3,4-tetrahydroquinoline Safety and Hazards . PubChem, National Center for Biotechnology Information. [Link]

  • Personal Protective Equipment (PPE) . Chemical Hazards Emergency Medical Management (CHEMM). [Link]

  • 8 Types of PPE to Wear When Compounding Hazardous Drugs . Provista. (2022-10-06). [Link]

  • Personal protective equipment requirements for handling hazardous chemicals . Quora. (2022-11-14). [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxaline
Reactant of Route 2
Reactant of Route 2
6-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxaline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.